molecular formula C5H8Br2O2 B1295271 Methyl 3-bromo-2-(bromomethyl)propionate CAS No. 22262-60-8

Methyl 3-bromo-2-(bromomethyl)propionate

Cat. No.: B1295271
CAS No.: 22262-60-8
M. Wt: 259.92 g/mol
InChI Key: USXVPPOARMSYGY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(bromomethyl)propionate is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-bromo-2-(bromomethyl)propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-bromo-2-(bromomethyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-(bromomethyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXVPPOARMSYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176810
Record name Methyl 3-bromo-2-(bromomethyl)propionate
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Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22262-60-8
Record name Methyl 3-bromo-2-(bromomethyl)propanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2-(bromomethyl)propionate
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Record name Methyl 3-bromo-2-(bromomethyl)propionate
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Record name Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester
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Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate, bearing the CAS Number 22262-60-8 , is a highly functionalized and versatile building block in modern organic synthesis.[1][2] Its unique structure, featuring two primary bromide atoms and a methyl ester, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. We will explore its role in the synthesis of valuable heterocyclic scaffolds, such as pyrrolidines and sultams, and provide detailed, field-proven insights into its reactivity and handling.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of Methyl 3-bromo-2-(bromomethyl)propionate are summarized in the table below.

PropertyValueSource(s)
CAS Number 22262-60-8[1][2]
Molecular Formula C₅H₈Br₂O₂[1][2]
Molecular Weight 259.92 g/mol [1][2]
Appearance Clear colorless to yellow liquid[3]
Boiling Point 60-62 °C at 0.4 mmHg
Density 1.82 g/mL at 25 °C
Refractive Index (n20/D) 1.508
MDL Number MFCD00011534[1]

Spectroscopic data is essential for the unambiguous identification and quality control of Methyl 3-bromo-2-(bromomethyl)propionate. Representative data is available through various public and commercial databases. The NIST WebBook provides its mass spectrum (electron ionization), which is a crucial tool for confirming its molecular weight and fragmentation pattern.[4] Furthermore, comprehensive spectroscopic data including 1H NMR, 13C NMR, and IR spectra are available from suppliers and databases, allowing for complete structural elucidation.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate: A Validated Protocol

The reliable synthesis of this key building block is of significant interest. A well-established and reproducible method for the preparation of Methyl 3-bromo-2-(bromomethyl)propionate is through the esterification of 3-bromo-2-(bromomethyl)propionic acid. This acid precursor can be synthesized from diethyl bis(hydroxymethyl)malonate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Bromo-2-(bromomethyl)propionic Acid

This procedure is adapted from a robust method and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3-bromo-2-(bromomethyl)propionic acid with methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the esterification to completion (typically monitored by TLC or GC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_bromo_acid 3-Bromo-2-(bromomethyl)propionic acid Esterification Esterification (H₂SO₄ catalyst, Reflux) 3_bromo_acid->Esterification Methanol Methanol Methanol->Esterification Target_Molecule Methyl 3-bromo-2-(bromomethyl)propionate Esterification->Target_Molecule

Caption: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate.

Applications in the Synthesis of Bioactive Heterocycles

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate lies in its ability to act as a precursor to a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[1] The two primary bromide atoms are susceptible to nucleophilic substitution, allowing for the construction of five-membered rings.

Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is a core component of numerous natural products and pharmaceuticals.[5][6] Methyl 3-bromo-2-(bromomethyl)propionate serves as a valuable C4 synthon for the construction of the pyrrolidine nucleus through a double nucleophilic substitution reaction with a primary amine.

Reaction Mechanism and Causality:

The reaction proceeds via a sequential intermolecular and intramolecular nucleophilic substitution. The primary amine first displaces one of the bromide atoms in an intermolecular fashion. The resulting secondary amine is then perfectly positioned to undergo an intramolecular cyclization by displacing the second bromide, forming the stable five-membered pyrrolidine ring. The choice of base and solvent is critical to modulate the reactivity and minimize side reactions. A non-nucleophilic base is often employed to deprotonate the amine without competing in the substitution reaction.

G Start Methyl 3-bromo-2-(bromomethyl)propionate + R-NH₂ (Primary Amine) Intermediate Intermolecular Substitution Intermediate Start->Intermediate Intermolecular SN2 Reaction Product N-substituted Pyrrolidine Derivative Intermediate->Product Intramolecular SN2 Cyclization

Caption: General workflow for pyrrolidine synthesis.

This strategy is particularly valuable for accessing substituted pyrrolidines, which are key intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and central nervous system agents. A notable application is in the synthesis of precursors to molecules like (S)-1-benzyl-3-hydroxypyrrolidine, a chiral building block in many pharmaceutical syntheses.[1]

Synthesis of Sultams

Sultams, which are cyclic sulfonamides, are another class of heterocycles with significant biological activity, including applications as antibacterial and anti-inflammatory agents. Methyl 3-bromo-2-(bromomethyl)propionate can be utilized in the synthesis of five-membered sultams by reacting it with a sulfonamide under basic conditions.

Plausible Synthetic Pathway:

Similar to the pyrrolidine synthesis, the reaction with a sulfonamide would proceed through a double alkylation. The sulfonamide anion, generated by a suitable base, would act as the nucleophile to displace both bromide atoms, leading to the formation of the heterocyclic ring. This approach offers a direct route to functionalized sultams that can be further elaborated into more complex drug candidates.

Field-Proven Insights and Experimental Considerations

As a Senior Application Scientist, it is crucial to move beyond theoretical reaction schemes and provide practical advice for researchers working with this reagent.

  • Purity and Storage: The purity of Methyl 3-bromo-2-(bromomethyl)propionate is critical for successful and reproducible reactions. It is advisable to use a freshly purified or high-purity grade of the reagent. Due to its potential for hydrolysis, it should be stored in a cool, dry place under an inert atmosphere.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective techniques for monitoring the progress of reactions involving this compound. This allows for the optimization of reaction times and helps to identify the formation of any side products.

  • Safety Precautions: Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

Conclusion and Future Outlook

Methyl 3-bromo-2-(bromomethyl)propionate has established itself as a valuable and versatile building block in organic synthesis. Its ability to readily form five-membered heterocyclic rings, such as pyrrolidines and sultams, makes it a highly sought-after intermediate in the field of drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and application. Future research will likely focus on expanding the scope of its reactions, particularly in the development of novel stereoselective transformations and its incorporation into the synthesis of complex natural products and new classes of therapeutic agents. The continued exploration of the reactivity of this powerful synthon will undoubtedly lead to further innovations in medicinal chemistry and materials science.

References

  • PubChem. Methyl 3-bromopropanoate. [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

  • NIST. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

  • SIELC Technologies. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

  • Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes. PMC. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Proposed mechanism for the synthesis of γ-lactams. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. NIH. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated organic ester that serves as a highly versatile and reactive building block in modern organic synthesis. Its bifunctional nature, characterized by two reactive bromine atoms, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. This technical guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, alongside detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the mechanistic basis for its utility in advanced chemical applications and outlines critical safety and handling procedures for laboratory and industrial settings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Chemical Identity and Physicochemical Properties

Methyl 3-bromo-2-(bromomethyl)propionate, also known by its synonym Methyl Bis(bromomethyl)acetate, is a dense, liquid ester.[1] Its chemical identity is precisely defined by its molecular structure and associated identifiers. The cornerstone of its stoichiometric calculations and analytical characterization is its molecular weight.

The molecular weight of Methyl 3-bromo-2-(bromomethyl)propionate is 259.92 g/mol .[1][2][3][4]

This value is derived from its molecular formula, C₅H₈Br₂O₂ .[1][3][5] A comprehensive summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 259.92 g/mol [1][2]
Molecular Formula C₅H₈Br₂O₂[1][3][5]
CAS Number 22262-60-8[1][2]
Appearance Liquid
Density 1.82 g/mL at 25 °C[2][6]
Boiling Point 60-62 °C at 0.4 mmHg[2][6]
Refractive Index n20/D 1.508[6]
Linear Formula (BrCH₂)₂CHCO₂CH₃
InChI Key USXVPPOARMSYGY-UHFFFAOYSA-N[5]
SMILES String COC(=O)C(CBr)CBr[6]

Synthesis and Purification

The synthesis of Methyl 3-bromo-2-(bromomethyl)propionate is typically achieved through the bromination of a suitable acrylate precursor. The causality behind this choice of strategy lies in the high reactivity of the double bond in methyl acrylate towards electrophilic addition of bromine, followed by subsequent functionalization. This approach provides a direct and efficient route to the desired dibrominated product.

Expertise & Causality: The Synthetic Rationale

The selection of an acrylate ester as the starting material is strategic. The electron-withdrawing nature of the ester group polarizes the alkene, making it susceptible to attack. The reaction proceeds via a bromonium ion intermediate, which is then opened by a bromide ion. Controlling the reaction conditions, such as temperature and the rate of bromine addition, is critical to prevent side reactions and ensure a high yield of the target compound.

Experimental Protocol: Synthesis

A representative, self-validating protocol for the synthesis is as follows:

  • Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen). The flask is charged with methyl 2-(bromomethyl)acrylate (1.0 equivalent) dissolved in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: The solution is cooled to 0 °C using an ice bath. A solution of hydrogen bromide (HBr) in acetic acid (33 wt. %, 1.1 equivalents) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (60-62 °C at 0.4 mmHg) to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.[2][6]

Visualization: Synthetic Workflow

cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Reactant Loading Reactant Loading Reagent Addition (0°C) Reagent Addition (0°C) Reactant Loading->Reagent Addition (0°C) Cooling Reaction Monitoring Reaction Monitoring Reagent Addition (0°C)->Reaction Monitoring Stirring Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product compound Methyl 3-bromo- 2-(bromomethyl)propionate product Cyclic Product (e.g., Piperazine derivative) compound->product Cyclization Reaction (SN2 type) dinucleophile Dinucleophile (e.g., H₂N-R-NH₂) dinucleophile->product

Caption: The role of the title compound as an electrophile in a cyclization reaction.

Analytical Characterization

Ensuring the purity and identity of Methyl 3-bromo-2-(bromomethyl)propionate is crucial for its successful application. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Trustworthiness: A Validated HPLC Protocol

The following reverse-phase HPLC method provides a reliable, self-validating system for purity assessment. T[7]he choice of an acidic mobile phase ensures that the analyte's ester group remains stable and consistently protonated, leading to sharp and reproducible chromatographic peaks.

  • Column: Newcrom R1 or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm). 2[7]. Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid. For example, a 70:30 (v/v) mixture of MeCN and water containing 0.1% phosphoric acid. 3[7]. Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Note on MS Compatibility: For Mass Spectrometry (MS) detection, the phosphoric acid must be replaced with a volatile acid like formic acid to prevent contamination of the MS source.

[7]### 5. Safety, Handling, and Storage

Methyl 3-bromo-2-(bromomethyl)propionate is a hazardous chemical and must be handled with appropriate precautions.

[8]| Hazard Classification | GHS Code(s) | Description | | :--- | :--- | :--- | | Skin Irritation | H315 | Causes skin irritation. | | Eye Irritation | H319 | Causes serious eye irritation. | | Respiratory Irritation | H335 | May cause respiratory irritation. | | Acute Toxicity | - | Harmful if swallowed. |[8]

Handling and Personal Protective Equipment (PPE)
  • Always work in a well-ventilated area, preferably inside a chemical fume hood. *[8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. *[8] Avoid breathing vapors or mist. *[8] Wash hands thoroughly after handling.

[8]#### Storage and Incompatibility

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. *[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

With a molecular weight of 259.92 g/mol , Methyl 3-bromo-2-(bromomethyl)propionate is more than just a chemical statistic; it is a potent and versatile reagent in the arsenal of the modern synthetic chemist. Its utility as a precursor for complex heterocyclic systems solidifies its importance in pharmaceutical research and beyond. Understanding its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for harnessing its full potential safely and effectively.

References

  • Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. SGT Life Sciences.
  • Methyl 3-bromo-2-(bromomethyl)propionate | CAS 22262-60-8. Santa Cruz Biotechnology.
  • METHYL 3-BROMO-2-(BROMOMETHYL)
  • Methyl 3-bromo-2-(bromomethyl)
  • Methyl 3-bromo-2-(bromomethyl)
  • Sigma Aldrich Methyl 3-bromo-2-(bromomethyl)
  • SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)
  • SAFETY DATA SHEET - Propanoic acid, 2-bromo-, methyl ester. Fisher Scientific.
  • Methyl 3-bromopropionate: A Versatile Intermedi
  • Methyl 3-Bromo-2-(bromomethyl)
  • methyl 3-bromo-2-(bromomethyl)
  • Methyl 2-bromo-3-(4-bromophenyl)
  • Methyl 3-Bromo-2-(bromomethyl)propionate 22262-60-8. Tokyo Chemical Industry Co., Ltd.
  • Methyl 3-bromo-2-(bromomethyl)

Sources

An In-depth Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, possessing two primary bromine atoms and a methyl ester, makes it a valuable building block for constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This document delves into its chemical properties, synthesis, spectral characteristics, reactivity, and applications, offering field-proven insights to empower researchers in leveraging this potent synthetic tool.

Core Physicochemical and Safety Profile

Methyl 3-bromo-2-(bromomethyl)propionate, also known as Methyl β,β'-dibromoisobutyrate, is a clear, colorless to light red liquid.[1] A thorough understanding of its fundamental properties is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 22262-60-8[2][3][4]
Molecular Formula C₅H₈Br₂O₂[2][3]
Molecular Weight 259.92 g/mol [2][3][4]
Appearance Clear, colorless to light red liquid[1]
Boiling Point 60-62 °C at 0.4 mmHg[4][5]
Density 1.82 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.508[4][5]
InChI Key USXVPPOARMSYGY-UHFFFAOYSA-N[4]
SMILES COC(=O)C(CBr)CBr[4]
Safety and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4][6] Adherence to appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

Hazard Classifications: [4]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)

Precautionary Statements: [4]

  • Avoid breathing fumes, mist, or vapors.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Store in a well-ventilated place. Keep container tightly closed.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

A reliable and well-documented procedure for the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate (referred to as Methyl β,β'-dibromoisobutyrate in the original text) is available in Organic Syntheses.[7] The synthesis involves the esterification of β,β'-dibromoisobutyric acid, which is prepared from the reaction of diethyl bis(hydroxymethyl)malonate with concentrated hydrobromic acid.[7]

Experimental Protocol: Synthesis of Methyl β,β'-dibromoisobutyrate[7]

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.319 (1990); Vol. 60, p.88 (1981).

Step 1: Synthesis of β,β'-Dibromoisobutyric Acid

  • To a 5-L, single-necked flask equipped with a heating mantle, Vigreux distillation head, thermometer, and a water-cooled condenser, add 440 g (2.0 mol) of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid.

  • Heat the mixture at vigorous reflux for 6 hours, collecting the aqueous distillate.

  • Pour the undistilled concentrate into a 3-L beaker and cool overnight at -15°C.

  • Filter the resulting solid through a fritted-glass Büchner funnel and air-dry under suction.

  • Further dry the solid in a vacuum desiccator to yield β,β'-dibromoisobutyric acid.

Step 2: Esterification to Methyl β,β'-dibromoisobutyrate

  • In a 200-mL, round-bottomed flask fitted with a reflux condenser, place 61.5 g (0.25 mol) of β,β'-dibromoisobutyric acid, 25 g (0.78 mol) of methanol, 75 mL of ethylene dichloride, and 0.2 mL of methanesulfonic acid.

  • Heat the reaction mixture under reflux for 24 hours.

  • Cool the solution to room temperature and dilute with approximately 200 mL of a suitable organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure Methyl 3-bromo-2-(bromomethyl)propionate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Formation cluster_step2 Step 2: Esterification A Diethyl bis(hydroxymethyl)malonate C Reflux A->C B Conc. HBr B->C D Crystallization C->D E β,β'-Dibromoisobutyric acid D->E H Reflux E->H F Methanol F->H G Methanesulfonic acid G->H I Workup & Purification H->I J Methyl 3-bromo-2- (bromomethyl)propionate I->J

Caption: Synthesis workflow for Methyl 3-bromo-2-(bromomethyl)propionate.

Spectral Analysis

Spectroscopic data is indispensable for the structural confirmation and purity assessment of Methyl 3-bromo-2-(bromomethyl)propionate.

Mass Spectrometry

The electron ionization mass spectrum of Methyl 3-bromo-2-(bromomethyl)propionate is available in the NIST database.[8] The presence of two bromine atoms leads to a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Fragmentation Pattern:

  • Molecular Ion ([M]⁺): A triplet of peaks is expected around m/z 258, 260, and 262, corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, respectively. The relative intensities of these peaks should be approximately 1:2:1.

  • Loss of a Bromine Radical ([M-Br]⁺): A prominent doublet of peaks around m/z 179 and 181.

  • Loss of a Methoxy Radical ([M-OCH₃]⁺): A triplet of peaks around m/z 227, 229, and 231.

  • Loss of a Bromomethyl Radical ([M-CH₂Br]⁺): A doublet of peaks around m/z 165 and 167.

Mass_Spec_Fragmentation M [C₅H₈Br₂O₂]⁺ m/z 258, 260, 262 M_minus_Br [C₅H₈BrO₂]⁺ m/z 179, 181 M->M_minus_Br - •Br M_minus_OCH3 [C₄H₅Br₂O]⁺ m/z 227, 229, 231 M->M_minus_OCH3 - •OCH₃ M_minus_CH2Br [C₄H₅BrO₂]⁺ m/z 165, 167 M->M_minus_CH2Br - •CH₂Br

Caption: Predicted mass spectrometry fragmentation of Methyl 3-bromo-2-(bromomethyl)propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully interpreted spectrum is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure.

¹H NMR (Predicted):

  • -OCH₃ (s, 3H): A singlet corresponding to the methyl ester protons.

  • -CH- (m, 1H): A multiplet for the methine proton, coupled to the four protons of the two bromomethyl groups.

  • -CH₂Br (m, 4H): A multiplet for the diastereotopic protons of the two bromomethyl groups.

¹³C NMR (Predicted):

  • -OCH₃: A signal for the methyl ester carbon.

  • -CH-: A signal for the methine carbon.

  • -CH₂Br: A signal for the bromomethyl carbons.

  • C=O: A signal for the carbonyl carbon of the ester.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate stems from the presence of two primary alkyl bromide moieties, which are excellent electrophilic sites for nucleophilic substitution reactions.[1] This bifunctionality allows for the construction of cyclic structures, particularly nitrogen-containing heterocycles.

Reactions with Amines: Synthesis of γ-Lactams

A significant application of this reagent is in the synthesis of γ-lactams (2-pyrrolidinones), a structural motif prevalent in many biologically active compounds.[9][10][11] The reaction with primary amines proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromine atom, followed by an intramolecular cyclization to displace the second bromine, forming the five-membered lactam ring.

Lactam_Formation reagents Methyl 3-bromo-2-(bromomethyl)propionate + R-NH₂ intermediate Intermediate reagents->intermediate Nucleophilic Substitution product N-substituted γ-lactam intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for γ-lactam synthesis.

Reactions with Thiols

The electrophilic nature of the carbon-bromine bonds also makes them susceptible to attack by sulfur nucleophiles, such as thiols.[12] This reaction can be used to introduce sulfur-containing functionalities into a molecule. The reaction conditions, particularly the pH, can be modulated to control the reactivity.[12]

Precursor to Functionalized Acrylates

Methyl 3-bromo-2-(bromomethyl)propionate can serve as a precursor to methyl 2-(bromomethyl)acrylate through an elimination reaction.[13] This acrylate derivative is a valuable monomer in polymer chemistry and a useful building block in organic synthesis.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of heterocyclic systems of interest in drug discovery. Its commercial availability and well-documented synthesis make it an accessible tool for researchers. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Propynoic acid, 3-bromo-, methyl. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved January 11, 2026, from [Link]

  • AFINITICA. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin. Retrieved January 11, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-bromo-2-(bromomethyl)propanoate. Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropane-1-thiol. Retrieved January 11, 2026, from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved January 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved January 11, 2026, from [Link]

  • Impactfactor. (2021, September 25). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Reactions of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate, a versatile difunctionalized building block, holds significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound. We will delve into a detailed, field-proven synthetic protocol and explore its diverse applications in key chemical transformations, including elimination, nucleophilic substitution, and cyclization reactions. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to provide a self-validating system for researchers.

Introduction

Methyl 3-bromo-2-(bromomethyl)propionate, with the chemical formula C₅H₈Br₂O₂ and CAS number 22262-60-8, is a halogenated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring two primary bromide atoms and a methyl ester functionality, offers multiple reactive sites for strategic chemical modifications. This guide will illuminate the synthetic pathways to this compound and showcase its utility as a precursor to a variety of functionalized molecules, including α,β-unsaturated esters and heterocyclic scaffolds.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

The preparation of Methyl 3-bromo-2-(bromomethyl)propionate can be efficiently achieved through a two-step sequence starting from diethyl bis(hydroxymethyl)malonate. This method, adapted from a procedure in Organic Syntheses, involves the formation of a dibromo acid intermediate followed by esterification.[3]

Synthesis of β,β'-Dibromoisobutyric acid

The initial step involves the reaction of diethyl bis(hydroxymethyl)malonate with concentrated hydrobromic acid. This vigorous reflux leads to the formation of β,β'-dibromoisobutyric acid.

Experimental Protocol: Synthesis of β,β'-Dibromoisobutyric acid [3]

  • To a 5-L, single-necked flask equipped with a heating mantle, a Vigreux distillation head, a thermometer, a water-cooled condenser with an adapter, and a 1-L, ice-cooled receiving vessel, add 440 g (2.0 mol) of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid.

  • Heat the mixture at vigorous reflux for 6 hours, during which approximately 2400 mL of aqueous distillate is collected.

  • Pour the undistilled concentrate into a 3-L beaker and cool to -15°C overnight.

  • Filter the resulting solid through a 500-mL fritted-glass Büchner funnel using aspirator vacuum.

  • After suction air drying for 6 hours, continue drying in a vacuum desiccator containing active Drierite under an initial vacuum of 10 mm for 6 days to yield β,β'-dibromoisobutyric acid as a brown solid.

  • Further concentration of the filtrate can provide an additional crop of the product. The crude product is suitable for the next step without further purification.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate (Methyl β,β'-dibromoisobutyrate)

The subsequent esterification of β,β'-dibromoisobutyric acid with methanol in the presence of a catalytic amount of acid affords the target compound.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate [3]

  • In a 200-mL, round-bottomed flask fitted with a reflux condenser, place 61.5 g (0.25 mol) of β,β'-dibromoisobutyric acid, 25 g (0.78 mol) of commercial methanol, 75 mL of ethylene dichloride, and 0.2 mL of methanesulfonic acid.

  • Heat the reaction mixture under reflux for 24 hours.

  • Cool the solution to room temperature, dilute with approximately 200 mL of methylene chloride, and neutralize with a dilute, cold sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate on a rotary evaporator to remove most of the methylene chloride.

  • The resulting crude Methyl 3-bromo-2-(bromomethyl)propionate can be purified by vacuum distillation.

Table 1: Physical and Spectroscopic Data for Methyl 3-bromo-2-(bromomethyl)propionate

PropertyValueReference
CAS Number 22262-60-8[2]
Molecular Formula C₅H₈Br₂O₂[2]
Molecular Weight 259.92 g/mol [2]
Appearance Colorless to yellow liquid
Boiling Point 60-62 °C at 0.4 mmHg[2]
Density 1.82 g/mL at 25 °C[2]
Refractive Index n20/D 1.508[2]

Reactions of Methyl 3-bromo-2-(bromomethyl)propionate

The presence of two primary bromide atoms makes Methyl 3-bromo-2-(bromomethyl)propionate a versatile substrate for a range of chemical transformations. These reactions primarily involve elimination and nucleophilic substitution pathways.

Elimination Reaction: Synthesis of Methyl 2-(bromomethyl)acrylate

Treatment of Methyl 3-bromo-2-(bromomethyl)propionate with a base, such as triethylamine, leads to the elimination of one equivalent of hydrogen bromide to furnish Methyl 2-(bromomethyl)acrylate, a valuable α,β-unsaturated ester.[3]

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)acrylate [3]

  • In a dry, 250-mL three-necked flask, equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 20 g (0.077 mol) of Methyl 3-bromo-2-(bromomethyl)propionate in 50 mL of anhydrous benzene.

  • Stir the solution vigorously while adding a solution of 7.7 g (0.076 mol) of triethylamine in 50 mL of benzene dropwise at a rate of about 3 mL per minute.

  • After the addition is complete, stir the mixture for an additional hour at room temperature, followed by refluxing for 1 hour.

  • Cool the mixture to 20°C.

  • Filter the triethylammonium bromide salt and wash it with anhydrous benzene.

  • Combine the filtrate and washings and concentrate on a rotary evaporator at 30–35°C.

  • Fractionally distill the residue under reduced pressure to obtain Methyl 2-(bromomethyl)acrylate.

Elimination_Reaction Methyl 3-bromo-2-(bromomethyl)propionate Methyl 3-bromo-2-(bromomethyl)propionate (C₅H₈Br₂O₂) Methyl 2-(bromomethyl)acrylate Methyl 2-(bromomethyl)acrylate (C₅H₇BrO₂) Methyl 3-bromo-2-(bromomethyl)propionate->Methyl 2-(bromomethyl)acrylate Et3N, Benzene, Reflux

Nucleophilic Substitution Reactions

The two primary bromide atoms in Methyl 3-bromo-2-(bromomethyl)propionate are susceptible to nucleophilic attack, enabling the introduction of a wide range of functionalities. These reactions typically proceed via an Sₙ2 mechanism.

The reaction of Methyl 3-bromo-2-(bromomethyl)propionate with primary amines can lead to the formation of nitrogen-containing heterocycles. For instance, its use in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine has been reported, highlighting its utility in constructing pharmacologically relevant scaffolds.[4] The reaction with a primary amine can proceed in a stepwise manner, with the initial substitution of one bromide followed by an intramolecular cyclization to form a pyrrolidine ring.

Nucleophilic_Substitution cluster_0 Reaction with Primary Amines Start Methyl 3-bromo-2-(bromomethyl)propionate + R-NH₂ Intermediate Monosubstituted Intermediate Product N-substituted Pyrrolidine Derivative

A variety of other nucleophiles can be employed to displace the bromide ions. For example, reaction with thiourea can lead to the formation of sulfur-containing heterocycles.[5][6] The reaction likely proceeds through the initial formation of an isothiuronium salt, which can then undergo further transformations.

Cyclization Reactions: Synthesis of Functionalized Cyclopropanes

While not directly reported for Methyl 3-bromo-2-(bromomethyl)propionate, related gem-dihalogenated compounds are known to participate in the synthesis of functionalized cyclopropanes.[4][7] This suggests a potential application for the title compound in similar transformations, likely involving a radical addition-polar cyclization cascade.

Causality and Field-Proven Insights

  • Choice of Base in Elimination: The use of a non-nucleophilic, sterically hindered base like triethylamine is crucial for favoring the elimination reaction to form the acrylate over competing substitution reactions.[3]

  • Solvent Effects: The choice of solvent can significantly influence the outcome of nucleophilic substitution reactions. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Control of Stoichiometry: In reactions with dinucleophiles, such as primary amines, careful control of the stoichiometry is essential to favor either mono- or di-substitution, or to promote intramolecular cyclization.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the efficient construction of a diverse array of complex molecules. The reactions detailed in this guide, including elimination to form α,β-unsaturated esters and nucleophilic substitutions to generate heterocyclic systems, underscore its significance for researchers in the fields of medicinal chemistry and materials science. A thorough understanding of its reactivity, guided by the principles of reaction mechanism and judicious choice of reaction conditions, will continue to unlock new synthetic possibilities.

References

  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl)
  • Organic Syntheses. METHYL α-(BROMOMETHYL)
  • Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)
  • ChemicalBook. Methyl 2-(bromomethyl)
  • National Center for Biotechnology Information.
  • ResearchGate.
  • AFINITICA.
  • ACS Publications. Use of Methyl 2-(Bromomethyl)
  • IJISET. Interaction of Some Dihalide Esters with Thiourea.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)
  • Google Patents. Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • National Center for Biotechnology Information. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino) -.
  • Merck. Methyl 3-bromo-2-(bromomethyl)
  • NIST. Methyl 3-bromo-2-(bromomethyl)
  • Organic Syntheses. Propionic acid, β-bromo-, methyl ester.
  • ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.
  • Chemguide. amines as nucleophiles.
  • National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Safe Handling and Use of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this reactive chemical intermediate.

Understanding the Reagent: Chemical and Physical Profile

Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated ester commonly utilized as a building block in organic synthesis.[1][2][3] Its bifunctional nature, containing two bromine atoms, makes it a versatile reagent but also necessitates a thorough understanding of its properties to mitigate potential hazards. The causality behind many of the safety protocols described herein is directly linked to its physical and chemical characteristics.

A summary of its key properties is presented below for quick reference.

PropertyValueSource
CAS Number 22262-60-8[3]
Molecular Formula C₅H₈Br₂O₂[2][3]
Molecular Weight 259.92 g/mol [3]
Appearance Clear colorless to yellow liquid
Density 1.82 g/mL at 25 °C (lit.)
Boiling Point 60-62 °C at 0.4 mmHg (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.508 (lit.)

The high density of this liquid is an important consideration for handling and storage, as even small volumes can be deceptively heavy. Its relatively high boiling point and flash point classify it as a combustible liquid, not highly flammable, which informs fire safety and storage requirements.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), Methyl 3-bromo-2-(bromomethyl)propionate is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

The signal word for this chemical is "Warning" .

The primary hazards are associated with direct contact and inhalation. The presence of two bromine atoms, which are good leaving groups, makes the molecule reactive. Upon contact with skin or mucous membranes, it can likely alkylate biological macromolecules, leading to irritation and potential tissue damage. While comprehensive toxicological data for this specific compound are not fully investigated, its structural alerts warrant a cautious approach.[4] Inhalation of its vapors or aerosols can irritate the respiratory tract, a known effect of many halogenated organic compounds.

Core Safety Directives: PPE, Engineering Controls, and Handling

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory when working with this reagent. The following protocols are designed to create a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling Methyl 3-bromo-2-(bromomethyl)propionate is a properly functioning chemical fume hood .[5] This is non-negotiable. The fume hood contains vapors and prevents systemic exposure via inhalation. All manipulations, including weighing, transferring, and running reactions, must be performed within the hood.

Additionally, an eyewash station and a safety shower must be readily accessible and tested regularly.[6] Their proximity is crucial for immediate and effective decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific type of glove and its breakthrough time. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the case of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]

Step-by-Step Protocol for Safe Handling and Use

This protocol outlines the essential steps for safely handling Methyl 3-bromo-2-(bromomethyl)propionate in a laboratory setting.

  • Preparation and Pre-Use Checklist:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Ensure the work area is clean and uncluttered.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Don all required PPE as outlined in Section 3.2.

    • Have appropriate spill cleanup materials (inert absorbent material like sand or silica gel) readily available.[6]

  • Chemical Transfer:

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Use a properly sized funnel for transfers into narrow-necked vessels.

    • Keep the container sealed when not in use to minimize vapor release.

  • Reaction Setup:

    • Set up all reactions within the chemical fume hood.

    • Ensure all glassware is free from defects.

    • If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Use and Waste Disposal:

    • Quench any residual reactive material appropriately before cleaning glassware.

    • Dispose of all waste, including contaminated consumables (gloves, paper towels), in a properly labeled hazardous waste container.

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from heat, sparks, and open flames.[4] The storage class for this combustible liquid is 10.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

    • Causality: Strong bases can promote elimination or substitution reactions, which may be exothermic. Strong oxidizing agents can react vigorously with the organic material, potentially leading to a fire or explosion.

Emergency Procedures: Spill, Exposure, and Fire

Accidental Release Measures

In the event of a spill, the response should be immediate and systematic.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

  • Contain: For small spills, absorb the liquid with an inert, non-combustible material such as sand, silica gel, or an acid binder.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures. [5]

First Aid Procedures

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][6]

  • Hazards from Combustion: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (bromine).[4][6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol for Methyl 3-bromo-2-(bromomethyl)propionate.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_cleanup 3. Post-Use & Disposal Phase cluster_emergency Emergency Procedures prep_start Start: Obtain Reagent check_hood Verify Fume Hood Operation prep_start->check_hood check_safety_eq Check Safety Shower/Eyewash check_hood->check_safety_eq don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_safety_eq->don_ppe transfer Perform All Work in Fume Hood don_ppe->transfer reaction Conduct Experiment transfer->reaction spill Spill Occurs transfer->spill exposure Exposure Occurs transfer->exposure quench Quench Reaction (if necessary) reaction->quench reaction->spill reaction->exposure waste Dispose of Waste in Labeled Hazardous Container quench->waste decontaminate Decontaminate Glassware & Work Area waste->decontaminate cleanup_end End of Process decontaminate->cleanup_end handle_spill Follow Spill Protocol: Evacuate, Contain, Clean spill->handle_spill handle_exposure Follow First Aid Protocol: Flush, Remove Clothing, Seek Medical Aid exposure->handle_exposure

Caption: Safe handling workflow for Methyl 3-bromo-2-(bromomethyl)propionate.

References

  • SIELC Technologies. Methyl 3-bromo-2-(bromomethyl)propionate. (2018-02-16). Available at: [Link].

  • NIST. Methyl 3-bromo-2-(bromomethyl)propionate. InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3. Available at: [Link].

Sources

An In-depth Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safe handling, underpinned by field-proven insights and authoritative references.

Nomenclature and Identification: Establishing a Common Language

Precise communication in science is paramount. Methyl 3-bromo-2-(bromomethyl)propionate is known by several synonyms and alternative names in chemical literature and commercial catalogs. Understanding these is key to efficient information retrieval and unambiguous procurement.

The systematic IUPAC name for this compound is methyl 3-bromo-2-(bromomethyl)propanoate . However, it is frequently referred to by a variety of other names, reflecting its structure and common derivatives.

Table 1: Synonyms and Identifiers for Methyl 3-bromo-2-(bromomethyl)propionate

Identifier Type Identifier Source
Systematic Name methyl 3-bromo-2-(bromomethyl)propanoateIUPAC
Common Name Methyl 3-bromo-2-(bromomethyl)propionate-
Alternative Name 1 Methyl Bis(bromomethyl)acetate[1]
Alternative Name 2 3-Bromo-2-(bromomethyl)propionic Acid Methyl Ester[2]
Alternative Name 3 Methyl β,β'-Dibromoisobutyrate[2]
CAS Number 22262-60-8[1][3]
Molecular Formula C₅H₈Br₂O₂[1][3]
MDL Number MFCD00011534-

The profusion of names underscores the importance of using the CAS (Chemical Abstracts Service) number, 22262-60-8 , as the definitive identifier to prevent any ambiguity when sourcing this reagent or referencing it in publications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. These parameters dictate reaction conditions, purification strategies, and storage requirements.

Table 2: Key Physicochemical Properties of Methyl 3-bromo-2-(bromomethyl)propionate

Property Value Source
Molecular Weight 259.92 g/mol [1][3]
Appearance Clear colorless to yellow liquid-
Boiling Point 60-62 °C at 0.4 mmHg-
Density 1.82 g/mL at 25 °C-
Refractive Index (n20/D) 1.508-

The high boiling point and density are characteristic of a polyhalogenated organic compound. Its liquid state at room temperature facilitates easy handling and dispensing in a laboratory setting.

Synthesis Protocol: A Validated Approach

While various synthetic routes may exist, a common and reliable method for the preparation of related brominated esters involves the bromination of an appropriate unsaturated precursor. For Methyl 3-bromo-2-(bromomethyl)propionate, a logical precursor is methyl methacrylate. The synthesis can be conceptualized as a two-step process: initial bromination to form a dibromo intermediate, followed by potential rearrangement or further reaction.

A closely related and well-documented procedure from Organic Syntheses describes the dehydrohalogenation of methyl β,β'-dibromoisobutyrate to yield methyl α-(bromomethyl)acrylate. This provides a strong foundation for understanding the synthesis of the title compound.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

This protocol is based on established methods for the bromination of α,β-unsaturated esters.

Materials:

  • Methyl methacrylate

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve methyl methacrylate (1.0 eq) in carbon tetrachloride. Add a small amount of a radical inhibitor like hydroquinone. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the stirred solution of methyl methacrylate via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion. Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.

Causality in Experimental Choices:

  • Inert Solvent: Carbon tetrachloride is chosen for its inertness towards bromine and the reactants.

  • Low Temperature: The initial low temperature is crucial to control the exothermicity of the bromination reaction and to minimize the formation of side products.

  • Inhibitor: The addition of a radical inhibitor is a precautionary measure to prevent polymerization of the acrylate starting material and product.

  • Aqueous Workup: The sodium bicarbonate wash is essential to neutralize any remaining acidic byproducts, such as hydrogen bromide.

Reactivity and Applications in Synthesis

Methyl 3-bromo-2-(bromomethyl)propionate is a bifunctional molecule, possessing two primary electrophilic centers at the carbon atoms bearing the bromine atoms. This dual reactivity makes it a valuable building block for the construction of a variety of cyclic and acyclic structures.

Key Applications:
  • Synthesis of Sultams: This compound is utilized in the synthesis of sultams, which are cyclic sulfonamides and are important scaffolds in medicinal chemistry.

  • Preparation of (S)-1-benzyl-3-hydroxypyrrolidine: It serves as a key starting material in the multi-step synthesis of this chiral pyrrolidine derivative, a valuable building block in pharmaceutical research.

  • Formation of β-Substituted Acrylates: The related compound, 3-Bromo-2-(bromomethyl)propionic acid, is an important precursor for the synthesis of β-substituted acrylates, which are versatile intermediates in organic synthesis.

The general reactivity pattern involves nucleophilic substitution at the primary bromine atoms. The presence of the ester functionality can also influence the reactivity and can be a site for further transformations.

Caption: Synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate.

Analytical Methods for Quality Control

Ensuring the purity of reagents is critical for reproducible and reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of Methyl 3-bromo-2-(bromomethyl)propionate.

A typical reverse-phase HPLC method would involve:

  • Column: A C18 or other suitable non-polar stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid for mass spectrometry compatibility or phosphoric acid for UV detection.

  • Detection: UV detection or mass spectrometry.

This method is scalable and can be adapted for preparative separation to isolate impurities for characterization.

Safety, Handling, and Storage

As a halogenated organic compound, Methyl 3-bromo-2-(bromomethyl)propionate requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Information:

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Caption: Recommended safe handling workflow for reactive reagents.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its nomenclature, properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness its synthetic potential.

References

  • Organic Syntheses. (1990). METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, 319. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to α-Haloester Reagents in Organic Synthesis, with a focus on Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Bromomethylating Agents in Modern Synthesis

In the landscape of organic synthesis and drug development, the precise installation of functional groups is paramount. Among the vast arsenal of chemical tools available, electrophilic alkylating agents are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Within this class, α-haloesters, and specifically bromomethylating agents, represent a cornerstone of synthetic strategy. These reagents are prized for their ability to introduce carboxymethyl functionalities, which are prevalent in a wide array of biologically active molecules and advanced materials.

This guide addresses the properties and applications of such reagents. While the specific compound "Methyl Bis(bromomethyl)acetate" is not extensively documented in readily available scientific literature, its predicted reactivity as a potent dietectrophile can be understood through the lens of more common, well-characterized analogues. Therefore, this whitepaper will focus on the archetypal and widely utilized reagent, Methyl Bromoacetate (also known as Methyl 2-bromoacetate), to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. The principles of reactivity, handling, and application detailed herein for Methyl Bromoacetate serve as a robust foundation for understanding the broader class of α-bromoester reagents.

PART 1: Core Compound Data: Methyl Bromoacetate

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe use in the laboratory. The key physicochemical data for Methyl Bromoacetate are summarized below.

PropertyValueReference(s)
CAS Number 96-32-2[1]
Molecular Formula C₃H₅BrO₂[1]
Molecular Weight 152.97 g/mol [1]
Appearance Colorless to straw-colored liquid[1][2]
Odor Sharp, penetrating[1][2]
Density 1.616 g/mL at 25 °C
Boiling Point 154 °C (309 °F; 427 K)[1]
Melting Point -50 °C[3]
Flash Point 63 °C (145 °F)[1]
Solubility Soluble in water[1][2]
Refractive Index n20/D 1.458

PART 2: Synthesis, Reactivity, and Mechanistic Insights

Synthesis

Methyl Bromoacetate is typically synthesized via the esterification of bromoacetic acid with methanol, often catalyzed by a strong acid. An alternative common laboratory preparation is the Hell-Volhard-Zelinsky reaction, involving the bromination of acetic acid followed by esterification.

Core Reactivity: The S N 2 Pathway

The synthetic utility of Methyl Bromoacetate is dominated by its nature as a potent electrophile. The presence of the electron-withdrawing bromine atom on the carbon adjacent to the carbonyl group makes this carbon highly susceptible to nucleophilic attack. The primary mechanism of reaction is the bimolecular nucleophilic substitution (S N 2).

This reactivity allows for the facile alkylation of a wide range of nucleophiles, including:

  • O-Alkylation: Alcohols and phenols can be deprotonated to their respective alkoxides or phenoxides, which then readily displace the bromide.

  • N-Alkylation: Primary and secondary amines are effective nucleophiles for the alkylation on nitrogen. This is a common strategy in the synthesis of novel amino acid derivatives and other nitrogen-containing heterocycles.

  • S-Alkylation: Thiols and thiolates are excellent nucleophiles and react readily with Methyl Bromoacetate.

  • C-Alkylation: Carbanions, such as those derived from enolates, can be alkylated to form new C-C bonds, a cornerstone of molecular framework construction.

The general mechanism for the S N 2 reaction of Methyl Bromoacetate with a generic nucleophile (Nu⁻) is depicted below.

Caption: General S N 2 reaction mechanism of Methyl Bromoacetate.

PART 3: Applications in Drug Discovery and Development

Methyl Bromoacetate is a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its ability to readily alkylate nucleophiles makes it an invaluable tool for molecular elaboration.

  • Synthesis of Heterocycles: It is a key reagent in the synthesis of coumarins and other heterocyclic systems which form the core of many drug molecules.

  • Peptide and Protein Modification: Due to its reactivity with the imidazole side chain of histidine residues, Methyl Bromoacetate has been used as a reagent for the chemical modification of proteins to probe structure and function.[1]

  • Prodrug Synthesis: The ester functionality can be used to mask a carboxylic acid in a drug molecule, with the bromo- group providing a handle for further modification or for creating prodrugs that release the active compound under specific physiological conditions.

  • General Synthesis: It serves as a precursor in the production of vitamins and a wide range of other pharmaceutical agents.[1]

PART 4: Experimental Protocols and Workflows

The following is a representative protocol for the O-alkylation of a phenol using Methyl Bromoacetate. This procedure is illustrative and should be adapted based on the specific substrate and laboratory conditions.

Protocol: Synthesis of Methyl 2-phenoxyacetate

Objective: To synthesize Methyl 2-phenoxyacetate via Williamson ether synthesis from phenol and Methyl Bromoacetate.

Materials:

  • Phenol (1.0 eq)

  • Methyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.

  • Alkylating Agent Addition: Slowly add Methyl Bromoacetate (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure Methyl 2-phenoxyacetate.

Experimental Workflow Diagram

Workflow A 1. Combine Phenol, K₂CO₃, and Acetone in Flask B 2. Add Methyl Bromoacetate A->B Stir 15 min C 3. Heat to Reflux (4-6h) Monitor by TLC B->C D 4. Cool to RT Filter Solids C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in DCM Wash with NaHCO₃, Brine E->F G 7. Dry with MgSO₄ Filter and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Methyl 2-phenoxyacetate H->I

Caption: Workflow for the synthesis of Methyl 2-phenoxyacetate.

PART 5: Safety, Handling, and Hazard Mitigation

Methyl Bromoacetate is a hazardous substance and must be handled with appropriate precautions. It is toxic if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye irritation.[1][4] It is also a lachrymator, meaning it causes tears.[1][4]

Hazard CategoryDescription and Precautionary MeasuresReference(s)
Acute Toxicity Toxic by inhalation, in contact with skin, and if swallowed. Avoid breathing vapors. Do not ingest. Avoid all contact with skin and eyes.[1][4]
Irritation/Corrosion Causes severe skin and eye irritation. May cause respiratory irritation. Lachrymator.[1][4]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Ground and bond containers when transferring material. Wash thoroughly after handling.[4][5]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat. If ventilation is inadequate, use a suitable respirator.[5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[1][6]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[4]
First Aid (Skin) Get immediate medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
First Aid (Inhalation/Ingestion) Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do NOT induce vomiting. Get medical aid.[4]

PART 6: Spectroscopic Data Interpretation

Characterization of reaction products involving Methyl Bromoacetate relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of Methyl Bromoacetate is simple and characteristic. It typically shows two singlets:

    • A singlet around 3.8 ppm corresponding to the three methyl protons (-OCH₃).

    • A singlet around 3.9 ppm corresponding to the two methylene protons adjacent to the bromine (-CH₂Br).

  • ¹³C NMR: The carbon NMR would show signals for the methyl carbon, the methylene carbon, and the carbonyl carbon.

  • FTIR: The infrared spectrum is dominated by a strong absorption band for the C=O (ester) stretch, typically found around 1750 cm⁻¹.

Conclusion

Methyl Bromoacetate is a powerful and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. Its well-defined reactivity as an S N 2 electrophile allows for the reliable formation of new bonds, enabling the construction of complex molecular architectures. While potent, its hazardous nature demands meticulous handling and adherence to strict safety protocols. A comprehensive understanding of its properties, reactivity, and safe handling, as detailed in this guide, is essential for any researcher aiming to leverage this fundamental synthetic building block.

References

  • Airgas. (2025, April 22). SAFETY DATA SHEET.
  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet.
  • TCI Chemicals. (2025, April 2). SAFETY DATA SHEET.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CAMEO Chemicals - NOAA. METHYL BROMOACETATE.
  • Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%.
  • Chemodex. Bromomethyl acetate - CAS-Number 590-97-6.
  • Chem-Impex. 2-Bromomethyl acetate.
  • Wikipedia. Methyl 2-bromoacetate. Retrieved from [Link]

  • ChemScene. Bromomethyl acetate.
  • Supporting Information. Synthesis of hydrophilic and acidic P1' substituted warheads.
  • ChemicalBook. BROMOMETHYL ACETATE synthesis.
  • Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation.
  • ChemicalBook. BROMOMETHYL ACETATE | 590-97-6.
  • MedChemExpress. 3-Bromomethyl-cyclobutanecarboxylic acid methyl ester | PROTAC Linker.
  • SpectraBase. Bromo-acetic acid, methyl ester - Optional[1H NMR] - Spectrum.
  • PubChem - NIH. Methyl bromoacetate | C3H5BrO2 | CID 60984. Retrieved from [Link]

  • SpectraBase. Bromo-acetic acid, methyl ester - Optional[FTIR] - Spectrum.
  • ChemicalBook. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR spectrum.
  • Benchchem. An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals.

Sources

"Methyl 3-bromo-2-(bromomethyl)propionate" as a bifunctional electrophile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate as a Bifunctional Electrophile

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate is a versatile and highly reactive bifunctional electrophile, distinguished by its unique molecular architecture featuring two primary alkyl bromide moieties. This structure positions it as a powerful building block in synthetic organic chemistry, particularly for the construction of cyclic and heterocyclic systems through sequential nucleophilic substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, reactivity, mechanistic pathways, and practical applications. It serves as a technical resource for researchers and drug development professionals, offering field-proven insights into leveraging this reagent for the synthesis of complex molecular targets, including pharmaceuticals and agrochemicals.[1] Detailed experimental considerations and safety protocols are also discussed to ensure effective and safe utilization in a laboratory setting.

Introduction: A Unique Molecular Scaffold

In the landscape of synthetic organic chemistry, reagents that offer multiple, predictable points of reactivity are invaluable. Methyl 3-bromo-2-(bromomethyl)propionate, with the CAS Number 22262-60-8, is a prime example of such a reagent.[1][2] Its structure, containing two bromomethyl groups attached to a central carbon, provides two distinct electrophilic centers. This "bifunctional" nature allows for stepwise or concerted reactions with a variety of nucleophiles, making it an ideal precursor for creating complex carbocyclic and heterocyclic frameworks, which are foundational to many bioactive molecules.

This guide delves into the chemical behavior of Methyl 3-bromo-2-(bromomethyl)propionate, exploring the causality behind its reactivity and providing a framework for its strategic implementation in synthesis.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's physical properties is critical for experimental design, including solvent selection, reaction temperature, and purification methods. The key properties of Methyl 3-bromo-2-(bromomethyl)propionate are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₈Br₂O₂[1][3][4]
Molecular Weight 259.92 g/mol [1][2][4]
Appearance Clear, colorless to light yellow/red liquid[1][3]
Boiling Point 60-62 °C at 0.4 mmHg[1][4][5]
Density 1.82 g/mL at 25 °C[1][4][5]
Refractive Index (n20/D) 1.508[4][6]
Flash Point 113 °C (235.4 °F) - closed cup[4][7]
SMILES String COC(=O)C(CBr)CBr[4][6]
InChI Key USXVPPOARMSYGY-UHFFFAOYSA-N[4]

Reactivity and Mechanistic Insights

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate stems from the two electrophilic carbon atoms of the bromomethyl groups. These primary alkyl halides are highly susceptible to nucleophilic attack.

The Bifunctional Electrophile Concept

The term "bifunctional electrophile" signifies that the molecule possesses two sites that can accept an electron pair from a nucleophile. The reactivity of these sites is governed by the nature of the leaving group (bromide, an excellent leaving group) and the steric accessibility of the carbon centers.

Br

|

Br — CH₂ — CH — COOCH₃

|

CH₂

>]; }

Nu [label="Nu:", fontcolor="#EA4335"];

e1 [shape=point, style=invis]; e2 [shape=point, style=invis];

Reagent:s -> e1 [style=invis]; Reagent:s -> e2 [style=invis];

Nu -> e1 [label="Site 1\n(Electrophilic Carbon)", color="#EA4335", fontcolor="#202124"]; Nu -> e2 [label="Site 2\n(Electrophilic Carbon)", color="#EA4335", fontcolor="#202124"];

{rank=same; e1; e2;}

// Positioning the invisible points relative to the molecule structure // This is a bit of a hack but works for positioning arrows node [style=invis, width=0, height=0]; p1 [pos="2.3,0.5!"]; // Adjust these coordinates based on rendered output p2 [pos="1.3,1.8!"]; // Adjust these coordinates based on rendered output

e1 -> p1 [style=invis]; e2 -> p2 [style=invis]; } caption="Electrophilic sites on the molecule."

Predominance of the Sₙ2 Mechanism

Given that both electrophilic centers are primary carbons, nucleophilic substitution reactions overwhelmingly proceed via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[8] This is due to two key factors:

  • Low Steric Hindrance: Primary carbons offer easy "backside" access for the incoming nucleophile, which is a prerequisite for the Sₙ2 transition state.[8][9]

  • Instability of Primary Carbocations: The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary systems.[8][10]

The Sₙ2 pathway is a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[11]

Application in Cyclization Reactions

The most powerful application of this reagent is in the synthesis of cyclic compounds. By reacting Methyl 3-bromo-2-(bromomethyl)propionate with a dinucleophilic species (a molecule containing two nucleophilic centers), intramolecular cyclization can be readily achieved. This strategy is highly efficient for forming stable 5- or 6-membered rings.

Common dinucleophiles include:

  • Diamines (e.g., ethylenediamine) to form piperidine or pyrrolidine derivatives.

  • Dithiols to form sulfur-containing heterocycles.

  • Amino alcohols to form morpholine or similar derivatives.

The workflow for such a cyclization is typically a two-step process occurring in a single pot: an initial intermolecular Sₙ2 reaction followed by a subsequent intramolecular Sₙ2 reaction.

// Nodes Start [label="Reagent +\nDinucleophile (H-Nu-X-Nu-H)"]; Intermediate [label="Intermolecular Sₙ2 Reaction:\nMonosubstituted Intermediate", shape=Mrecord, fillcolor="#FBBC05"]; Cyclization [label="Intramolecular Sₙ2 Reaction:\nRing Closure", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Cyclic Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Step 1:\nFirst Attack"]; Intermediate -> Cyclization [label="Step 2:\nSecond Attack"]; Cyclization -> Product [label="Proton Transfer/\nWorkup"];

// Invisible nodes for layout subgraph { rank=same; Start; } subgraph { rank=same; Intermediate; } subgraph { rank=same; Cyclization; } subgraph { rank=same; Product; } } caption="Workflow for dinucleophile cyclization."

Applications in Target-Oriented Synthesis

Methyl 3-bromo-2-(bromomethyl)propionate serves as a key intermediate in the synthesis of various high-value chemical entities.[1] Its ability to introduce a three-carbon backbone with functionality makes it a versatile tool for medicinal and agricultural chemists.

Notable applications include its use in the synthesis of:

  • Sultams: Cyclic sulfonamides that are important pharmacophores.

  • (S)-1-benzyl-3-hydroxypyrrolidine: A chiral building block used in the preparation of more complex pharmaceutical agents.[1][5]

Sample Experimental Protocol: Synthesis of a Pyrrolidine Derivative

This section provides a generalized, illustrative protocol for the reaction of Methyl 3-bromo-2-(bromomethyl)propionate with a primary amine (benzylamine) as a dinucleophile precursor in a conceptual synthesis.

Objective: To synthesize a substituted N-benzyl pyrrolidine derivative.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq)

  • Benzylamine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add potassium carbonate and acetonitrile.

  • Addition of Nucleophile: Add benzylamine to the stirring suspension.

  • Addition of Electrophile: Slowly add Methyl 3-bromo-2-(bromomethyl)propionate dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel to isolate the desired cyclic product.

Causality: Benzylamine acts as the dinucleophile. The first equivalent reacts via Sₙ2 to displace one bromide. The second equivalent acts as a base to deprotonate the resulting secondary amine, facilitating the intramolecular cyclization to form the pyrrolidine ring. Potassium carbonate serves as an external base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Safety, Handling, and Storage

As a reactive alkylating agent, Methyl 3-bromo-2-(bromomethyl)propionate must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[4][7] It may also cause respiratory irritation.[4] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen halides.[12]

  • Handling:

    • Always use this chemical within a certified chemical fume hood.[12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

    • Avoid breathing vapors or mist.[7] Ensure adequate ventilation.[7]

    • Eyewash stations and safety showers must be readily accessible.[7]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated area.[7]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

    • The recommended storage condition is sealed in dry, room temperature conditions.[1][3]

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a potent and versatile bifunctional electrophile that provides a reliable pathway for the construction of cyclic and heterocyclic molecules. Its reactivity is dominated by the Sₙ2 mechanism, offering predictable and high-yielding transformations. For synthetic chemists in pharmaceutical and materials science, a thorough understanding of this reagent's properties and reactivity profile opens the door to efficient and elegant synthetic strategies for building complex molecular architectures.

References

  • Otto Chemie Pvt. Ltd. 3-Bromo-2-(bromomethyl)propionic acid, 97%. [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]

  • Study.com. What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?[Link]

  • Filo. (2022). The reaction of 2-bromo-3-methylbutane with NaOH gives two products. [Link]

Sources

"Methyl 3-bromo-2-(bromomethyl)propionate" reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nucleophilic Reactivity of Methyl 3-bromo-2-(bromomethyl)propionate

Introduction

Methyl 3-bromo-2-(bromomethyl)propionate is a bifunctional electrophilic reagent that has carved a significant niche in modern organic synthesis.[1] Its structure, featuring two primary bromomethyl groups attached to a central carbon, makes it an exceptionally versatile building block for constructing complex molecular architectures.[2][3] This guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactions, provide validated experimental protocols, and showcase its application in the synthesis of valuable chemical entities, including nitrogen and sulfur-containing heterocycles and biologically active α-methylene-γ-butyrolactones.[2][4][5]

The compound, with CAS Number 22262-60-8, is typically a clear, colorless to light red liquid.[2] Its utility stems from the two bromine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions.[2]

Identifier Value
IUPAC Name methyl 3-bromo-2-(bromomethyl)propanoate[2]
CAS Number 22262-60-8[6]
Molecular Formula C₅H₈Br₂O₂[6]
Molecular Weight 259.92 g/mol [6]
Boiling Point 60-62 °C at 0.4 mmHg
Density 1.82 g/mL at 25 °C
Refractive Index n20/D 1.508

Part 1: Core Principles of Reactivity - The SN2 Pathway

The reactivity of methyl 3-bromo-2-(bromomethyl)propionate is dominated by the presence of two primary alkyl halide functionalities. The carbon atoms bonded to the bromine are electrophilic and highly susceptible to attack by nucleophiles. Due to the unhindered nature of these primary carbons, the predominant reaction mechanism is the bimolecular nucleophilic substitution (Sₙ2) pathway.[7]

Causality of the Sₙ2 Mechanism:

  • Accessibility: The primary nature of the electrophilic carbons minimizes steric hindrance, allowing nucleophiles to easily approach the reaction center. This is a critical requirement for the Sₙ2 mechanism, which is sensitive to bulky groups on both the electrophile and the nucleophile.[8]

  • Concerted Reaction: The Sₙ2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs simultaneously. This avoids the formation of a high-energy carbocation intermediate, which would be necessary for an Sₙ1 reaction.

  • Bifunctionality: The presence of two reactive sites allows for sequential or tandem reactions. A nucleophile can react once, or, if the nucleophile itself is bifunctional or used in excess, it can displace both bromide atoms. This dual reactivity is key to its use in forming cyclic structures.

Caption: Pathway for N-heterocycle synthesis.

Experimental Protocol: Synthesis of Methyl 1-benzyl-3-pyrrolidinecarboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq), benzylamine (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (ACN).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzylpyrrolidine product.

Sulfur Nucleophiles: Thioether Formation

Thiols and their conjugate bases (thiolates) are among the most powerful nucleophiles in organic chemistry. [9]They react with methyl 3-bromo-2-(bromomethyl)propionate rapidly and cleanly under mild conditions to form stable thioether linkages. The high nucleophilicity of sulfur allows these reactions to be performed with high chemoselectivity, often in the presence of other functional groups like alcohols or amines, by carefully controlling the pH. [10] Using two equivalents of a thiol will result in a double displacement reaction, yielding a 1,3-bis(thioether) derivative.

Caption: Formation of a bis-thioether product.

Experimental Protocol: Synthesis of Methyl 2-((phenylthio)methyl)-3-(phenylthio)propanoate

  • Setup: Dissolve thiophenol (2.2 eq) in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C in an ice bath and add a base like sodium hydride (NaH, 2.2 eq) portion-wise to form the sodium thiophenoxide nucleophile.

  • Reaction: Add methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) dropwise to the solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired bis-thioether.

Oxygen Nucleophiles: Williamson Ether Synthesis

The reaction with oxygen nucleophiles, such as alkoxides, follows the classic Williamson ether synthesis pathway to form ethers. [7][11]This Sₙ2 reaction works best with primary alkyl halides like methyl 3-bromo-2-(bromomethyl)propionate, as the risk of competing elimination reactions is minimal. [8] A particularly elegant application involves using a diol as the nucleophile. This can lead to an intramolecular cyclization following the initial intermolecular reaction, resulting in the formation of cyclic ethers such as substituted oxetanes or tetrahydrofurans.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve an alcohol (e.g., ethanol, 2.2 eq) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 2.2 eq) at 0°C and stir until hydrogen evolution ceases.

  • Reaction: Add methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) dropwise.

  • Heating: Gently heat the mixture to 50°C for 6-8 hours to ensure complete reaction.

  • Workup and Purification: After cooling, quench with water, extract with diethyl ether, and purify via column chromatography as described in previous protocols.

Part 3: Advanced Application - Synthesis of α-Methylene-γ-butyrolactones

One of the most significant applications of methyl 3-bromo-2-(bromomethyl)propionate is as a key precursor for α-methylene-γ-butyrolactones. This structural motif is present in a vast number of natural products known for their potent biological activities, including anticancer properties. [4][5][12] The synthesis is a sophisticated tandem process that leverages the unique structure of the starting material. It typically involves an initial Barbier-type or Reformatsky-type reaction with an aldehyde or ketone, promoted by a metal such as indium or zinc. This is followed by a spontaneous intramolecular Sₙ2 reaction (lactonization) to form the final cyclic product.

Caption: Workflow for α-Methylene-γ-butyrolactone Synthesis.

Experimental Protocol: Indium-Promoted Synthesis of an α-Methylene-γ-butyrolactone

  • Setup: Combine an aldehyde (1.0 eq), methyl 3-bromo-2-(bromomethyl)propionate (1.2 eq), and indium powder (1.5 eq) in a flask containing a mixture of THF and saturated aqueous NH₄Cl.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and typically completes within 1-3 hours. Monitor by TLC.

  • Workup: Filter the reaction mixture through a pad of celite to remove excess indium. Extract the filtrate with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the α-methylene-γ-butyrolactone.

Summary and Outlook

Methyl 3-bromo-2-(bromomethyl)propionate is a powerful and versatile bifunctional electrophile. Its reactivity is governed by the Sₙ2 mechanism, allowing for predictable and efficient reactions with a wide array of nucleophiles.

Nucleophile Class Typical Nucleophile Product Type Key Conditions
Nitrogen Primary/Secondary AminesN-Heterocycles, AminesBase (K₂CO₃, Et₃N), ACN or DMF, Heat [2]
Sulfur Thiols, ThiolatesThioethers, S-HeterocyclesBase (NaH, NaOH), DMF or THF, 0°C to RT [10]
Oxygen Alkoxides, DiolsEthers, O-HeterocyclesStrong Base (NaH), Anhydrous THF/Ether [7]
Carbon (via metal) Aldehydes/Ketonesα-Methylene-γ-butyrolactonesMetal (In, Zn), THF/H₂O, RT [4][13]

The ability to use this single reagent to access diverse molecular scaffolds, from simple ethers and amines to complex, biologically active lactones, underscores its importance in the synthetic chemist's toolbox. Future research will undoubtedly continue to uncover novel transformations and applications for this valuable compound.

References

  • Ramachandran, P. V., et al. (2014). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry, 10, 1359–1365. Available at: [Link]

  • Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Chemistry with Caroline. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. Available at: [Link]

  • ResearchGate. The First Synthesis of a Borylated α-Methylene-γ-Butyrolactone. Available at: [Link]

  • Zhang, X., et al. (2023). Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. Angewandte Chemie International Edition, 62(32), e202306146. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Available at: [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Available at: [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. Available at: [Link]

  • Greenberg, M. M. (2009). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. Available at: [Link]

  • Mullah, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 15–23. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. Available at: [Link]

  • Clark, J. (2015). amines as nucleophiles. Chemguide. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8) is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block is predicated on its bifunctional nature, containing two reactive bromine atoms and an ester moiety.[1] However, the very features that make it a versatile reagent also contribute to its potential instability. This guide provides a comprehensive overview of the stability profile of Methyl 3-bromo-2-(bromomethyl)propionate, detailing the intrinsic and extrinsic factors that influence its degradation. Furthermore, it establishes evidence-based best practices for its storage and handling to ensure its quality and integrity over time, thereby safeguarding the reproducibility and success of synthetic endeavors.

Introduction: The Double-Edged Sword of Reactivity

Methyl 3-bromo-2-(bromomethyl)propionate, with the molecular formula C₅H₈Br₂O₂, is a clear, colorless to yellow liquid.[3] Its structure, featuring two primary alkyl bromides and a methyl ester, makes it a valuable precursor for the synthesis of complex molecules, including sultams and (S)-1-benzyl-3-hydroxypyrrolidine.[1][2] The presence of two bromine atoms allows for sequential or double displacement reactions, while the ester group can be hydrolyzed or otherwise modified.

However, this inherent reactivity necessitates a thorough understanding of its stability. The electron-withdrawing nature of the carbonyl group can influence the reactivity of the α- and β-carbons, making the compound susceptible to various degradation pathways. This guide will dissect the chemical properties that govern its stability and provide actionable protocols to mitigate decomposition.

Physicochemical Properties and Their Implications for Stability

A foundational understanding of the physicochemical properties of Methyl 3-bromo-2-(bromomethyl)propionate is crucial for predicting its behavior under various conditions.

PropertyValueSourceImplication for Stability
Molecular Weight 259.92 g/mol [4]Standard for stoichiometric calculations.
Boiling Point 60-62 °C at 0.4 mmHg[1][2]High boiling point suggests low volatility at ambient temperature, but vacuum distillation is necessary to prevent thermal decomposition.
Density 1.82 g/mL at 25 °C[1][2]Useful for volume-to-mass conversions.
Refractive Index n20/D 1.508[5]Can be used as a quick, non-destructive check for purity.
Flash Point 113 °C (235.4 °F) - closed cup[6]Classified as a combustible liquid, requiring precautions against ignition sources.[5]
Appearance Clear colorless to yellow liquid[3]A change in color may indicate degradation.

Chemical Stability and Decomposition Pathways

The stability of Methyl 3-bromo-2-(bromomethyl)propionate is influenced by several factors, including temperature, moisture, light, and the presence of incompatible materials.

Thermal Decomposition

While the high boiling point suggests a degree of thermal stability, prolonged exposure to elevated temperatures can initiate decomposition.[7][8] The primary thermal degradation pathway for brominated organic compounds often involves the elimination of hydrogen bromide (HBr).[7][9] In the case of Methyl 3-bromo-2-(bromomethyl)propionate, this could lead to the formation of unsaturated esters.

Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[6]

Hydrolysis

The ester functionality of Methyl 3-bromo-2-(bromomethyl)propionate is susceptible to hydrolysis, particularly in the presence of strong acids or bases. This reaction would yield 3-bromo-2-(bromomethyl)propionic acid and methanol. The presence of water can facilitate this process, making it imperative to store the compound under dry conditions.

Reactivity with Nucleophiles and Bases

The two bromomethyl groups are primary alkyl halides, making them susceptible to SN2 reactions with a wide range of nucleophiles. While this reactivity is desirable for synthesis, it also means the compound can be degraded by unintended nucleophiles.

Strong bases are incompatible with Methyl 3-bromo-2-(bromomethyl)propionate.[6] In addition to promoting hydrolysis of the ester, they can also induce elimination reactions (E2) to form unsaturated products. The acidity of the α-hydrogen is a key factor in its reactivity.[10][11]

The following diagram illustrates the potential degradation pathways:

G MBP Methyl 3-bromo-2-(bromomethyl)propionate Decomp_Heat Unsaturated Esters + HBr MBP->Decomp_Heat Thermal Decomposition Decomp_Moisture 3-Bromo-2-(bromomethyl)propionic Acid + Methanol MBP->Decomp_Moisture Hydrolysis Decomp_Base Elimination/Hydrolysis Products MBP->Decomp_Base Base-catalyzed Degradation Decomp_Nucleophile Substitution Products MBP->Decomp_Nucleophile Nucleophilic Attack Heat Heat Moisture Moisture/H₂O Base Strong Base Nucleophile Nucleophile

Caption: Potential Degradation Pathways of Methyl 3-bromo-2-(bromomethyl)propionate.

Recommended Storage and Handling Protocols

To maintain the integrity of Methyl 3-bromo-2-(bromomethyl)propionate, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[12] Refrigeration is recommended to maintain product quality.Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and hydrolysis from atmospheric moisture.
Container Keep container tightly closed in a dry place.[12]Prevents ingress of moisture and other contaminants.
Light Protect from direct sunlight.Light can catalyze the formation of free radicals, leading to decomposition.
Location Store in a corrosives area, locked up.[12][13]Due to its hazardous nature and potential to form corrosive HBr upon decomposition.
Handling Procedures

Given its hazardous properties, appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling Methyl 3-bromo-2-(bromomethyl)propionate.

  • Engineering Controls : Use only under a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[6][12]

    • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[12][13]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors.[6][12]

  • General Hygiene : Wash hands and any exposed skin thoroughly after handling.[6][12] Do not eat, drink, or smoke when using this product.[6]

Monitoring Stability: Analytical Methods

Regularly assessing the purity of Methyl 3-bromo-2-(bromomethyl)propionate is crucial, especially for long-term storage or before use in sensitive reactions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of Methyl 3-bromo-2-(bromomethyl)propionate and detecting degradation products.[14]

Experimental Protocol: HPLC Analysis

  • Column : Newcrom R1 or C18 column.[14]

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[14]

  • Detection : UV detector at an appropriate wavelength (to be determined based on the chromophore).

  • Sample Preparation : Prepare a dilute solution of Methyl 3-bromo-2-(bromomethyl)propionate in the mobile phase.

  • Injection : Inject a known volume of the sample onto the column.

  • Analysis : Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of impurities or degradation products. Quantify the purity by comparing the peak area of the main component to the total peak area.

The following workflow illustrates the stability monitoring process:

G cluster_storage Storage cluster_sampling Periodic Sampling cluster_analysis Analysis cluster_decision Decision cluster_action Action Storage Store under recommended conditions Sampling Take aliquot for analysis Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Purity Assess Purity HPLC->Purity Decision Purity > 97%? Purity->Decision Use Proceed with Synthesis Decision->Use Yes Repurify Repurify or Dispose Decision->Repurify No

Caption: Workflow for Monitoring the Stability of Methyl 3-bromo-2-(bromomethyl)propionate.

Conclusion

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate is undeniable, but its successful application hinges on a comprehensive understanding and proactive management of its stability. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of this important reagent. Key takeaways include the necessity of cool, dry, and inert storage conditions, protection from light, and avoidance of incompatible substances such as strong bases and oxidizing agents. Regular analytical monitoring via techniques like HPLC provides a quantitative measure of stability and informs decisions on its continued use. Ultimately, a disciplined approach to the stewardship of this chemical will lead to more consistent and successful scientific outcomes.

References

  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)propionate.
  • Fisher Scientific. (2009, September 1). SAFETY DATA SHEET - 3-Bromo-2-methylpropene.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET - Methyl bromoacetate.
  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl DL-2-bromopropionate.
  • Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8.
  • ResearchGate. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS.
  • Tokyo Chemical Industry Co., Ltd. 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1.
  • Santa Cruz Biotechnology, Inc. Methyl 3-bromo-2-(bromomethyl)propionate | CAS 22262-60-8.
  • ChemicalBook. (2025, July 14). METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE | 22262-60-8.
  • ResearchGate. (2025, August 6). Thermal stability of brominated poly(isobutylene-co-isoprene).
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens.
  • Guidechem. METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE 22262-60-8 wiki.
  • ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Michigan State University Department of Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions.
  • Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8.

Sources

A Technical Guide to the Safe Handling and Application of Methyl 3-bromo-2-(bromomethyl)propionate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical and safety guide for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-(bromomethyl)propionate. Moving beyond a standard safety data sheet, this guide provides a foundational understanding of the molecule's reactivity to inform robust safety protocols and handling procedures. The core principle of this guide is that a thorough comprehension of a chemical's properties is paramount to ensuring laboratory safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Profile

Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated ester, a class of compounds frequently employed as building blocks in complex organic synthesis. Its utility is derived from the two bromine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions. A comprehensive understanding of its physical and chemical properties is the first step in safe and effective utilization.

Chemical Structure:

Caption: Chemical structure of Methyl 3-bromo-2-(bromomethyl)propionate.

Table 1: Physicochemical Properties of Methyl 3-bromo-2-(bromomethyl)propionate

PropertyValueSource
CAS Number 22262-60-8[1]
Molecular Formula C₅H₈Br₂O₂[1]
Molecular Weight 259.92 g/mol
Appearance Clear liquid[1]
Boiling Point 60-62 °C @ 0.4 mmHg
Density 1.820 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.508
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Section 2: The Core Hazard - Understanding its Reactivity as a Bifunctional Alkylating Agent

The primary hazard associated with Methyl 3-bromo-2-(bromomethyl)propionate stems from its classification as a bifunctional alkylating agent . This is not merely a toxicological descriptor but a direct reflection of its chemical reactivity. Alkylating agents function by forming covalent bonds with nucleophilic functional groups in biological macromolecules.[2][3] The term "bifunctional" is critical; it signifies that the molecule has two reactive centers—the two bromomethyl groups—allowing it to cross-link molecules.

This reactivity is the causal mechanism behind its observed health hazards. When it contacts skin, eyes, or the respiratory tract, it doesn't just act as a simple irritant. It can chemically modify proteins and nucleic acids at the point of contact, leading to cellular damage. This is why the GHS hazard statements (discussed in Section 3) include skin, eye, and respiratory irritation. The irritation is a symptom of ongoing chemical reactions. For researchers, this means any exposure must be treated as a significant event requiring immediate and thorough decontamination.

AlkylationMechanism cluster_0 Biological System cluster_1 Alkylating Agent DNA_Protein Nucleophilic Site (e.g., on DNA, Protein) Cell_Damage Cellular Damage & Disruption of Function DNA_Protein->Cell_Damage Leads to Agent Methyl 3-bromo-2- (bromomethyl)propionate Agent->DNA_Protein Covalent Bond Formation (Alkylation)

Caption: Conceptual diagram of the alkylation mechanism.

Section 3: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. For Methyl 3-bromo-2-(bromomethyl)propionate, the classifications are a direct consequence of the reactivity discussed above.

Table 2: GHS Hazard Identification

ElementDescriptionSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (STOT SE 3)
Target Organs Respiratory system

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent standard operating procedures is required to handle this compound safely.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Safety Infrastructure: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[1]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following specific PPE is mandatory:

Table 3: Recommended Personal Protective Equipment

Body PartProtectionSpecification and Rationale
Hands Chemical-resistant glovesNitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility and breakthrough time data. Double-gloving is recommended for neat transfers.
Eyes/Face Safety Goggles & Face ShieldSafety glasses are inadequate. Chemical splash goggles conforming to ANSI Z87.1 or EN166 are required.[1] A full-face shield should be worn over the goggles when handling larger quantities (>50 mL).
Body Flame-resistant lab coatA fully buttoned, flame-resistant lab coat should be worn. Ensure cuffs are not loose.
Respiratory Respirator (if applicable)For situations where engineering controls may be insufficient (e.g., large-scale work, cleaning major spills), a NIOSH-approved respirator with an organic vapor cartridge (Type ABEK filter suggested) is necessary.[1]
Step-by-Step Handling Workflow

The following protocol is a self-validating system designed to minimize exposure risk at every stage.

HandlingWorkflow cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal A 1. Don Full PPE B 2. Verify Fume Hood Operation A->B C 3. Assemble All Glassware & Equipment in Hood B->C D 4. Transfer Reagent (Use Syringe/Cannula) C->D Proceed to Handling E 5. Perform Reaction Under Inert Atmosphere D->E F 6. Quench Reaction (e.g., with Nucleophilic Scavenger) E->F G 7. Decontaminate Glassware (e.g., Base Bath) F->G Proceed to Cleanup H 8. Wipe Down Surfaces in Fume Hood G->H I 9. Dispose of Waste in Labeled Hazardous Waste Container H->I J 10. Doff PPE & Wash Hands I->J

Caption: A three-phase workflow for safely handling the alkylating agent.

Section 5: Emergency Response Protocols

Immediate and correct action is critical in mitigating the harm from an accidental exposure or spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • In Case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the area.

    • Ensure you are wearing full, appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate or another mild base to hydrolyze the ester and displace the bromides), followed by a soap and water wash.

  • In Case of Fire: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam as extinguishing media.[1] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of releasing toxic fumes like hydrogen bromide and carbon oxides upon thermal decomposition.[1]

Section 6: Storage and Disposal

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored locked up and segregated from incompatible materials, especially strong bases and oxidizing agents.[1]

  • Disposal: This material and its container must be disposed of as hazardous waste.[1] Do not dispose of it down the drain. All waste, including contaminated absorbents and disposable PPE, must be collected in properly labeled containers for disposal by a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.

References

  • Harper College. (2008, August 22). SIGMA-ALDRICH - Material Safety Data Sheet. [Link]

  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

  • DoveMed. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. [Link]

  • American Red Cross. Chemical Emergency Preparedness. [Link]

  • U.S. Environmental Protection Agency. Chapter 16. Effective Planning for Chemical Emergencies. [Link]

  • National Institute of Health. (2015, March 10). Alkylating Agents - LiverTox - NCBI Bookshelf. [Link]

Sources

A Researcher's Guide to Sourcing and Quality Control of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the quality of starting materials is paramount. Methyl 3-bromo-2-(bromomethyl)propionate, a key building block in the synthesis of a variety of complex molecules, is no exception. This guide provides a comprehensive overview of this versatile reagent, including its commercial availability, critical quality attributes, and best practices for its handling and analysis. As a senior application scientist, this document is designed to equip researchers with the necessary knowledge to confidently source and utilize this compound in their discovery and development workflows.

Introduction to Methyl 3-bromo-2-(bromomethyl)propionate

Methyl 3-bromo-2-(bromomethyl)propionate, with the CAS number 22262-60-8, is a halogenated ester widely employed in organic synthesis.[1][2] Its chemical structure, featuring two reactive bromine atoms and a methyl ester, makes it a valuable intermediate for constructing diverse molecular architectures. Specifically, it is utilized in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine, highlighting its significance in the preparation of pharmacologically active compounds.[3][4] The molecular formula of this compound is C₅H₈Br₂O₂, and it has a molecular weight of 259.92 g/mol .[2] It is typically a liquid with a boiling point of 60-62 °C at 0.4 mmHg and a density of approximately 1.82 g/mL at 25 °C.[5]

Commercial Suppliers and Procurement Strategy

A variety of chemical suppliers offer Methyl 3-bromo-2-(bromomethyl)propionate, catering to different scales of research and development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of comprehensive analytical data, and the supplier's reputation for quality and consistency.

Below is a comparative table of prominent commercial suppliers:

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (Merck) 98%5gProvides detailed physical properties and safety information.
TCI America >97.0% (GC)5gAlso available through distributors like Fisher Scientific.[1][6]
Santa Cruz Biotechnology ≥97%-Marketed as a synthesis reagent.[2]
SGT Life Sciences --Positions itself as a manufacturer and exporter, emphasizing quality control.[3]
BOC Sciences 95%-Describes it as a useful research chemical.[]
ChemicalBook --Lists multiple suppliers, including Adamas Reagent, Ltd. and Shanghai Longsheng chemical Co.,Ltd.[4]

Procurement Workflow:

The process of procuring and validating a critical reagent like Methyl 3-bromo-2-(bromomethyl)propionate can be streamlined by following a systematic approach. The following diagram illustrates a recommended workflow:

procurement_workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_validation In-house Validation Identify Suppliers Identify Suppliers Request Quotes & COAs Request Quotes & COAs Identify Suppliers->Request Quotes & COAs Gather information Compare Purity & Price Compare Purity & Price Request Quotes & COAs->Compare Purity & Price Analyze data Review Supplier Reputation Review Supplier Reputation Compare Purity & Price->Review Supplier Reputation Assess reliability Select Supplier Select Supplier Review Supplier Reputation->Select Supplier Make decision Incoming Material Inspection Incoming Material Inspection Select Supplier->Incoming Material Inspection Procure material Analytical Testing (NMR, MS) Analytical Testing (NMR, MS) Incoming Material Inspection->Analytical Testing (NMR, MS) Verify identity & purity Release for Use Release for Use Analytical Testing (NMR, MS)->Release for Use Approve for research

Caption: Recommended workflow for sourcing and validating Methyl 3-bromo-2-(bromomethyl)propionate.

Quality Control and Analytical Methods

Ensuring the purity and identity of Methyl 3-bromo-2-(bromomethyl)propionate is a critical step before its use in any synthetic protocol. While suppliers provide a Certificate of Analysis (CoA), independent verification is highly recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule and identifying any organic impurities. The expected proton NMR spectrum would show signals corresponding to the methyl ester protons, the methine proton, and the two diastereotopic bromomethyl protons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound. The NIST WebBook provides a reference mass spectrum for this molecule.[8]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of Methyl 3-bromo-2-(bromomethyl)propionate. A typical method would involve a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid like phosphoric or formic acid.[9] This technique is also scalable for preparative separation to isolate impurities if needed.[9]

Synthesis and Potential Impurities

Understanding the synthetic route to Methyl 3-bromo-2-(bromomethyl)propionate can provide insights into potential impurities. A common method for its preparation is the reaction of methyl acrylate with hydrogen bromide.[10] Another related compound, 3-bromo-2-(bromomethyl)propionic acid, can also serve as a precursor.[11]

Potential impurities could include:

  • Starting materials: Unreacted methyl acrylate or 3-bromo-2-(bromomethyl)propionic acid.

  • Byproducts: Compounds formed from side reactions, such as polymers of methyl acrylate.

  • Solvents: Residual solvents from the reaction or purification steps.

Safe Handling and Storage

Methyl 3-bromo-2-(bromomethyl)propionate is a hazardous chemical and requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[12]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13][14]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[12][14]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[15] Follow all local regulations for chemical waste disposal.[13]

The following diagram illustrates the key considerations for the safe handling and storage of this reagent:

safe_handling cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Use Fume Hood Use Fume Hood Wear PPE Wear PPE Cool, Dry, Ventilated Cool, Dry, Ventilated Tightly Sealed Container Tightly Sealed Container Away from Incompatibles Away from Incompatibles Spill Containment Spill Containment Proper Disposal Proper Disposal

Caption: Key safety protocols for Methyl 3-bromo-2-(bromomethyl)propionate.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable reagent for chemical synthesis in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, a strategic approach to procurement, and rigorous quality control are essential for successful and reproducible research outcomes. By adhering to the guidelines outlined in this document, researchers can confidently source and utilize this important building block in their synthetic endeavors.

References

  • CP Lab Safety. Methyl 3-Bromo-2-(bromomethyl)propionate, 5 grams. [Link]

  • SIELC Technologies. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

  • NIST. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

  • PubChem. Methyl 3-bromopropanoate. [Link]

  • Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]

  • Otto Chemie Pvt. Ltd. 3-Bromo-2-(bromomethyl)propionic acid, 97%. [Link]

Sources

The Strategic Role of Methyl 3-bromo-2-(bromomethyl)propionate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect of Complex Scaffolds

In the vast arsenal of chemical reagents available to the medicinal chemist, certain molecules, though not possessing inherent biological activity themselves, serve as pivotal architects in the construction of complex, bioactive scaffolds. Methyl 3-bromo-2-(bromomethyl)propionate is a prime example of such a versatile building block. Its deceptively simple structure, featuring a propionate backbone adorned with two reactive bromine atoms and a methyl ester, belies its profound utility in the synthesis of a diverse array of heterocyclic compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic applications of this powerful synthetic tool, thereby enabling its more effective utilization in the quest for novel therapeutics.

Core Attributes of Methyl 3-bromo-2-(bromomethyl)propionate

Methyl 3-bromo-2-(bromomethyl)propionate, with the CAS number 22262-60-8, is a clear, colorless to light red liquid.[1] Its bifunctional nature, arising from the two primary alkyl bromide moieties, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. The presence of the methyl ester provides a handle for further chemical modifications, adding to its synthetic versatility.

PropertyValueSource
Molecular Formula C₅H₈Br₂O₂[2][3]
Molecular Weight 259.92 g/mol [3]
CAS Number 22262-60-8[2][3]
Boiling Point 60-62 °C at 0.4 mmHg
Density 1.82 g/mL at 25 °C
Refractive Index n20/D 1.508

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate: A Reliable Protocol

The synthesis of Methyl 3-bromo-2-(bromomethyl)propionate can be achieved through the bromination of appropriate precursors. A common method involves the reaction of methyl propanoate derivatives with a brominating agent. While various procedures exist, a reliable and detailed protocol is crucial for ensuring high purity and yield.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

  • Methyl acrylate

  • Hydrogen bromide (anhydrous)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Hydroquinone (inhibitor)

Procedure:

  • Preparation of Methyl 3-bromopropionate: In a round-bottomed flask equipped with a gas inlet tube and a drying tube, a solution of methyl acrylate in anhydrous diethyl ether containing a catalytic amount of hydroquinone is prepared.[4] The flask is cooled in an ice bath.

  • Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate, ensuring the temperature is maintained.[4]

  • Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield methyl 3-bromopropionate.

  • Dibromination: The resulting methyl 3-bromopropionate is then subjected to a second bromination step. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride.

  • The reaction mixture is refluxed until the starting material is consumed.

  • After cooling, the succinimide byproduct is filtered off, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is then purified by vacuum distillation to afford pure Methyl 3-bromo-2-(bromomethyl)propionate.

The Reactive Landscape: A Gateway to Heterocyclic Diversity

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate stems from the high reactivity of its two primary bromide leaving groups. This allows for facile double nucleophilic substitution reactions, leading to the formation of cyclic structures.

Synthesis of Sultams: A Privileged Scaffold

Sultams, or cyclic sulfonamides, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7] Methyl 3-bromo-2-(bromomethyl)propionate serves as an excellent precursor for the synthesis of five-membered sultams.

Reaction Mechanism:

The reaction proceeds via a tandem nucleophilic substitution. A primary sulfonamide, upon deprotonation with a suitable base (e.g., sodium hydride), acts as the nucleophile. The resulting sulfonamide anion first displaces one of the bromide ions of Methyl 3-bromo-2-(bromomethyl)propionate. The second nucleophilic attack then occurs intramolecularly, with the nitrogen of the newly formed secondary sulfonamide displacing the remaining bromide to form the cyclic sultam ring.

sultam_synthesis reagent Methyl 3-bromo-2-(bromomethyl)propionate intermediate2 Mono-alkylated Intermediate reagent->intermediate2 Sₙ2 sulfonamide R-SO₂NH₂ intermediate1 Intermediate Anion R-SO₂NH⁻ sulfonamide->intermediate1 -H⁺ base Base (e.g., NaH) sultam Substituted Sultam intermediate2->sultam Intramolecular Sₙ2 -Br⁻ pyrrolidine_synthesis reagent Methyl 3-bromo-2-(bromomethyl)propionate intermediate Mono-alkylated Intermediate reagent->intermediate Sₙ2 amine R-NH₂ pyrrolidine_ester Substituted Pyrrolidine Ester intermediate->pyrrolidine_ester Intramolecular Sₙ2 -HBr pyrrolidine_alcohol Substituted 3-Hydroxypyrrolidine pyrrolidine_ester->pyrrolidine_alcohol Reduction (e.g., LiAlH₄)

Figure 2: General workflow for the synthesis of pyrrolidines.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The true value of Methyl 3-bromo-2-(bromomethyl)propionate is realized in the biological activities of the compounds it helps to create.

Sultam-Containing Therapeutics

The sultam scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic potential. [1][6][8]

  • Anticancer Agents: Certain sultam derivatives have demonstrated potent anticancer activity. [5]The strained ring system and the presence of the sulfonyl group can contribute to interactions with various biological targets.

  • Anti-inflammatory Agents: Sultams have been investigated as anti-inflammatory agents, potentially through the inhibition of key enzymes in inflammatory pathways. [7]* Antiviral and Antibacterial Agents: The initial discovery of sulfonamides as antibacterial agents has been extended to sultams, with some derivatives showing promising activity against various pathogens. [5]

The Significance of 3-Hydroxypyrrolidine Derivatives

The 3-hydroxypyrrolidine motif is a key structural element in numerous biologically active molecules. [9]

  • Chiral Auxiliaries and Ligands: Chiral 3-hydroxypyrrolidines are valuable as chiral auxiliaries in asymmetric synthesis and as ligands for transition metal catalysts.

  • Pharmaceutical Ingredients: This scaffold is present in a variety of approved drugs and clinical candidates for treating a range of conditions, including neurological disorders and infectious diseases. [9]For instance, certain derivatives have shown potential as anti-inflammatory agents. [10]

Spectroscopic Characterization

Technique Key Features
¹H NMR Expected signals would include a singlet for the methyl ester protons, a multiplet for the methine proton, and two diastereotopic multiplets for the methylene protons adjacent to the bromine atoms.
¹³C NMR Characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, the methine carbon, and the two methylene carbons attached to bromine would be expected.
Mass Spec (EI) The mass spectrum shows characteristic fragmentation patterns, including peaks corresponding to the loss of bromine and the methoxy group. [2][11]
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the ester group would be a prominent feature.

Safety and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. * Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. A suitable respirator should be used if inhalation of vapors is possible.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area.

Conclusion: A Key Enabler in Drug Discovery

Methyl 3-bromo-2-(bromomethyl)propionate has established itself as a valuable and versatile building block in medicinal chemistry. Its ability to readily participate in the construction of key heterocyclic scaffolds, such as sultams and pyrrolidines, makes it an indispensable tool for the synthesis of novel, biologically active molecules. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will empower researchers to fully leverage its potential in the ongoing endeavor to discover and develop new medicines for the betterment of human health.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(5), 1798–1827. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(5), 1798-1827. [Link]

  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PubMed. [Link]

  • ResearchGate. (n.d.). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. [Link]

  • PubMed. (n.d.). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. [Link]

  • ChemSynthesis. (n.d.). methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. In NIST Chemistry WebBook. [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. [Link]

  • PubChem. (n.d.). 3-Bromo-2-methyl-1-propene. [Link]

  • SIELC Technologies. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4936. [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • ResearchGate. (n.d.). Bicyclic Sultams: From Organic Chemistry to Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). Selected sultams of high practical significance. [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249232. [Link]

  • National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubChem. (n.d.). Methyl 3-bromopropanoate. [Link]

  • StackExchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]

Sources

Methodological & Application

Synthesis of sultams using "Methyl 3-bromo-2-(bromomethyl)propionate"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Proposed Synthetic Route to Novel γ-Sultams via N-Sulfonylation of Pyrrolidine Intermediates Derived from Methyl 3-bromo-2-(bromomethyl)propionate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of Sultams in Medicinal Chemistry

Sultams, or cyclic sulfonamides, represent a privileged scaffold in drug discovery and development. These heterocyclic compounds are sulfur analogs of lactams and have garnered significant attention for their diverse pharmacological activities. The incorporation of the sultam moiety into molecular frameworks has been shown to enhance therapeutic efficacy against a range of targets.[1] Their applications span from antibacterial and antiviral agents to anti-inflammatory, anticonvulsant, and even anticancer therapies.[1] The unique stereoelectronic properties of the sulfonamide group within a cyclic constraint contribute to improved metabolic stability and binding affinity to biological targets. Given their therapeutic potential, the development of novel and efficient synthetic routes to access structurally diverse sultams is of paramount importance to the medicinal chemistry community.

This application note details a proposed two-step synthetic strategy for the preparation of novel γ-sultams, leveraging the reactivity of methyl 3-bromo-2-(bromomethyl)propionate as a key building block. While direct synthesis of sultams from this specific starting material is not extensively documented, this guide provides a scientifically sound and logical pathway based on well-established chemical transformations.

Proposed Synthetic Strategy: A Two-Step Approach to Novel γ-Sultams

The proposed synthesis is a two-step process that first involves the construction of a substituted pyrrolidine ring, followed by the formation of the sultam functionality. This approach offers a modular and flexible route to a variety of substituted γ-sultams.

Step 1: Synthesis of a Substituted Pyrrolidine via Cyclization

The initial step involves the reaction of a primary amine with methyl 3-bromo-2-(bromomethyl)propionate. This reaction is a classic example of the formation of a five-membered heterocyclic ring through the nucleophilic displacement of two leaving groups by a primary amine. The primary amine acts as a dinucleophile, attacking the two electrophilic carbon atoms bearing the bromine atoms, leading to the formation of a substituted pyrrolidine.

Step 2: Conversion of the Pyrrolidine to a γ-Sultam

The second and key step of this proposed synthesis is the conversion of the formed pyrrolidine derivative into the corresponding γ-sultam. This transformation can be achieved by reacting the secondary amine of the pyrrolidine ring with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), to form an N-sulfonyl chloride intermediate. Subsequent intramolecular cyclization would then yield the desired γ-sultam. This method is a known approach for the synthesis of N-sulfonylated heterocycles.[2][3]

Visualizing the Synthetic Workflow

Sultam Synthesis Workflow reagent1 Primary Amine (R-NH2) intermediate Substituted Pyrrolidine reagent1->intermediate Step 1: Cyclization reagent2 Methyl 3-bromo-2-(bromomethyl)propionate reagent2->intermediate final_product γ-Sultam intermediate->final_product Step 2: Sulfonylation & Cyclization reagent3 Sulfuryl Chloride (SO2Cl2) reagent3->final_product

Caption: Proposed two-step synthesis of γ-sultams.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1-substituted-pyrrolidine-3-carboxylate (A Representative Intermediate)

This protocol describes the synthesis of a substituted pyrrolidine ring from a primary amine and methyl 3-bromo-2-(bromomethyl)propionate.

Materials:

  • Primary amine (e.g., benzylamine)

  • Methyl 3-bromo-2-(bromomethyl)propionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add the primary amine (1.0 equivalent).

  • Add a solution of methyl 3-bromo-2-(bromomethyl)propionate (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl 1-substituted-pyrrolidine-3-carboxylate.

Expected Data for a Representative Product (Methyl 1-benzylpyrrolidine-3-carboxylate):

ParameterExpected Value
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.35 (m, 5H), 3.68 (s, 3H), 3.62 (s, 2H), 2.80-3.00 (m, 3H), 2.55-2.70 (m, 2H), 2.10-2.25 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 174.5, 138.0, 129.0, 128.5, 127.0, 60.0, 58.0, 55.0, 51.5, 40.0, 30.0
Mass Spectrometry (ESI+) m/z 220.1 [M+H]⁺
Protocol 2: Synthesis of the γ-Sultam (A Representative Final Product)

This protocol outlines the conversion of the synthesized pyrrolidine intermediate to the corresponding γ-sultam.

Materials:

  • Methyl 1-substituted-pyrrolidine-3-carboxylate (from Protocol 1)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve the methyl 1-substituted-pyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the N-sulfonyl chloride intermediate by TLC.

  • Cool the reaction mixture back to 0°C and add triethylamine (2.5 equivalents) dropwise to induce intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired γ-sultam.

Expected Data for a Representative Product (A Benzyl-Substituted γ-Sultam):

ParameterExpected Value
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.40 (m, 5H), 4.40 (s, 2H), 3.75 (s, 3H), 3.40-3.50 (m, 1H), 3.20-3.30 (m, 2H), 2.90-3.00 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.0, 136.0, 129.0, 128.8, 128.0, 60.0, 52.0, 50.0, 48.0, 35.0
Mass Spectrometry (ESI+) m/z 270.1 [M+H]⁺

Mechanistic Insights

Sultam Formation Mechanism cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Intramolecular Cyclization Pyrrolidine N-Sulfonyl_Chloride N-Sulfonyl Chloride Intermediate Pyrrolidine->N-Sulfonyl_Chloride + SO2Cl2 - HCl Sultam γ-Sultam Product N-Sulfonyl_Chloride->Sultam + Base - Base·HCl

Caption: Proposed mechanism for γ-sultam formation.

The reaction proceeds through a two-step mechanism. First, the secondary amine of the pyrrolidine ring acts as a nucleophile and attacks the electrophilic sulfur atom of sulfuryl chloride, leading to the formation of an N-sulfonyl chloride intermediate with the elimination of hydrogen chloride. In the second step, a base, such as triethylamine, facilitates an intramolecular nucleophilic attack of a carbanion (formed by deprotonation of the carbon alpha to the ester group) onto the sulfonyl group, displacing the chloride and forming the five-membered sultam ring.

Conclusion

The synthetic route outlined in this application note provides a logical and experimentally feasible approach to novel γ-sultams using methyl 3-bromo-2-(bromomethyl)propionate as a readily accessible starting material. This strategy offers a versatile platform for the synthesis of a library of sultam derivatives by varying the initial primary amine. The resulting compounds can be valuable additions to screening collections for drug discovery programs, contributing to the exploration of new chemical space and the development of potential therapeutic agents.

References

  • Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Zaiats, D., et al. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Tetrahedron Letters, 76, 153123.
  • Morales, S., et al. (2014). Pyrrolidine as an Organocatalyst for the Synthesis of N-Sulfonyl Imines. Journal of the American Chemical Society, 136(3), 1082-1089.
  • Koval, I. V. (2021). Comparison of γ‐sultams, pyrrolidines, and pyrrolidones. Chemistry of Heterocyclic Compounds, 57(5), 453-473.
  • Koval, I. V., & Yagupolskii, L. M. (2021). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. The Journal of Organic Chemistry, 86(15), 10419-10428.
  • Wang, Q., et al. (2021). Synthesis of dienes from pyrrolidines using skeletal modification.
  • Koval, I. V. (2021). Synthesis of fused bicyclic γ‐sultams. Chemistry of Heterocyclic Compounds, 57(6), 574-589.
  • Meerwein, H., et al. (1957). Synthesis of sulfonyl chloride substrate precursors. Chemische Berichte, 90(6), 841-852.
  • Wikipedia. (2023). Pyrrolidine. In Wikipedia. Retrieved from [Link]

  • LibreTexts. (2020). 20.6: Reactions of Amines. In Chemistry LibreTexts. Retrieved from [Link]

  • Chandran, R., et al. (2019). Synthesis of α,β‐unsaturated γ‐sultams. Asian Journal of Organic Chemistry, 8(7), 1021-1024.
  • Flegeau, E. F., et al. (2016). Combining organometallic reagents, the sulfur dioxide surrogate DABSO, and amines: a one-pot preparation of sulfonamides, amenable to array synthesis.
  • das Neves, A. M., et al. (2020). Synthesis of thiazolidin-4-ones and thiazinan-4-ones From 1-(2-aminoethyl)pyrrolidine as Acetylcholinesterase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 31-41.
  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

  • Google Patents. (2016). Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
  • Bar-Ziv, R., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Google Patents. (2006).
  • Gandeepan, P., & Li, C. J. (2018). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. Chemistry–An Asian Journal, 13(17), 2369-2373.
  • das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 31-41.
  • Paul, R. C., et al. (1972). Interaction of Sulphuryl Chloride with Tertiary Amines. Indian Journal of Chemistry, 10, 733-734.
  • Vitaku, E., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4946.
  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. Retrieved from [Link]

  • De Vleeschouwer, M., et al. (2017). Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus. Beilstein Journal of Organic Chemistry, 13, 1649-1656.
  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]

  • Padwa, A., et al. (1993). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. The Journal of Organic Chemistry, 58(11), 3140-3146.
  • Szymański, S., et al. (2020). Synthesis and anti-leukemic activity of pyrrolidinedione-thiazolidinone hybrids. Molecules, 25(8), 1878.
  • Chong, Y., et al. (2022). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 13(5), 526-545.
  • das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 31-41.
  • Kumar, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
  • Koval, I. V. (2013). Methods of Sultam Synthesis. Russian Journal of Organic Chemistry, 49(4), 469-503.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
  • Flegeau, E. F., et al. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Synlett, 27(01), 101-105.
  • Google Patents. (2011).
  • Chen, T., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(40), 16468-16474.
  • Li, J., et al. (2011). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 21(1), 343-347.
  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.

Sources

Preparation of (S)-1-benzyl-3-hydroxypyrrolidine with "Methyl 3-bromo-2-(bromomethyl)propionate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemo-Enzymatic Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine from Methyl 3-bromo-2-(bromomethyl)propionate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, a valuable chiral building block in pharmaceutical development. The described pathway utilizes Methyl 3-bromo-2-(bromomethyl)propionate as a commercially available starting material. The synthetic strategy is a three-stage process: (1) A robust cyclization to form the core pyrrolidine structure, yielding a key 1-benzyl-3-pyrrolidinone intermediate; (2) An efficient, highly stereoselective enzymatic reduction of the intermediate ketone to the desired (S)-alcohol; and (3) As an alternative, a summary of chemical asymmetric reduction methods. This guide is intended for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, and characterization data.

Introduction

(S)-1-benzyl-3-hydroxypyrrolidine is a critical chiral intermediate in the synthesis of a wide range of pharmacologically active molecules, including cholinergic antagonists.[1] The stereocenter at the C3 position is often crucial for biological activity, making enantiomerically pure synthesis a primary objective. While numerous routes exist, including those starting from the chiral pool (e.g., L-malic acid or L-aspartic acid),[2][3][4] this guide focuses on a constructive approach starting from the achiral C5 synthon, Methyl 3-bromo-2-(bromomethyl)propionate. This starting material is explicitly noted for its application in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine.[5][6]

Our proposed pathway hinges on the formation of the key intermediate, 1-benzyl-3-pyrrolidinone, which is then subjected to a highly selective asymmetric reduction. This chemo-enzymatic approach offers significant advantages, particularly in achieving high enantiomeric excess (ee) under mild, environmentally benign conditions.

Overall Synthetic Strategy

The synthesis is designed in two primary parts: the construction of the prochiral ketone intermediate and its subsequent asymmetric reduction.

G A Methyl 3-bromo-2- (bromomethyl)propionate B Methyl 1-benzylpyrrolidine- 3-carboxylate A->B  Step 1: Cyclization  (Benzylamine, K2CO3) C 1-Benzyl-3-pyrrolidinone (Prochiral Intermediate) B->C  Step 2: Claisen Condensation,  Hydrolysis & Decarboxylation D (S)-1-benzyl-3-hydroxypyrrolidine (Target Molecule) C->D  Step 3: Asymmetric Reduction  (Ketoreductase or Chiral Catalyst)

Figure 1: Proposed synthetic pathway from starting material to the final chiral product.

Part 1: Synthesis of the Key Intermediate: 1-Benzyl-3-pyrrolidinone

This phase involves the initial ring formation followed by a classic condensation and decarboxylation sequence to yield the prochiral ketone.

Protocol 1.1: Cyclization to form Methyl 1-benzylpyrrolidine-3-carboxylate

This step involves a double nucleophilic substitution where benzylamine displaces the two bromide leaving groups to form the pyrrolidine ring.

Materials & Reagents:

Reagent CAS Number Molecular Weight Quantity (1 eq.)
Methyl 3-bromo-2-(bromomethyl)propionate 22262-60-8 259.92 g/mol 26.0 g (0.10 mol)
Benzylamine 100-46-9 107.15 g/mol 10.7 g (0.10 mol)
Potassium Carbonate (K₂CO₃), anhydrous 584-08-7 138.21 g/mol 34.6 g (0.25 mol)

| Acetonitrile (MeCN), anhydrous | 75-05-8 | - | 400 mL |

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (34.6 g) and anhydrous acetonitrile (400 mL).

  • In a separate beaker, dissolve Methyl 3-bromo-2-(bromomethyl)propionate (26.0 g) and benzylamine (10.7 g) in 100 mL of acetonitrile.

  • Transfer the solution of reactants to an addition funnel and add it dropwise to the stirred suspension of potassium carbonate over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Causality Check: Potassium carbonate is a critical reagent. It acts as a non-nucleophilic base to neutralize the two equivalents of hydrobromic acid (HBr) generated during the cyclization. Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction.

  • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation to obtain Methyl 1-benzylpyrrolidine-3-carboxylate.

Protocol 1.2: Conversion to 1-Benzyl-3-pyrrolidinone via Claisen Condensation

This protocol converts the ester into the target ketone through the formation of a β-keto ester, followed by saponification and decarboxylation.

Materials & Reagents:

Reagent Quantity (based on 0.08 mol ester)
Methyl 1-benzylpyrrolidine-3-carboxylate 17.5 g (0.08 mol)
Methyl Acetate 8.9 g (0.12 mol)
Sodium Methoxide (NaOMe), 25% in MeOH 20.5 mL (0.09 mol)
Hydrochloric Acid (HCl), 6 M ~50 mL

| Toluene | 250 mL |

Procedure:

  • In a dry 500 mL flask under nitrogen, dissolve Methyl 1-benzylpyrrolidine-3-carboxylate (17.5 g) and methyl acetate (8.9 g) in toluene (150 mL).

  • Heat the solution to 60°C. Add the sodium methoxide solution dropwise over 20 minutes.

  • Mechanistic Insight: This is a crossed Claisen condensation. The methoxide deprotonates the α-carbon of methyl acetate, which then attacks the carbonyl of the pyrrolidine ester. This forms a β-keto ester intermediate.

  • After addition, continue stirring at 60°C for 3 hours.

  • Cool the reaction to room temperature. Add 6 M HCl (50 mL) and stir vigorously for 15 minutes.

  • Heat the biphasic mixture to reflux for 4-6 hours. This step accomplishes both the saponification of the esters and the decarboxylation of the resulting β-keto acid.

  • Cool the mixture. Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure 1-benzyl-3-pyrrolidinone.

Part 2: Asymmetric Reduction to (S)-1-benzyl-3-hydroxypyrrolidine

The prochiral ketone can be stereoselectively reduced to the desired (S)-enantiomer using either biocatalytic or chemical methods. The enzymatic method is preferred for its exceptional selectivity and mild conditions.

Protocol 2.1: (Preferred) Biocatalytic Asymmetric Reduction

This protocol uses a ketoreductase (KRED) enzyme, which stereoselectively delivers a hydride to one face of the ketone.

Materials & Reagents:

Reagent Quantity (for 10 mmol scale)
1-Benzyl-3-pyrrolidinone 1.75 g (10 mmol)
Ketoreductase (KRED) As per manufacturer's screening kit
NADP⁺ (Cofactor) ~15 mg
Glucose 2.16 g (12 mmol)
Glucose Dehydrogenase (GDH) ~200 U
Potassium Phosphate Buffer (pH 7.0, 100 mM) 100 mL

| Isopropanol (IPA) or DMSO (Co-solvent) | 5-10 mL |

Procedure:

  • In a jacketed reactor vessel, prepare the aqueous buffer solution (100 mL) and add glucose (2.16 g).

  • Add NADP⁺ and Glucose Dehydrogenase (GDH). Stir until dissolved.

  • System Validation: The GDH/glucose system is for cofactor recycling. GDH oxidizes glucose, which in turn reduces the oxidized NADP⁺ back to its active NADPH form. This allows for the use of only a catalytic amount of the expensive NADP⁺ cofactor.

  • In a separate vial, dissolve the 1-benzyl-3-pyrrolidinone substrate (1.75 g) in the co-solvent (e.g., 10 mL IPA).

  • Add the substrate solution to the buffer.

  • Initiate the reaction by adding the selected KRED enzyme (typically one that produces the desired (S)-enantiomer, determined via initial screening).

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle stirring for 24 hours.

  • Monitor conversion and enantiomeric excess (ee) by taking aliquots and analyzing via chiral HPLC.

  • Once the reaction is complete, perform a workup by extracting the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or vacuum distillation to yield (S)-1-benzyl-3-hydroxypyrrolidine.

Protocol 2.2: (Alternative) Chemical Asymmetric Transfer Hydrogenation

This method uses a metal catalyst with a chiral ligand.

Procedure Summary: A solution of 1-benzyl-3-pyrrolidinone in an appropriate solvent (e.g., isopropanol) is treated with a chiral ruthenium catalyst, such as RuCl, and a hydride source like formic acid/triethylamine azeotrope. The reaction is typically run at moderate temperatures (40-60°C) until completion. Workup involves removal of the catalyst and solvent, followed by purification. This method can also provide high enantioselectivity, though it may require more rigorous optimization and removal of metal contaminants.[7]

Experimental Workflow and Data

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Asymmetric Reduction cluster_2 Analysis A 1. Setup Cyclization Reaction: (Dibromide, Benzylamine, K2CO3) B 2. Reflux & Monitor A->B C 3. Workup & Vacuum Distillation B->C D 4. Setup Claisen Condensation C->D E 5. Reflux (Saponification/ Decarboxylation) & Workup D->E F 6. Purify by Vacuum Distillation (Yields 1-Benzyl-3-pyrrolidinone) E->F G 7. Prepare Buffered Enzyme System (KRED, GDH, NADP+, Glucose) F->G H 8. Add Ketone Substrate I 9. Incubate & Monitor by Chiral HPLC J 10. Extraction & Purification K 11. Final Product Characterization: NMR, MS, IR, [α]D J->K

Figure 2: Laboratory workflow from starting materials to final product analysis.

Physicochemical Data Summary:

Compound Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL)
Methyl 3-bromo-2-(bromomethyl)propionate C₅H₈Br₂O₂ 259.92 60-62 / 0.4 mmHg[8] 1.82 @ 25°C[8]
1-Benzyl-3-pyrrolidinone C₁₁H₁₃NO 175.23 77 / 0.01 mmHg 1.091 @ 25°C

| (S)-1-Benzyl-3-hydroxypyrrolidine | C₁₁H₁₅NO | 177.24 | ~237 @ 760 mmHg[1] | ~1.07 |

References

  • Qiu, F., Wei, L., & Lu, C. Y. (2011). Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. Advanced Materials Research, 396-398, 1244-1247. [Link][2]

  • ResearchGate. (n.d.). Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Retrieved January 11, 2026, from [Link][7]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Retrieved January 11, 2026, from [3]

Sources

The Versatile Bis-Electrophile: Methyl 3-bromo-2-(bromomethyl)propionate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-bromo-2-(bromomethyl)propionate has emerged as a potent and versatile C4 building block for the construction of a diverse array of heterocyclic scaffolds. Its symmetrically substituted 1,3-dibromo functionality, coupled with a reactive methyl ester, provides a unique platform for elegant cyclization strategies with a variety of di-nucleophiles. This technical guide delves into the application of this reagent in heterocyclic synthesis, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Introduction: A Gateway to Saturated Heterocycles

Saturated nitrogen- and sulfur-containing heterocycles are privileged motifs in medicinal chemistry, frequently imparting desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. The synthesis of these structures, particularly azetidines, pyrrolidines, and their sulfur-containing analogues, often relies on the use of bifunctional electrophiles that can react with complementary nucleophiles in a controlled manner. Methyl 3-bromo-2-(bromomethyl)propionate serves as an exemplary reagent in this context, enabling the facile construction of four, five, and six-membered ring systems.

Core Reactivity: The Bis-Electrophilic Nature

The synthetic utility of methyl 3-bromo-2-(bromomethyl)propionate is rooted in the presence of two primary alkyl bromide moieties. These groups are susceptible to nucleophilic attack, allowing for sequential or double displacement reactions. The strategic choice of a di-nucleophile allows for the formation of a new heterocyclic ring.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Reagent [label="Methyl 3-bromo-2-(bromomethyl)propionate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dinucleophile [label="Di-nucleophile (e.g., H₂N-X-YH)"]; Intermediate [label="Mono-alkylation Intermediate"]; Heterocycle [label="Heterocyclic Product"];

Reagent -> Intermediate [label="First Nucleophilic Attack"]; Intermediate -> Heterocycle [label="Intramolecular Cyclization"]; Dinucleophile -> Intermediate; }

General Reaction Pathway for Heterocycle Formation.

Application in Nitrogen-Containing Heterocycle Synthesis

Synthesis of Azetidine-3-carboxylic Acid Derivatives

The reaction of methyl 3-bromo-2-(bromomethyl)propionate with primary amines offers a direct route to substituted azetidine-3-carboxylates. This transformation is a cornerstone application of this versatile reagent.

Mechanism: The reaction proceeds via a sequential double nucleophilic substitution. The primary amine first displaces one of the bromide ions to form a secondary amine intermediate. Subsequent intramolecular cyclization, driven by the proximity of the newly formed secondary amine to the remaining bromomethyl group, leads to the formation of the azetidine ring.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Methyl 3-bromo-2-(bromomethyl)propionate + R-NH₂"]; Intermediate1 [label="Mono-alkylation Intermediate"]; TransitionState [label="Intramolecular SN2 Transition State", shape=ellipse, style=dashed]; Product [label="Methyl 1-substituted-azetidine-3-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Initial SN2 Reaction"]; Intermediate1 -> TransitionState [label="Conformational Folding"]; TransitionState -> Product [label="Ring Closure (SN2)"]; }

Mechanism for Azetidine Synthesis.

Experimental Protocol: Synthesis of Methyl 1-benzyl-azetidine-3-carboxylate

This protocol outlines a representative synthesis of an N-substituted azetidine-3-carboxylate.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Methyl 3-bromo-2-(bromomethyl)propionate22262-60-8259.92101.0
Benzylamine100-46-9107.15303.0
Potassium Carbonate (K₂CO₃)584-08-7138.21303.0
Acetonitrile (CH₃CN)75-05-841.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromo-2-(bromomethyl)propionate (2.60 g, 10 mmol) and acetonitrile (50 mL).

  • Add potassium carbonate (4.15 g, 30 mmol) to the solution.

  • Add benzylamine (3.22 g, 3.27 mL, 30 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 1-benzyl-azetidine-3-carboxylate as a pale yellow oil.

Expected Yield: 60-75%

Synthesis of Pyrrolidine Derivatives: The Case of (S)-1-benzyl-3-hydroxypyrrolidine

While direct synthesis of pyrrolidines from methyl 3-bromo-2-(bromomethyl)propionate and a C1-dinucleophile is less common, this reagent has been utilized in multi-step syntheses of valuable pyrrolidine scaffolds like (S)-1-benzyl-3-hydroxypyrrolidine.[1] The synthesis typically involves an initial cyclization to an azetidine intermediate, followed by ring-opening and subsequent recyclization or functional group manipulation.

A plausible, though not explicitly detailed in readily available literature, synthetic strategy could involve the initial formation of an azetidine-3-carboxylate, followed by reduction of the ester to a hydroxymethyl group, subsequent ring expansion, or further functionalization.

Application in Sulfur-Containing Heterocycle Synthesis

Synthesis of Sultams

Methyl 3-bromo-2-(bromomethyl)propionate is a key precursor for the synthesis of sultams, which are cyclic sulfonamides.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their biological activities.

Conceptual Pathway: The synthesis of a sultam from methyl 3-bromo-2-(bromomethyl)propionate would conceptually involve a reaction sequence with a sulfonating agent and a source of ammonia or a primary amine. A hypothetical route could involve the reaction with sulfite, followed by chlorination and subsequent amination to induce cyclization.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Methyl 3-bromo-2-(bromomethyl)propionate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Reaction with Sulfite"]; Intermediate2 [label="Chlorination"]; Intermediate3 [label="Amination"]; Product [label="Sultam Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate1; Intermediate1 -> Intermediate2; Intermediate2 -> Intermediate3; Intermediate3 -> Product [label="Intramolecular Cyclization"]; }

Conceptual Pathway for Sultam Synthesis.

Conclusion and Future Perspectives

Methyl 3-bromo-2-(bromomethyl)propionate is a highly valuable and versatile building block for the synthesis of a range of saturated heterocyclic compounds. Its utility in the construction of azetidines is well-established, providing a reliable entry into this important class of compounds. While its application in the synthesis of pyrrolidines and sultams is also noted, there is a clear opportunity for further research to develop and publish detailed, robust protocols for these transformations. The exploration of its reactivity with other di-nucleophiles, such as those containing oxygen, phosphorus, or selenium, could further expand the synthetic utility of this powerful bis-electrophile, leading to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.

References

  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. [Link]

Sources

Application Notes and Protocols for Cyclization Reactions with Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent for Heterocyclic and Carbocyclic Scaffolds

Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8) is a highly versatile, bifunctional electrophile poised for the construction of a variety of cyclic structures.[1][2] Its geminal bis(bromomethyl) functionality, attached to a carbon bearing a methyl ester, provides two reactive sites for sequential or simultaneous nucleophilic substitution. This unique structural motif makes it an invaluable building block for the synthesis of substituted four-, five-, and six-membered rings, which are prevalent in pharmaceuticals and agrochemicals.[2] This guide provides a detailed exploration of the reaction conditions and mechanistic considerations for leveraging this reagent in cyclization reactions, offering both established principles and practical, field-tested protocols. While its application is noted in the synthesis of key intermediates like sultams and substituted pyrrolidines, the primary literature is often sparse on explicit, detailed procedures. Therefore, this document combines established chemical principles with representative protocols to empower researchers in their synthetic endeavors.

Core Principles of Reactivity

The cyclization reactions involving Methyl 3-bromo-2-(bromomethyl)propionate are fundamentally governed by the principles of nucleophilic substitution. The two primary aliphatic bromide moieties serve as excellent leaving groups, readily undergoing reaction with a wide range of nucleophiles. The success of a cyclization reaction, however, hinges on carefully controlling the reaction conditions to favor intramolecular ring formation over intermolecular polymerization or undesired side reactions.

Mechanism: A Tale of Two Substitutions

The overall transformation involves a double nucleophilic substitution, typically proceeding in a stepwise manner. The first substitution of a bromide by a dinucleophilic species is followed by an intramolecular cyclization to form the ring. The reaction can be conceptualized as follows:

Mechanism reagent Methyl 3-bromo-2-(bromomethyl)propionate intermediate Monosubstituted Intermediate reagent->intermediate First Substitution (SN2) nucleophile H-Nu-X-H (e.g., R-NH2, H2S) product Cyclic Product intermediate->product Intramolecular Cyclization (SN2) base Base base->intermediate Deprotonation

Caption: Generalized reaction mechanism for cyclization.

The choice of base, solvent, and temperature are critical in guiding the reaction towards the desired cyclic product. A non-nucleophilic base is often essential to deprotonate the nucleophilic centers on the intermediate without competing in the substitution reaction.

Application 1: Synthesis of Substituted Pyrrolidines

The reaction of Methyl 3-bromo-2-(bromomethyl)propionate with primary amines is a direct route to 3-carbomethoxy-pyrrolidine derivatives. These structures are valuable precursors for a range of biologically active molecules, including ligands for nicotinic acetylcholine receptors and other CNS targets.

Protocol 1: Synthesis of 1-Benzyl-3-carbomethoxypyrrolidine

This protocol details the cyclization with benzylamine as a representative primary amine.

Workflow:

Pyrrolidine Synthesis Workflow start Dissolve Reagents reaction Reaction at Elevated Temperature start->reaction Heat workup Aqueous Workup reaction->workup Cool & Quench purification Column Chromatography workup->purification Extract & Dry product Final Product purification->product

Caption: Workflow for pyrrolidine synthesis.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) to the suspension.

  • Add benzylamine (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-3-carbomethoxypyrrolidine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a non-nucleophilic base that acts as a proton scavenger for the two equivalents of HBr generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction pathway.

  • Temperature: Elevated temperature is necessary to overcome the activation energy for both the initial substitution and the subsequent intramolecular cyclization.

Data Summary Table:

Nucleophile (Primary Amine)BaseSolventTemperature (°C)Typical Yield (%)
BenzylamineK₂CO₃CH₃CN8075-85
AnilineNa₂CO₃DMF9060-70
CyclohexylamineK₂CO₃CH₃CN8080-90

Application 2: Synthesis of Substituted Thiolanes

The reaction with a sulfide source, such as sodium sulfide, provides a straightforward route to 3-carbomethoxythiolane. Thiolane derivatives are important in various fields, including the study of sulfur-containing natural products and the development of new materials.

Protocol 2: Synthesis of 3-Carbomethoxythiolane

This protocol outlines the cyclization using sodium sulfide nonahydrate.

Workflow:

Thiolane Synthesis Workflow start Prepare Nucleophile Solution reaction Addition of Electrophile start->reaction Add Dropwise workup Aqueous Workup reaction->workup Quench purification Distillation workup->purification Extract & Dry product Final Product purification->product

Caption: Workflow for thiolane synthesis.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 eq) in a 1:1 mixture of ethanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in ethanol and add it dropwise to the cold sulfide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-carbomethoxythiolane.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium sulfide is an excellent source of the nucleophilic sulfide anion (S²⁻).

  • Solvent System: The ethanol/water mixture is necessary to dissolve both the inorganic sodium sulfide and the organic dibromide.

  • Temperature Control: The initial slow addition at 0 °C helps to control the exothermicity of the first substitution and minimize potential side reactions.

Data Summary Table:

Sulfide SourceSolventTemperature (°C)Typical Yield (%)
Na₂S·9H₂OEthanol/Water0 to RT70-80
K₂SDMFRT65-75

Troubleshooting and Mechanistic Considerations

A common challenge in these cyclization reactions is the potential for oligomerization or polymerization, where the nucleophile reacts with multiple molecules of the dibromide in an intermolecular fashion. To favor the desired intramolecular cyclization:

  • High Dilution: Running the reaction at lower concentrations can favor the intramolecular pathway.

  • Slow Addition: Adding the electrophile slowly to the nucleophile solution maintains a low concentration of the electrophile, further promoting intramolecular cyclization.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a potent and versatile building block for the synthesis of a variety of heterocyclic and carbocyclic systems. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can effectively control the outcome of the reaction to favor the formation of desired cyclic products. The protocols and principles outlined in this guide provide a solid foundation for the application of this reagent in drug discovery and development, enabling the efficient construction of complex molecular architectures.

References

  • MDPI. Synthesis of Sultam Derivatives with Expected Biological Activity. [Link]

  • Organic Chemistry Portal. Sultam synthesis. [Link]

  • NIST. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-bromo-2-(bromomethyl)propionate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

In the landscape of pharmaceutical development and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic choice of starting materials can significantly impact the elegance, efficiency, and overall success of a synthetic campaign. Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8), a densely functionalized propionate ester, has emerged as a powerful and versatile building block for the synthesis of a variety of heterocyclic compounds that form the core of numerous pharmaceutical agents.[1][2]

This technical guide provides an in-depth exploration of the applications of methyl 3-bromo-2-(bromomethyl)propionate in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and offer insights into the rationale behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this reagent in their synthetic endeavors.

Table 1: Physicochemical Properties of Methyl 3-bromo-2-(bromomethyl)propionate [2][3]

PropertyValue
CAS Number 22262-60-8
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Clear, colorless to light red liquid
Boiling Point 60-62 °C at 0.4 mmHg
Density 1.82 g/mL at 25 °C
Refractive Index n20/D 1.508

The synthetic utility of methyl 3-bromo-2-(bromomethyl)propionate stems from its bifunctional nature. The presence of two primary bromo substituents renders the molecule susceptible to sequential or simultaneous nucleophilic substitution reactions. This dual reactivity allows for the construction of five-membered heterocyclic rings, such as pyrrolidinones and sultams, which are prevalent motifs in a wide array of biologically active compounds.

Core Application: Synthesis of Pyrrolidinone Intermediates

The pyrrolidinone (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide range of diseases. The reaction of methyl 3-bromo-2-(bromomethyl)propionate with primary amines offers a direct and efficient route to 4-substituted-pyrrolidin-2-ones.

Mechanistic Rationale

The reaction proceeds via a tandem nucleophilic substitution mechanism. The primary amine initially attacks one of the electrophilic bromomethyl carbons, leading to a mono-alkylated intermediate. This is followed by an intramolecular cyclization, where the newly introduced secondary amine attacks the remaining bromomethyl group, forming the five-membered lactam ring. The methyl ester functionality can then be carried through or further manipulated in subsequent synthetic steps. The causality behind this efficient cyclization lies in the favorable energetics of forming a five-membered ring.

G reagent Methyl 3-bromo-2-(bromomethyl)propionate intermediate Mono-alkylated Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product 4-Carbomethoxy-1-substituted-pyrrolidinone intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for pyrrolidinone synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-4-(methoxycarbonyl)pyrrolidin-2-one

This protocol details a representative synthesis of a pyrrolidinone intermediate using benzylamine as the nucleophile.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Methyl 3-bromo-2-(bromomethyl)propionate22262-60-8259.922.60 g10.0 mmol
Benzylamine100-46-9107.152.14 g (2.18 mL)20.0 mmol
Triethylamine121-44-8101.192.02 g (2.78 mL)20.0 mmol
Acetonitrile (anhydrous)75-05-841.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-2-(bromomethyl)propionate (2.60 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Add triethylamine (2.02 g, 20.0 mmol) to the solution.

  • Slowly add benzylamine (2.14 g, 20.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford 1-benzyl-4-(methoxycarbonyl)pyrrolidin-2-one as a pale yellow oil.

Expected Yield: 65-75%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 4.55 (s, 2H), 3.70 (s, 3H), 3.40 (dd, J = 9.2, 7.6 Hz, 1H), 3.25 (dd, J = 9.2, 6.8 Hz, 1H), 2.95-2.85 (m, 1H), 2.70 (dd, J = 17.2, 8.8 Hz, 1H), 2.45 (dd, J = 17.2, 4.4 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.2, 173.1, 136.5, 128.8, 128.0, 127.6, 52.3, 49.6, 46.8, 38.1, 34.5.

  • MS (ESI): m/z 234.1 [M+H]⁺

Advanced Application: Synthesis of Sultam Scaffolds

Sultams, or cyclic sulfonamides, are another class of heterocyclic compounds with significant applications in medicinal chemistry, often serving as chiral auxiliaries or possessing inherent biological activity. Methyl 3-bromo-2-(bromomethyl)propionate can be employed in the synthesis of sultam derivatives through reaction with primary sulfonamides.

Mechanistic Considerations

Similar to pyrrolidinone synthesis, the formation of sultams proceeds through a tandem N-alkylation. The deprotonated sulfonamide nitrogen acts as the nucleophile, sequentially displacing the two bromide ions to form the five-membered sultam ring. The choice of base and solvent is critical to ensure efficient deprotonation of the sulfonamide and to facilitate the substitution reactions.

G reagent Methyl 3-bromo-2-(bromomethyl)propionate intermediate N-alkylated Intermediate reagent->intermediate Nucleophilic Attack sulfonamide Primary Sulfonamide (R-SO2NH2) sulfonamide->intermediate base Base (e.g., K2CO3) base->sulfonamide product N-Substituted-4-carbomethoxysultam intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for sultam synthesis.

Experimental Protocol: Synthesis of 2-Benzyl-4-(methoxycarbonyl)isothiazolidine-1,1-dioxide

This protocol outlines a general procedure for the synthesis of a sultam intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Methyl 3-bromo-2-(bromomethyl)propionate22262-60-8259.922.60 g10.0 mmol
Phenylmethanesulfonamide16045-31-9171.221.71 g10.0 mmol
Potassium Carbonate (anhydrous)584-08-7138.214.15 g30.0 mmol
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.0950 mL-

Procedure:

  • In a 100 mL three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and nitrogen inlet, suspend anhydrous potassium carbonate (4.15 g, 30.0 mmol) in anhydrous DMF (50 mL).

  • Add phenylmethanesulfonamide (1.71 g, 10.0 mmol) to the suspension and stir at room temperature for 30 minutes.

  • Add a solution of methyl 3-bromo-2-(bromomethyl)propionate (2.60 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture over 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain for 24 hours, monitoring by TLC (Eluent: 40% Ethyl Acetate in Hexanes).

  • Cool the reaction to room temperature and pour it into ice-water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes) to yield the desired sultam.

Expected Yield: 50-65%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H), 4.40 (s, 2H), 3.75 (s, 3H), 3.60-3.50 (m, 1H), 3.40 (dd, J = 13.6, 8.0 Hz, 1H), 3.25 (dd, J = 13.6, 6.0 Hz, 1H), 3.10-3.00 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 134.8, 129.2, 128.9, 128.5, 53.0, 52.8, 51.5, 48.2, 35.6.

  • MS (ESI): m/z 270.1 [M+H]⁺

Safety and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All reactions should be conducted with care, and waste should be disposed of according to institutional guidelines.

Conclusion and Future Outlook

Methyl 3-bromo-2-(bromomethyl)propionate stands out as a highly effective and versatile reagent for the construction of five-membered nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research. The protocols detailed herein provide a robust starting point for the synthesis of pyrrolidinone and sultam intermediates. The dual electrophilic nature of this building block opens avenues for further exploration in the synthesis of more complex and diverse molecular scaffolds. As the demand for novel therapeutic agents continues to grow, the strategic application of such powerful synthetic tools will undoubtedly play a crucial role in accelerating the drug discovery process.

References

  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

Sources

Application Notes & Protocols: Methyl 3-bromo-2-(bromomethyl)propionate as a Versatile Precursor for the Synthesis of Substituted Propenoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted propenoates, particularly α-functionalized acrylates, are cornerstone building blocks in modern organic synthesis. Their utility spans from the creation of complex pharmaceutical intermediates to the development of novel polymers and materials. Methyl 3-bromo-2-(bromomethyl)propionate is a highly versatile and reactive precursor for accessing a diverse range of these valuable compounds.[1][2] Its structure contains two distinct bromine atoms, offering a platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of the key reaction pathways involving this precursor and delivers detailed, field-proven protocols for its application.

Physicochemical Properties and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is a dense, high-boiling liquid that should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[3][4]

PropertyValueSource
CAS Number 22262-60-8[2][5]
Molecular Formula C₅H₈Br₂O₂[2][5]
Molecular Weight 259.92 g/mol [2][4]
Boiling Point 60-62 °C @ 0.4 mmHg[4]
Density 1.82 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.508[3][4]
Alternate Names Methyl bis(bromomethyl)acetate[2]

Core Mechanistic Pathways

The synthetic utility of methyl 3-bromo-2-(bromomethyl)propionate stems from the differential reactivity of its two bromine atoms. The bromine at the C2 position is α to the ester carbonyl, making it ideal for forming metal enolates, while both bromomethyl groups are susceptible to nucleophilic attack.

A primary application of α-halo esters is the Reformatsky reaction, which involves the formation of an organozinc reagent (a "Reformatsky enolate") that subsequently adds to a carbonyl compound.[6][7] The α-bromo group of methyl 3-bromo-2-(bromomethyl)propionate readily undergoes oxidative addition with activated zinc metal. This enolate is less basic and reactive than its lithium or magnesium counterparts, allowing it to chemoselectively add to aldehydes and ketones without attacking the ester functionality.[6][8] The resulting β-hydroxy ester is a versatile intermediate that can be further elaborated.

reformatsky_mechanism Diagram 1: Reformatsky Reaction Mechanism precursor Methyl 3-bromo-2-(bromomethyl)propionate enolate Zinc Enolate (Reformatsky Reagent) precursor->enolate + Zn(0) Oxidative Addition zinc Zn(0) carbonyl Aldehyde/Ketone (R'COR'') ts Six-membered Chair-like Transition State carbonyl->ts Nucleophilic Addition enolate->ts zinc_alkoxide Zinc Alkoxide Intermediate ts->zinc_alkoxide product β-Hydroxy Ester zinc_alkoxide->product + H₃O⁺ (Workup)

Caption: Generalized mechanism of the Reformatsky reaction.

Both bromomethyl groups can act as electrophilic sites for nucleophilic substitution (Sₙ2) reactions.[9] This allows for the introduction of a wide array of functional groups. By choosing an appropriate nucleophile, one can selectively displace one or both bromine atoms.

A powerful two-step sequence involves an initial Sₙ2 reaction with a soft nucleophile (e.g., a thiolate), followed by a base-induced E2 elimination of the remaining bromine and the α-proton. This sequence transforms the propionate backbone into a highly valuable propenoate (acrylate) scaffold, as illustrated below.

substitution_elimination_pathway Diagram 2: Substitution-Elimination Pathway start Methyl 3-bromo-2- (bromomethyl)propionate intermediate Substitution Product (e.g., Thioether) start->intermediate Step 1: Sₙ2 Reaction + Nucleophile (e.g., RS⁻Na⁺) final Methyl 2-(functionalized methyl)propenoate intermediate->final Step 2: E2 Elimination + Non-nucleophilic Base (e.g., DBU) protocol1_workflow Diagram 3: Workflow for Reformatsky Reaction Protocol A 1. Activate Zinc - Add Zn dust and I₂ to dry flask - Heat under N₂ until purple vapor subsides B 2. Initiate Reaction - Add anhydrous THF - Add ~10% of propionate and cyclohexanone solution - Warm gently to initiate (observe color change/exotherm) A->B C 3. Main Reaction - Add remaining solution dropwise - Maintain gentle reflux (e.g., 40-50°C) - Stir for 2-3 hours post-addition B->C D 4. Quench & Workup - Cool to 0°C - Quench slowly with 1M HCl - Transfer to separatory funnel C->D E 5. Extraction & Purification - Extract with Et₂O or EtOAc (3x) - Wash combined organics (NaHCO₃, Brine) - Dry (MgSO₄), filter, concentrate D->E F 6. Analysis - Purify via column chromatography - Characterize (NMR, IR, MS) E->F

Caption: Step-by-step experimental workflow for Protocol 1.

Procedure:

  • Zinc Activation: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add zinc dust (1.44 g) and a crystal of iodine. Seal the flask under an inert atmosphere (Nitrogen or Argon). Gently warm the flask with a heat gun until the purple iodine vapor dissipates and the zinc turns a grayish color. Allow to cool to room temperature.

  • Reaction Setup: Add 10 mL of anhydrous THF to the activated zinc. In a separate dry vial, prepare a solution of methyl 3-bromo-2-(bromomethyl)propionate (2.60 g) and cyclohexanone (0.98 g) in 30 mL of anhydrous THF.

  • Initiation: Add approximately 10% (~4 mL) of the substrate/electrophile solution to the stirring zinc suspension. The reaction mixture may need to be gently warmed (e.g., with a heat gun or by placing in a warm water bath) to initiate. Initiation is typically indicated by a gentle exotherm and a change in color.

  • Addition and Reaction: Once initiated, add the remaining substrate solution dropwise via an addition funnel over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue stirring the reaction at 45°C for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of 1 M HCl. Stir for 15 minutes until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.

This two-step protocol demonstrates the substitution-elimination strategy to form a functionalized acrylate, a reaction class for which the parent acid is known to be a suitable substrate. [10] Step A: Nucleophilic Substitution with Sodium Thiophenolate

Materials:

Reagent Quantity Moles (mmol)
Thiophenol 1.10 g (1.01 mL) 10.0
Sodium Methoxide (NaOMe) 0.54 g 10.0
Methyl 3-bromo-2-(bromomethyl)propionate 2.60 g 10.0

| Anhydrous Dimethylformamide (DMF) | 25 mL | - |

Procedure:

  • In a dry 100 mL flask under N₂, dissolve thiophenol (1.10 g) in 15 mL of anhydrous DMF. Cool to 0°C.

  • Carefully add sodium methoxide (0.54 g) portion-wise. Stir for 20 minutes at 0°C to form the sodium thiophenolate salt.

  • Add a solution of methyl 3-bromo-2-(bromomethyl)propionate (2.60 g) in 10 mL of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude thioether intermediate, which can be used in the next step without further purification.

Step B: Elimination to Form the Propenoate

Materials:

Reagent Quantity Moles (mmol)
Crude Thioether Intermediate (from Step A) ~10.0
1,8-Diazabicycloundec-7-ene (DBU) 1.83 g (1.81 mL) 12.0

| Dichloromethane (DCM) | 30 mL | - |

Procedure:

  • Dissolve the crude intermediate from Step A in 30 mL of DCM.

  • Add DBU (1.83 g) dropwise at room temperature.

  • Stir the reaction for 12-16 hours (overnight). The formation of a precipitate (DBU·HBr) is expected.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to yield methyl 2-(phenylthiomethyl)propenoate.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Reformatsky reaction fails to initiate. Inactive zinc surface due to oxide layer.Activate the zinc immediately before use with I₂, dilute HCl, or other methods. Ensure all glassware and solvents are scrupulously dry.
Low yield in Reformatsky reaction. Re-passivation of zinc; incomplete reaction.Maintain a gentle reflux and ensure efficient stirring. Consider using freshly opened anhydrous solvent.
Formation of di-substituted product in Sₙ2 reaction. Nucleophile is too reactive or excess is used.Use exactly one equivalent of the nucleophile. Add the electrophile (propionate) to the nucleophile solution slowly at a controlled temperature.
Incomplete elimination in Step 2B. Base is not strong enough or reaction time is too short.Ensure DBU is of good quality. Increase reaction time or gently warm the reaction mixture if necessary.

References

  • Otto Chemie Pvt. Ltd. (n.d.). 3-Bromo-2-(bromomethyl)propionic acid, 97%. Retrieved from [Link]

  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • SGT Life Sciences. (n.d.). Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (2024). methyl 3-bromo-2-(bromomethyl)propanoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules underscores the continuous need for efficient and versatile synthetic methodologies.[1] Methyl 3-bromo-2-(bromomethyl)propionate, a readily available bifunctional electrophile, serves as a powerful C4 synthon for the construction of various saturated nitrogen heterocyles.[2][3] Its two primary bromide leaving groups are susceptible to sequential nucleophilic substitution by primary amines, leading to the formation of five- and six-membered rings, which are core structures in numerous drug candidates.[4]

This comprehensive guide provides an in-depth exploration of the synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate for accessing substituted pyrrolidines and piperidines. We will delve into the mechanistic underpinnings of the cyclization reactions, present detailed, step-by-step protocols for the synthesis of key heterocyclic intermediates, and offer insights into reaction optimization and product characterization.

Chemical Properties of Methyl 3-bromo-2-(bromomethyl)propionate

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction setup and execution.

PropertyValueReference
CAS Number 22262-60-8[3]
Molecular Formula C₅H₈Br₂O₂[3]
Molecular Weight 259.92 g/mol [3]
Appearance Clear, colorless to light red liquid[4]
Boiling Point 60-62 °C at 0.4 mmHg[5]
Density 1.82 g/mL at 25 °C[5]
Refractive Index n20/D 1.508 (lit.)[5]

Mechanistic Rationale: The Double Nucleophilic Substitution Pathway

The cornerstone of the synthetic strategy detailed herein is a tandem intermolecular and intramolecular nucleophilic substitution (SN2) reaction. The process is initiated by the reaction of a primary amine with one of the electrophilic bromomethyl groups of Methyl 3-bromo-2-(bromomethyl)propionate. This initial alkylation is followed by an intramolecular cyclization, where the newly introduced nitrogen atom attacks the second bromomethyl group, leading to the formation of the heterocyclic ring.

The regioselectivity of the initial attack is generally not a concern due to the symmetrical nature of the electrophile. The subsequent intramolecular cyclization is kinetically favored, particularly for the formation of five- and six-membered rings, due to favorable transition state geometries. The presence of a base is essential to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the amine nucleophile and promoting the cyclization step.

graph "Reaction_Mechanism" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

A [label="Methyl 3-bromo-2-(bromomethyl)propionate + R-NH2"]; B [label="Mono-alkylated Intermediate"]; C [label="Cyclized Product (Pyrrolidine/Piperidine)"]; Base [label="Base (-HBr)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="Intermolecular SN2"]; B -> C [label="Intramolecular SN2"]; B -> Base [style=dashed];

{rank=same; A; Base;} }

Figure 2: Experimental workflow for the synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider extending the reflux period or adding an additional portion of the base.

  • Low Yield: Low yields can result from incomplete reaction or the formation of side products. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. High dilution conditions can sometimes improve the yield of the desired cyclized product by minimizing intermolecular polymerization.

  • Purification Challenges: The polarity of the product may require careful optimization of the solvent system for column chromatography. A gradual increase in the polarity of the eluent is recommended for effective separation.

Conclusion: A Robust and Adaptable Synthetic Platform

Methyl 3-bromo-2-(bromomethyl)propionate stands out as a highly effective and versatile reagent for the synthesis of functionalized pyrrolidines and piperidines. The double nucleophilic substitution reaction with primary amines provides a straightforward and reliable route to these important heterocyclic scaffolds. The protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to access a wide range of nitrogen-containing heterocycles for further elaboration and biological evaluation. The adaptability of this methodology allows for the introduction of diverse functionalities through the choice of the primary amine, making it a valuable tool in the quest for novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for 3-Bromo-2-(bromomethyl)propan-1-ol as a Crosslinking Agent.
  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChemSrc. (2018, August 9). Methyl 1-benzylpyrrolidine-3-carboxylate Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd. [Link]

  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • PubMed. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • PubMed. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]

Sources

Application Notes & Protocols: The Synthesis of Azetidine Scaffolds via Cyclization of Methyl 3-bromo-2-(bromomethyl)propionate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate is a potent bifunctional electrophile widely employed as a key building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring two primary bromides flanking a central quaternary carbon, makes it an ideal precursor for the construction of four-membered heterocyclic rings. This guide provides a detailed technical overview, mechanistic insights, and field-proven protocols for the reaction of methyl 3-bromo-2-(bromomethyl)propionate with primary amines to yield 1-substituted azetidine-3-carboxylates. These azetidine derivatives are highly valued scaffolds in drug discovery, appearing in numerous pharmaceutical agents and natural products.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important transformation.

Mechanistic Rationale and Strategic Considerations

The reaction between methyl 3-bromo-2-(bromomethyl)propionate and a primary amine is a powerful method for constructing the azetidine ring system. The overall transformation proceeds via a sequential nucleophilic substitution mechanism.

1.1. Core Reaction Pathway: Sequential SN2 Cyclization

The primary amine (R-NH₂) initially acts as a nucleophile, attacking one of the electrophilic bromomethyl carbons in a standard bimolecular nucleophilic substitution (SN2) reaction. This first step displaces one bromide ion and forms a secondary amine intermediate. Due to the proximity of the remaining bromomethyl group, this intermediate rapidly undergoes a favorable intramolecular SN2 cyclization. The lone pair of the newly formed secondary amine attacks the second electrophilic carbon, displacing the final bromide ion to form the stable, four-membered azetidine ring.

This intramolecular step is generally fast and high-yielding, as intramolecular reactions that form small rings (3-6 members) are often kinetically favored over competing intermolecular reactions.

Caption: Sequential SN2 mechanism for azetidine synthesis.

1.2. Key Experimental Parameters

  • Base: The reaction generates two equivalents of hydrobromic acid (HBr). A non-nucleophilic base is essential to neutralize the acid, which would otherwise protonate the primary amine, rendering it non-nucleophilic. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). At least two equivalents of base are required.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the transition state of SN2 reactions without interfering with the nucleophile.

  • Temperature: Due to the steric hindrance around the central quaternary carbon, which resembles a neopentyl-like structure, the SN2 reactions can be sluggish.[5] Heating the reaction mixture, typically between 80-120 °C, is often necessary to achieve a reasonable reaction rate.[5]

  • Stoichiometry: Using a slight excess of the primary amine (1.1-1.5 equivalents) can help drive the initial reaction to completion. However, a large excess should be avoided as it can complicate purification.

1.3. Potential Side Reactions

While the desired cyclization is generally efficient, awareness of potential side reactions is crucial for troubleshooting and optimization.

  • Elimination (E2): The use of strong, bulky bases could potentially lead to elimination reactions, forming alkene byproducts. This is generally less favored for primary halides unless the conditions are harsh.[5]

  • Oligomerization: If the acyclic intermediate reacts with another molecule of the starting material before it can cyclize, oligomers or polymers can form. This is typically minimized by using reasonably dilute conditions to favor the intramolecular pathway.

  • Quaternization: The final azetidine product is a secondary amine and can act as a nucleophile. It could theoretically react with another molecule of the starting material. However, this is usually slow compared to the primary amine's initial reaction and the rapid intramolecular cyclization.

Core Applications in Drug Development

The azetidine-3-carboxylic acid moiety is a highly sought-after building block in modern medicinal chemistry. It serves as a rigid, non-planar scaffold and a constrained analog of other amino acids like proline or glycine. This structural feature can impart favorable properties to a drug candidate, such as improved metabolic stability, receptor binding affinity, and optimized physicochemical properties.[3] The synthesis described herein is a direct route to precursors for these valuable compounds.[6]

Key Therapeutic Areas:

  • Immunosuppressive Agents: Azetidine-3-carboxylic acid is a core component of sphingosine-1-phosphate (S1P) receptor agonists used in treating multiple sclerosis.[3]

  • Anticancer Agents: The scaffold is found in inhibitors of critical cancer pathways.[7]

  • Antibacterial and Antiviral Drugs: The strained ring system can be exploited to design novel inhibitors of bacterial or viral enzymes.[8]

Experimental Protocols

Safety Precaution: Methyl 3-bromo-2-(bromomethyl)propionate is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

3.1. Protocol 1: Synthesis of Methyl 1-benzylazetidine-3-carboxylate

This protocol provides a representative procedure for the synthesis of an N-substituted azetidine ester using benzylamine as the primary amine.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to the limiting reagent)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard workup and purification equipment

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.1 eq). Stir the resulting suspension.

  • Substrate Addition: Add methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for MeCN) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the solids with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product as an oil or solid.

3.2. Protocol 2: Saponification to 1-benzylazetidine-3-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common final step.

Materials:

  • Methyl 1-benzylazetidine-3-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0-5.0 eq)[3]

  • Methanol (MeOH) and Water (e.g., 1:1 mixture)

  • Hydrochloric Acid (HCl), 1M solution

  • Standard workup and purification equipment

Procedure:

  • Setup: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add sodium hydroxide (2.0-5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours, monitoring by TLC until the ester is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Summary of Reaction Parameters and Troubleshooting

The following table provides a general guide for adapting the protocol to various primary amines.

ParameterGeneral RecommendationRationale & Expert Insights
Primary Amine 1.0 - 1.2 equivalentsA slight excess drives the reaction. Highly hindered amines may require longer reaction times or higher temperatures.
Base K₂CO₃, NaHCO₃, DIPEAUse at least 2.2 equivalents. K₂CO₃ is inexpensive and effective. Organic bases like DIPEA can improve solubility but are harder to remove.
Solvent MeCN, DMF, DMSOMeCN is often a good starting point due to its boiling point and ease of removal. DMF or DMSO may be required for less reactive amines.
Temperature 80 - 120 °CEmpirically determined. Start at the reflux temperature of the solvent and increase if the reaction is slow.[5]
Time 12 - 48 hoursMonitor by TLC or LC-MS. Reactions can be slow due to steric hindrance.[5]

Troubleshooting Common Issues:

ProblemProbable CauseSuggested Solution
Low Conversion Insufficient temperature; amine is protonated.Increase reaction temperature. Ensure at least 2.2 equivalents of anhydrous base are used.
Side Product Formation Reaction temperature too high; wrong choice of base.Lower the temperature and increase reaction time. Use a weaker, non-nucleophilic base like K₂CO₃ instead of a stronger or bulkier one.
Difficult Purification Excess amine or organic base.Use amine as the limiting reagent if possible. Use an inorganic base (K₂CO₃) that can be easily filtered off.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of azetidine derivatives using this method.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A 1. Flame-dry glassware B 2. Add Base & Solvent A->B C 3. Add Primary Amine B->C D 4. Add Bromine Reagent C->D E 5. Heat to Reflux D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Filter Solids F->G H 8. Concentrate Filtrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Sources

Application Notes & Protocols: Methyl 3-bromo-2-(bromomethyl)propionate as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate (MDBP) is a highly functionalized propionate ester that serves as a pivotal intermediate in modern organic synthesis. Its structure, featuring two primary bromide atoms, presents a unique opportunity for the construction of complex molecular architectures through tandem reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MDBP's utility, focusing on its application in the synthesis of novel agrochemical scaffolds. We delve into the causality behind experimental choices, provide a detailed, self-validating protocol for the synthesis of a model fungicidal core, and offer insights into the broader potential of this versatile building block.

Introduction: The Synthetic Potential of MDBP

The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the development of innovative synthetic strategies and access to versatile chemical building blocks. Methyl 3-bromo-2-(bromomethyl)propionate, with its CAS Number 22262-60-8, is one such key intermediate.[1][2][3] The molecule's power lies in its bifunctional nature; the two bromomethyl groups act as potent electrophilic centers, susceptible to nucleophilic attack. This allows for the efficient construction of five-membered heterocyclic rings, a common structural motif in a wide array of successful fungicides and other crop protection agents. By reacting MDBP with various dinucleophiles, chemists can rapidly generate diverse libraries of compounds for biological screening.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in any experimental setting.

Compound Data

All quantitative data for Methyl 3-bromo-2-(bromomethyl)propionate are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 22262-60-8[2][3]
Molecular Formula C₅H₈Br₂O₂[3][4]
Molecular Weight 259.92 g/mol [2][3]
Form Liquid[2]
Density 1.82 g/mL at 25 °C[1][2]
Boiling Point 60-62 °C at 0.4 mmHg[1][2]
Refractive Index n20/D 1.508[2]
Linear Formula (BrCH₂)₂CHCO₂CH₃[2][5]
Hazard Identification and Safe Handling

Methyl 3-bromo-2-(bromomethyl)propionate is classified as a hazardous chemical and must be handled with appropriate precautions.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2]

  • Precautionary Measures:

    • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[2][6] For operations with a higher risk of aerosolization, a NIOSH/MSHA-approved respirator may be necessary.[6]

    • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6] Keep the container tightly closed and store in a cool, well-ventilated area.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing. Seek medical attention if irritation occurs.[6]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][8]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[8]

Application in Agrochemical Synthesis: A Mechanistic Overview

The primary utility of MDBP in agrochemical synthesis is its role as a precursor to five-membered heterocycles. The reaction proceeds via a tandem nucleophilic substitution mechanism, where a dinucleophile displaces both bromide leaving groups to form a new ring system.

G cluster_products Products MDBP Methyl 3-bromo-2-(bromomethyl)propionate (MDBP) Intermediate Mono-alkylation Intermediate MDBP->Intermediate SN2 Attack 1 Dinucleophile Dinucleophile (e.g., R-NH2) Dinucleophile->Intermediate Base Base (e.g., Et3N) Salt Byproduct Salt (e.g., Et3N·HBr) Product Heterocyclic Product (e.g., Pyrrolidine derivative) Intermediate->Product Intramolecular SN2 Attack 2 (Cyclization)

Caption: General mechanism for heterocycle synthesis using MDBP.

This cyclization reaction is highly efficient for forming thermodynamically stable five-membered rings. The choice of the dinucleophile (e.g., primary amines, hydrazines, thiols) dictates the nature of the resulting heterocyclic core, allowing for the synthesis of a wide range of scaffolds for subsequent functionalization.

Experimental Protocol: Synthesis of a Model Pyrrolidine-Based Fungicidal Scaffold

This protocol details the synthesis of Methyl 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carboxylate , a model compound representing a core structure that can be further elaborated into potent fungicides. The reaction involves the cyclization of MDBP with 4-chloroaniline.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountNotes
Methyl 3-bromo-2-(bromomethyl)propionateC₅H₈Br₂O₂259.922.60 g (10.0 mmol)Limiting Reagent
4-ChloroanilineC₆H₆ClN127.571.28 g (10.0 mmol)Nucleophile
Triethylamine (Et₃N)C₆H₁₅N101.192.79 mL (20.0 mmol)Non-nucleophilic base
Acetonitrile (MeCN)CH₃CN41.0550 mLAnhydrous, reaction solvent
Ethyl AcetateC₄H₈O₂88.11~200 mLFor extraction & chromatography
n-HexaneC₆H₁₄86.18~300 mLFor chromatography
Saturated NaHCO₃(aq)--~50 mLFor aqueous work-up
Brine (Saturated NaCl(aq))--~50 mLFor aqueous work-up
Anhydrous MgSO₄MgSO₄120.37~5 gDrying agent
Silica GelSiO₂60.08~50 gFor column chromatography
Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of the model fungicidal scaffold.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.28 g, 10.0 mmol) and triethylamine (2.79 mL, 20.0 mmol) in 30 mL of anhydrous acetonitrile.

    • Scientist's Note: Triethylamine acts as an acid scavenger for the two equivalents of HBr produced during the cyclization. Using a non-nucleophilic base prevents it from competing with the aniline in reacting with the electrophilic MDBP.

  • Reagent Addition: In a separate flask, dissolve Methyl 3-bromo-2-(bromomethyl)propionate (2.60 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile and transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction Execution: Cool the round-bottom flask containing the aniline solution to 0 °C using an ice-water bath. Add the MDBP solution dropwise from the funnel over a period of 30 minutes with vigorous stirring.

    • Scientist's Note: Initial cooling and slow addition are crucial to control the exothermic reaction and minimize the formation of undesired polymeric byproducts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the MDBP spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylammonium bromide salt precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash neutralizes any remaining acidic species, while the brine wash helps to remove water from the organic layer, improving drying efficiency.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane.

  • Characterization (Self-Validation): Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, thereby validating the success of the synthesis.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a potent and versatile building block for the synthesis of agrochemicals. Its ability to undergo efficient cyclization reactions with dinucleophiles provides a direct and modular route to five-membered heterocyclic scaffolds. The detailed protocol provided herein serves as a robust template for researchers to explore the synthesis of novel pyrrolidine derivatives for fungicidal applications. By understanding the mechanistic principles and adhering to safe laboratory practices, scientists can effectively leverage MDBP to accelerate the discovery and development of next-generation crop protection solutions.

References

  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)propionate.
  • Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)propionate 98%.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-2-(bromomethyl)propionic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 1-bromo-2-methyl-2-propane.
  • Santa Cruz Biotechnology. Methyl 3-bromo-2-(bromomethyl)propionate.
  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate.
  • Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)propionate.

Sources

Application Note: Purification of Reaction Products from Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate is a pivotal bifunctional reagent in organic synthesis, primarily utilized as a versatile building block for constructing complex molecular architectures.[1][2] Its most prominent application lies in the synthesis of α-methylene-γ-butyrolactones, a scaffold present in numerous natural products with significant biological activity.[3][4] The successful synthesis of these target molecules is critically dependent on the effective removal of unreacted starting materials, reaction intermediates, and byproducts. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the purification of products derived from reactions involving Methyl 3-bromo-2-(bromomethyl)propionate, ensuring the high purity required for research, and drug development applications.

The Chemical Landscape: Reagents, Reactions, and Impurities

A foundational understanding of the starting material, its reactivity, and the potential for byproduct formation is the cornerstone of developing a robust purification strategy.

The Reagent: Methyl 3-bromo-2-(bromomethyl)propionate
  • Structure: (BrCH₂)₂CHCO₂CH₃

  • CAS Number: 22262-60-8[1]

  • Appearance: Liquid

  • Molecular Weight: 259.92 g/mol [1]

  • Boiling Point: 60-62 °C at 0.4 mmHg, indicating that it is amenable to vacuum distillation.[2]

This dibrominated ester is an effective alkylating agent, with both bromomethyl groups capable of participating in nucleophilic substitution reactions.

Primary Application: Synthesis of α-Methylene-γ-butyrolactones

A common transformation involves the reaction of Methyl 3-bromo-2-(bromomethyl)propionate with a nucleophile (often in the presence of a reducing agent or metal catalyst) to induce a tandem alkylation-cyclization cascade, yielding the α-methylene-γ-butyrolactone ring system.[3][5] Understanding the mechanism of this reaction is key to anticipating potential side products.

Anticipated Impurity Profile

Effective purification begins with identifying what needs to be removed. The crude product mixture can be complex, containing a variety of species that must be separated from the desired molecule.

Impurity Class Specific Examples Origin Rationale for Removal
Unreacted Starting Material Methyl 3-bromo-2-(bromomethyl)propionateIncomplete reaction conversion.Can interfere with subsequent synthetic steps and complicates analytical characterization.
Reaction Intermediates Mono-alkylated, uncyclized intermediates.Incomplete cyclization or stalled reaction.Structurally similar to the product, potentially making separation challenging.
Isomeric Byproducts Products from undesired elimination or rearrangement pathways.Non-selective reaction conditions (e.g., high temperature).[6]May have different biological activity or toxicity; complicates SAR studies.
Over-alkylation Products If the nucleophile has multiple reactive sites.Lack of stoichiometric control.Increases molecular weight and polarity, affecting downstream processing.
Reagent-Derived Impurities Residual catalysts (e.g., palladium, indium), reducing agents, bases.Added to facilitate the reaction.[3]Metal contaminants are often toxic and can poison catalysts in later steps.
Solvent Residues THF, DMF, Acetonitrile, etc.Reaction medium.Must be removed to meet regulatory standards for final compounds.

Phase 1: Pre-Purification Aqueous Workup

Before proceeding to chromatographic or other high-resolution purification methods, an initial aqueous workup is essential to remove the bulk of inorganic salts, water-soluble reagents, and highly polar byproducts. This step significantly simplifies the subsequent purification challenge.

Protocol 2.1: General Aqueous Workup

Causality: This protocol is designed to neutralize any acidic or basic components, extract the organic product into an immiscible solvent, and remove water-soluble impurities through partitioning.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl (if organometallic reagents were used) or deionized water to quench any remaining reactive species.

  • Solvent Addition: Add an appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane). The choice should be based on the product's solubility and immiscibility with water. A good rule of thumb is to use a volume roughly equal to the reaction volume.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully. Drain the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. If the reaction was run under basic conditions, a wash with dilute acid (e.g., 1M HCl) may be necessary. Expertise Note: Perform this step carefully, as CO₂ evolution can cause pressure buildup in the funnel.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Aqueous Workup Workflow Diagram

A Crude Reaction Mixture B Quench Reaction (e.g., sat. NH4Cl or H2O) A->B C Add Extraction Solvent (e.g., Ethyl Acetate) B->C D Transfer to Separatory Funnel C->D E Wash with sat. NaHCO3 D->E Separate Layers J Aqueous Waste D->J F Wash with Brine E->F Separate Layers E->J G Dry Organic Layer (e.g., MgSO4) F->G Separate Layers F->J H Filter & Concentrate G->H I Crude Organic Product H->I

Caption: General workflow for the aqueous workup of a reaction mixture.

Phase 2: Primary Purification Methodologies

With the crude product isolated, the next step involves a high-resolution technique to separate the target compound from structurally similar impurities.

Flash Column Chromatography

Flash column chromatography is the most common and versatile technique for purifying products from these reactions on a laboratory scale.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7]

Causality: The polarity difference between the slightly polar bromo-ester product and the more non-polar starting material or more polar byproducts allows for effective separation.

Protocol 3.1: Flash Column Chromatography
  • TLC Optimization: First, determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC).[7] Spot the crude material on a TLC plate and develop it in various solvent systems. The ideal system gives the product a retention factor (Rƒ) of ~0.3 and good separation from all impurities.

    Suggested Starting Solvent Systems (Hexane:Ethyl Acetate)
    95:5
    90:10
    80:20
    70:30
  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column using the "wet" method by slurrying silica gel in the initial, least polar eluent and pouring it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the optimized mobile phase. Apply positive pressure using compressed air or a pump to achieve a flow rate of ~2 inches/minute.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting collected fractions on a TLC plate and visualizing with a UV lamp and/or a chemical stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified compound.

Column Chromatography Workflow Diagram

A Crude Product B Optimize Eluent via TLC A->B C Pack Column with Silica Gel B->C D Load Sample (Wet or Dry) C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure K Impure Fractions G->K Identify Impure I Concentrate Solvent H->I J Purified Product I->J

Caption: Step-by-step workflow for purification by flash column chromatography.

Vacuum Distillation

For thermally stable, liquid products that have a significantly different boiling point from impurities, vacuum distillation is a highly effective and scalable purification method. Given the boiling point of the starting material, this method is well-suited for removing it from a higher-boiling product.

Protocol 3.2: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Material: Place the crude material in the boiling flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin heating the boiling flask using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Collect Fractions: Collect the distillate that comes over at a constant temperature. The first fraction will likely be residual solvent, followed by lower-boiling impurities. The product will distill at its characteristic boiling point under the applied pressure.

  • Completion: Stop the distillation when the temperature rises or drops significantly, or when most of the material has been distilled. Release the vacuum before turning off the cooling water.

Recrystallization

If the final product is a solid, recrystallization is an exceptionally powerful technique for achieving very high purity.[8][9] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]

Protocol 3.3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat briefly. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Common Recrystallization Solvents/Pairs
Ethanol
Isopropanol
Hexane / Ethyl Acetate
Hexane / Acetone[11]
Toluene

Final Purity Assessment

After purification, the identity and purity of the final compound must be rigorously confirmed. A combination of analytical techniques should be employed for a comprehensive assessment.[12][][14]

Technique Primary Use Key Advantages
¹H and ¹³C NMR Structural confirmation and purity assessment.Provides detailed structural information and can be used for absolute quantitative analysis (qNMR).[15]
GC-MS Separation and identification of volatile impurities.High sensitivity for volatile compounds and provides mass fragmentation patterns for identification.[12]
HPLC Purity determination by area percentage.Versatile for a wide range of compounds, including non-volatile or thermally sensitive ones.[16]
Melting Point Purity assessment for solids.A sharp melting point close to the literature value indicates high purity.[9]

Conclusion

The purification of products from reactions involving Methyl 3-bromo-2-(bromomethyl)propionate is a multi-step process that demands a strategic approach. Success hinges on a clear understanding of the potential impurities, a systematic preliminary workup, and the rational selection of a primary purification technique—be it chromatography, distillation, or recrystallization. By following these detailed protocols and validating the final purity with appropriate analytical methods, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful outcomes in their research and development endeavors.

References

  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds . Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials . Chemical Science, RSC Publishing. Available at: [Link]

  • The first synthesis of a borylated α-methylene-γ-butyrolactone . National Center for Biotechnology Information. Available at: [Link]

  • Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns . National Center for Biotechnology Information. Available at: [Link]

  • Halogenated Molecule Sticking to Column . Chromatography Forum. Available at: [Link]

  • Crystallization Behavior of Fatty Acid Methyl Esters . ResearchGate. Available at: [Link]

  • Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures . ASABE Technical Library. Available at: [Link]

  • Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power . National Center for Biotechnology Information. Available at: [Link]

  • Column chromatography . Wikipedia. Available at: [Link]

  • Recrystallization . Unknown Source. Available at: [Link]

  • Practical synthesis of .alpha.-methylene-.gamma.-butyrolactone . Scilit. Available at: [Link]

  • alkyl and alkylene bromides . Organic Syntheses Procedure. Available at: [Link]

  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung . American Chemical Society. Available at: [Link]

  • Preparation of bromo acids and esters. Google Patents.
  • recrystallization & purification of N-bromosuccinimide . YouTube. Available at: [Link]

  • Separation of Ketone and alpha Bromo ketone . Reddit. Available at: [Link]

  • Recrystallization and Crystallization . Unknown Source. Available at: [Link]

  • Green Chemistry . MPG.PuRe. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]

  • Purification of Products . Chemistry LibreTexts. Available at: [Link]

  • Identity determination and purity testing . ChemCon GmbH. Available at: [Link]

  • Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . National Institutes of Health. Available at: [Link]

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid . Stack Exchange. Available at: [Link]

  • Propionic acid, β-bromo-, methyl ester . Organic Syntheses Procedure. Available at: [Link]

  • A kind of preparation method of alpha-brominated aliphatic ester. Google Patents.
  • Alpha-Brominated Ester Definition . Fiveable. Available at: [Link]

  • Making bromine by distillation . Science made alive: Chemistry/Experiments. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 3-bromo-2-(bromomethyl)propionate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Methyl 3-bromo-2-(bromomethyl)propionate in polymer chemistry. We will delve into its utility as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP) and as a monomer in step-growth polymerization for the synthesis of functional polyesters. The protocols provided are model systems based on the established reactivity of analogous dibromo compounds and are intended to serve as a detailed starting point for experimental design.

Introduction

Methyl 3-bromo-2-(bromomethyl)propionate is a versatile organic compound with the chemical formula C₅H₈Br₂O₂.[1][2] Its structure, featuring two primary bromine atoms and a methyl ester group, makes it a valuable building block in synthetic organic chemistry and a promising candidate for specialized applications in polymer science.[1][3][4] While it is known as a synthesis reagent for various organic compounds, including sultams and (S)-1-benzyl-3-hydroxypyrrolidine, its potential in polymer chemistry is an area of growing interest.[3][4][5] The presence of two reactive C-Br bonds allows it to function as a bifunctional species in polymerization reactions, enabling the creation of polymers with unique architectures and functionalities.

Compound Properties

A summary of the key physical and chemical properties of Methyl 3-bromo-2-(bromomethyl)propionate is provided in the table below. This information is crucial for reaction setup, purification, and safety considerations.

PropertyValueReference
CAS Number 22262-60-8[1][2]
Molecular Formula C₅H₈Br₂O₂[1][2]
Molecular Weight 259.92 g/mol [1][2]
Appearance Liquid[5]
Boiling Point 60-62 °C at 0.4 mmHg[2][4][5]
Density 1.82 g/mL at 25 °C[2][4][5]
Refractive Index n20/D 1.508[2][4][5]
Purity ≥97%[1]

Safety and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[2] All work should be conducted in a well-ventilated fume hood.

Application 1: Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

The two primary alkyl bromide functionalities of Methyl 3-bromo-2-(bromomethyl)propionate make it an excellent candidate for use as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[6][7] Using a bifunctional initiator like this allows for the simultaneous growth of two polymer chains from a central point, leading to telechelic polymers (polymers with functional end-groups).

Principle of ATRP Initiation

In ATRP, a transition metal complex (e.g., CuBr/Ligand) acts as a catalyst to reversibly activate and deactivate the dormant polymer chains.[7] The process is initiated by the reaction of the catalyst with an alkyl halide initiator, such as Methyl 3-bromo-2-(bromomethyl)propionate. The bromine atoms are abstracted by the catalyst, generating a radical that can then propagate by adding to a monomer. The bifunctional nature of the initiator allows for the growth of two polymer chains.

ATRP_Initiation initiator Methyl 3-bromo-2-(bromomethyl)propionate (Initiator) activated_initiator Radical Initiator initiator->activated_initiator Activation catalyst Cu(I)Br / Ligand (Catalyst) catalyst->activated_initiator monomer Monomer (e.g., Styrene, Acrylate) propagating_chain Growing Polymer Chains monomer->propagating_chain activated_initiator->propagating_chain Propagation

Caption: ATRP initiation using a bifunctional initiator.

Protocol: ATRP of Methyl Acrylate using Methyl 3-bromo-2-(bromomethyl)propionate as Initiator

This protocol is adapted from established ATRP procedures for methyl acrylate.[8]

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate (initiator)

  • Methyl acrylate (MA) (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (ligand)

  • Anisole (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Purify methyl acrylate by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Add the desired amount of anisole (solvent).

  • Add the purified methyl acrylate (e.g., 10 mmol).

  • Add Me₆TREN (e.g., 0.1 mmol) to the flask. The solution should turn green.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: After the final thaw and under a positive pressure of nitrogen, add Methyl 3-bromo-2-(bromomethyl)propionate (e.g., 0.1 mmol) via syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: Periodically take samples under an inert atmosphere to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).

  • Termination: To quench the reaction, expose the mixture to air. The solution will turn blue, indicating the oxidation of Cu(I) to Cu(II).

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer by adding the purified solution to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: ATRP is a radical polymerization, and oxygen can act as a radical scavenger, terminating the polymerization. Therefore, removing oxygen through freeze-pump-thaw cycles is critical.

  • Ligand (Me₆TREN): The ligand solubilizes the copper catalyst and tunes its reactivity, which is crucial for controlling the polymerization.

  • Bifunctional Initiator: The use of Methyl 3-bromo-2-(bromomethyl)propionate allows for the growth of two polymer chains from a single molecule, which is useful for creating telechelic polymers or block copolymers.[9]

  • Solvent: Anisole is a common solvent for ATRP as it is relatively non-coordinating and has a suitable boiling point.

  • Purification: Removing the copper catalyst is essential for many applications of the final polymer, as residual copper can cause discoloration and affect the polymer's properties.

Application 2: Monomer in Step-Growth Polymerization

The two bromine atoms in Methyl 3-bromo-2-(bromomethyl)propionate can also be utilized in step-growth polymerization reactions.[10][11] In this type of polymerization, monomers with two reactive functional groups react to form dimers, then trimers, and so on, until high molecular weight polymers are achieved at high monomer conversion.[12] This approach allows for the incorporation of the propionate backbone into the main chain of the polymer.

Principle of Step-Growth Polymerization

In this application, Methyl 3-bromo-2-(bromomethyl)propionate acts as an AA-type monomer, where both reactive groups are the same (alkyl bromides). It can be reacted with a complementary BB-type monomer, such as a dicarboxylic acid or a diphenol, to form polyesters or polyethers, respectively. The reaction proceeds through nucleophilic substitution, where the nucleophilic groups of the BB monomer displace the bromide ions.

Step_Growth_Polymerization monomer_A Methyl 3-bromo-2-(bromomethyl)propionate (AA Monomer) dimer Dimer monomer_A->dimer monomer_B Dicarboxylic Acid (BB Monomer) monomer_B->dimer trimer Trimer dimer->trimer polymer Polyester trimer->polymer ...

Caption: Step-growth polymerization workflow.

Protocol: Synthesis of a Polyester via Step-Growth Polymerization

This protocol outlines the synthesis of a polyester using Methyl 3-bromo-2-(bromomethyl)propionate and a dicarboxylic acid.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate

  • A dicarboxylic acid (e.g., adipic acid)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • A suitable polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • Nitrogen gas

  • Standard reaction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, dissolve the dicarboxylic acid (e.g., 1 equivalent) and potassium carbonate (e.g., 2.2 equivalents) in DMF.

  • Monomer Addition: To the stirred solution, add Methyl 3-bromo-2-(bromomethyl)propionate (1 equivalent).

  • Polymerization: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) under a nitrogen atmosphere and stir vigorously.

  • Monitoring: The progress of the polymerization can be monitored by techniques such as GPC to observe the increase in molecular weight over time.

  • Work-up: After the desired polymerization time (typically several hours), cool the reaction mixture to room temperature.

  • Polymer Isolation: Pour the reaction mixture into a large volume of a non-solvent, such as water or methanol, to precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and inorganic salts.

  • Drying: Dry the resulting polyester under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the dicarboxylic acid, forming a dicarboxylate which is a more potent nucleophile for the reaction with the alkyl bromide groups.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Stoichiometry: In step-growth polymerization, precise control of the stoichiometry between the two monomers is crucial to achieve high molecular weight polymers.[13]

  • Temperature: Elevated temperatures are often necessary to drive the polymerization reaction to high conversion.

  • Purification: Washing the polymer is essential to remove impurities that can affect its final properties.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a highly functionalized molecule with significant potential in polymer chemistry. Its bifunctional nature allows it to be employed as both an initiator in controlled radical polymerizations like ATRP and as a monomer in step-growth polymerizations. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel polymers with tailored architectures and properties using this versatile building block. Further research into its copolymerization with other monomers and the functionalization of the resulting polymers will undoubtedly open up new avenues for advanced material development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Polymerization of 3,4-Dibromothiophene in Conductive Polymer Synthesis.
  • Benchchem. (n.d.). Application of 3-Bromo-2-(bromomethyl)propan-1-ol in Polymer Chemistry: A Detailed Overview.
  • Benchchem. (n.d.). dealing with polymerization during 1,2-dibromooctan-3-ol reactions.
  • Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Initiators.
  • RSC Publishing. (n.d.). Fast track access to multi-block copolymers via thiol-bromo click reaction of telechelic dibromo polymers.
  • SGT Life Sciences. (n.d.). Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers.
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate.
  • ResearchGate. (2021). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers.
  • (n.d.). Functional polymers by atom transfer radical polymerization.
  • MDPI. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity.
  • ChemicalBook. (2025). METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE.
  • BOC Sciences. (n.d.). ATRP Initiators.
  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester.
  • Sigma-Aldrich. (n.d.). Atrp initiator.
  • Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective.
  • Sigma-Aldrich. (n.d.). ATRP Ligands & Initiators: Clean Functional Polymers.
  • Otto Chemie Pvt. Ltd. (n.d.). 3-Bromo-2-(bromomethyl)propionic acid, 97%.
  • RSIS International. (2025). Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways.
  • Polymer Chemistry (RSC Publishing). (n.d.). Recent progress in nonstoichiometric step-growth polymerization.
  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8.
  • YouTube. (2020, March 12). Step Growth Polymerization - The Basics.
  • Alkali Scientific. (2026). Methyl 3-bromo-2-(bromomethyl)propionate, 1 X 5 g (302392-5G).
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-(bromomethyl)propionic acid 97 41459-42-1.
  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate.

Sources

Application Notes and Protocols: Scalable Synthesis and Applications of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Building Block

Methyl 3-bromo-2-(bromomethyl)propionate is a highly functionalized organic molecule that serves as a valuable intermediate in the synthesis of a diverse array of complex chemical entities.[1] Its structure, featuring two primary bromide leaving groups and a methyl ester, renders it a potent bifunctional electrophile. This unique arrangement allows for the construction of various cyclic and acyclic compounds, making it a key reagent for researchers and process chemists in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive guide to the scalable synthesis of Methyl 3-bromo-2-(bromomethyl)propionate and details its application in the synthesis of heterocyclic compounds, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of Methyl 3-bromo-2-(bromomethyl)propionate is paramount for its safe handling and successful application in a laboratory setting.

PropertyValueReference
CAS Number 22262-60-8[1][2]
Molecular Formula C₅H₈Br₂O₂[2][3]
Molecular Weight 259.92 g/mol [1][2][3]
Appearance LiquidN/A
Boiling Point 60-62 °C at 0.4 mmHg[4]
Density 1.82 g/mL at 25 °C[4]
Refractive Index n20/D 1.508[3]

Safety Information:

Methyl 3-bromo-2-(bromomethyl)propionate is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][6][7][8][9]

  • Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • Skin: Wash with plenty of soap and water.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[5]

Scalable Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

A robust and scalable synthesis of the title compound is crucial for its widespread application. While a direct one-step synthesis from simple precursors on a large scale is not well-documented, a reliable two-step approach can be employed, starting from methacrylic acid. This strategy involves the bromination of the carbon-carbon double bond, followed by esterification of the resulting carboxylic acid.

Step 1: Synthesis of 2,3-Dibromo-2-methylpropanoic Acid

The initial step involves the addition of bromine across the double bond of methacrylic acid. This reaction is typically carried out in an aqueous medium, which serves as a safer and more environmentally friendly solvent compared to halogenated alternatives.

Reaction Scheme:

Methacrylic_acid Methacrylic Acid Dibromo_acid 2,3-Dibromo-2-methylpropanoic Acid Methacrylic_acid->Dibromo_acid 1. Br₂ 2. H₂O, 50-100 °C Bromine Br₂ Water H₂O, Δ

A simplified reaction scheme for the synthesis of 2,3-Dibromo-2-methylpropanoic Acid.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add methacrylic acid (1.0 eq) and water (1-8 volumes relative to methacrylic acid).[10]

  • Reaction Execution: Heat the mixture to the desired reaction temperature (50-100 °C) with vigorous stirring.[10]

  • Bromine Addition: Add bromine (1.0-1.2 eq) dropwise via the addition funnel over a period of 30-60 minutes, maintaining the reaction temperature.[10] The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring and Work-up: After the addition is complete, continue stirring at the same temperature for 1-5 hours until the reaction is complete (monitored by TLC or GC-MS).[10]

  • Isolation: Cool the reaction mixture to room temperature. The product, 2,3-dibromo-2-methylpropanoic acid, can often be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and removal of the solvent under reduced pressure.

Causality and Optimization:

  • Solvent: Water is a safe and effective solvent for this reaction, avoiding the use of more hazardous chlorinated solvents.[10]

  • Temperature: The reaction temperature can be varied between 50 and 100 °C to control the reaction rate. Higher temperatures lead to faster reactions but may require more careful control of bromine addition to avoid excessive fuming.[10]

  • Stoichiometry: A slight excess of bromine can be used to ensure complete conversion of the starting material.

Step 2: Esterification to Methyl 3-bromo-2-(bromomethyl)propionate

The second step is a standard Fischer esterification of the synthesized 2,3-dibromo-2-methylpropanoic acid with methanol, catalyzed by a strong acid.

Reaction Scheme:

Dibromo_acid 2,3-Dibromo-2-methylpropanoic Acid Target_compound Methyl 3-bromo-2-(bromomethyl)propionate Dibromo_acid->Target_compound CH₃OH, H₂SO₄ (cat.), Reflux Methanol CH₃OH Acid_catalyst H₂SO₄ (cat.)

A simplified reaction scheme for the esterification step.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dibromo-2-methylpropanoic acid (1.0 eq) in an excess of methanol (5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.

Causality and Optimization:

  • Excess Methanol: Using methanol as both a reagent and a solvent drives the equilibrium of the esterification reaction towards the product side.

  • Acid Catalyst: A strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Vacuum Distillation: This is a crucial final step to obtain the product in high purity, as it effectively removes any non-volatile impurities and unreacted starting materials.[4]

Application in Heterocyclic Synthesis: A Protocol for Sultam Formation

The bifunctional nature of Methyl 3-bromo-2-(bromomethyl)propionate makes it an excellent precursor for the synthesis of various heterocyclic compounds. One notable application is in the construction of sultams, which are cyclic sulfonamides and are important scaffolds in medicinal chemistry.[1]

Conceptual Workflow:

Start Methyl 3-bromo-2-(bromomethyl)propionate Reaction Double Nucleophilic Substitution Start->Reaction Nucleophile Primary Amine or Sulfonamide Nucleophile->Reaction Intermediate Cyclization Precursor Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Sultam Derivative Cyclization->Product

Conceptual workflow for sultam synthesis using the title compound.

Protocol: Synthesis of a N-Substituted γ-Sultam

This protocol describes a general procedure for the synthesis of a γ-sultam via a double nucleophilic substitution reaction with a primary amine followed by cyclization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Reagent Addition: Add a primary amine (R-NH₂, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq) to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the cyclized product.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-substituted γ-sultam.

Mechanistic Rationale: A Tale of Two Electrophiles

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate hinges on the reactivity of its two electrophilic centers. The carbon atoms of the two bromomethyl groups are susceptible to nucleophilic attack. The reaction with a primary amine likely proceeds via a sequential Sₙ2 mechanism.

Start Methyl 3-bromo-2-(bromomethyl)propionate + R-NH₂ SN2_1 First Sₙ2 Attack Start->SN2_1 Intermediate Mono-alkylated Intermediate SN2_1->Intermediate SN2_2 Intramolecular Sₙ2 Attack (Cyclization) Intermediate->SN2_2 Product N-Substituted Pyrrolidine Derivative SN2_2->Product

Simplified mechanistic pathway for the reaction with a primary amine.

The first Sₙ2 reaction involves the nucleophilic amine attacking one of the bromomethyl groups, displacing a bromide ion. This is followed by an intramolecular Sₙ2 reaction where the newly introduced secondary amine attacks the remaining bromomethyl group, leading to the formation of the five-membered pyrrolidine ring. The presence of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction, thus preventing the protonation of the amine nucleophile. The reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration if the carbon were chiral.[11]

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a readily accessible and highly versatile building block for scalable organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent. Adherence to the outlined safety precautions is essential for its responsible and successful application in the laboratory.

References

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Methods of Sultam Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

  • Filo. (2025, October 1). Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ... Retrieved from [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ChemSynthesis. (2025, May 20). methyl 3-bromo-2-(bromomethyl)propanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

Sources

The Versatility of Dibromoesters: Application Notes for Methyl 3-bromo-2-(bromomethyl)propionate as a Covalent Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of polymer chemistry, materials science, and drug delivery, the ability to precisely engineer three-dimensional polymeric networks is paramount. Covalent crosslinking agents are indispensable tools in this endeavor, transforming linear or branched polymers into robust materials with enhanced mechanical strength, thermal stability, and controlled swelling behavior. This document provides a detailed technical guide on the application of Methyl 3-bromo-2-(bromomethyl)propionate , a highly reactive and versatile bifunctional crosslinking agent.

Introduction to Methyl 3-bromo-2-(bromomethyl)propionate

Methyl 3-bromo-2-(bromomethyl)propionate (MBBP) is a small molecule featuring two primary bromomethyl groups, rendering it an effective alkylating agent for crosslinking polymers containing nucleophilic functional groups.[1] Its structure allows for the formation of stable covalent bonds, leading to the creation of durable polymer networks.

Table 1: Physicochemical Properties of Methyl 3-bromo-2-(bromomethyl)propionate

PropertyValueReference(s)
CAS Number 22262-60-8[1]
Molecular Formula C₅H₈Br₂O₂[1]
Molecular Weight 259.92 g/mol [1]
Appearance Liquid
Density 1.82 g/mL at 25 °C
Boiling Point 60-62 °C at 0.4 mmHg
Linear Formula (BrCH₂)₂CHCO₂CH₃

Mechanism of Crosslinking: A Tale of Two Reactive Sites

The crosslinking efficacy of MBBP stems from the high reactivity of its two primary alkyl bromide moieties. These groups are excellent electrophiles, susceptible to nucleophilic attack by a variety of functional groups present on polymer chains. The primary mechanism is a series of bimolecular nucleophilic substitution (SN2) reactions.

Common nucleophilic groups on polymers that can be targeted by MBBP include:

  • Primary and Secondary Amines (-NH₂, -NHR): Found in polymers like polyethyleneimine (PEI), poly(amidoamine) (PAMAM) dendrimers, chitosan, and proteins. The reaction forms a stable carbon-nitrogen bond.

  • Thiols (-SH): Present in cysteine-containing peptides/proteins and thiol-modified polymers. The reaction yields a stable thioether linkage.

  • Hydroxyls (-OH): While less reactive than amines or thiols, hydroxyl groups in polymers like polyvinyl alcohol (PVA) or polysaccharides can be crosslinked under basic conditions.

The crosslinking process can be visualized as a two-step alkylation:

  • First Alkylation: One of the bromomethyl groups on MBBP reacts with a nucleophilic group on a polymer chain.

  • Second Alkylation: The second bromomethyl group on the same MBBP molecule reacts with a nucleophilic group on an adjacent polymer chain, forming a covalent bridge.

This process is repeated throughout the polymer solution or melt, leading to the formation of an extensive three-dimensional network.

Crosslinking_Mechanism Polymer1 Polymer Chain 1 with Nucleophile (Nu:) Intermediate Singly-reacted Intermediate Polymer1->Intermediate Step 1: SN2 Attack (-HBr) Polymer2 Polymer Chain 2 with Nucleophile (Nu:) Crosslinked Crosslinked Polymer Network Polymer2->Crosslinked MBBP MBBP (Br-CH₂-CH(CO₂CH₃)-CH₂-Br) MBBP->Intermediate Intermediate->Crosslinked Step 2: Second SN2 Attack (-HBr)

Caption: General mechanism of polymer crosslinking using MBBP via sequential SN2 reactions.

Applications in Polymer Modification and Network Formation

The ability of MBBP to efficiently crosslink polymers opens up a wide range of applications in materials science and drug development. By creating robust networks, one can significantly alter the properties of the starting polymer.

Table 2: Potential Applications and Expected Outcomes

Application AreaPolymer TypeExpected Outcome
Hydrogel Formation Polyvinyl alcohol, Chitosan, Poly(acrylamide)Increased gel strength, controlled swelling, tunable release of encapsulated molecules.
Nanoparticle Stabilization Polyethyleneimine (PEI), PolyaminesFormation of stable, crosslinked nanoparticles for drug or gene delivery.[2]
Biomaterial Engineering Collagen, Gelatin, AlginateEnhanced mechanical properties and stability for tissue engineering scaffolds.
Coatings and Adhesives Epoxy resins, PolyurethanesImproved durability, chemical resistance, and thermal stability.[2]

Experimental Protocols: A Guideline for Implementation

The following protocols are provided as a starting point for researchers. It is crucial to note that optimal conditions (e.g., stoichiometry, concentration, reaction time, and temperature) will depend on the specific polymer, its molecular weight, the desired degree of crosslinking, and the solvent system. Therefore, systematic optimization is highly recommended.

General Considerations and Best Practices
  • Solvent Selection: Choose a solvent that dissolves the polymer and is inert to the crosslinking reaction. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often suitable.

  • Stoichiometry: The molar ratio of MBBP to the reactive functional groups on the polymer is a critical parameter that controls the crosslinking density. A higher ratio will lead to a more densely crosslinked network.

  • Temperature: The reaction rate is temperature-dependent. Moderate heating (e.g., 40-80 °C) can accelerate the crosslinking process. However, excessively high temperatures may lead to side reactions or polymer degradation.

  • pH Control: For crosslinking of amines, the reaction is typically performed under neutral to slightly basic conditions to ensure the nucleophilicity of the amine groups. A non-nucleophilic base (e.g., triethylamine, DIEA) can be added to scavenge the HBr generated during the reaction.

  • Inert Atmosphere: To prevent potential side reactions, particularly at elevated temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Crosslinking of Polyethyleneimine (PEI) for Nanoparticle Formation

This protocol outlines a general procedure for crosslinking a polyamine like PEI to form stable nanoparticles, inspired by methodologies for similar bifunctional alkyl halides.[2]

Materials:

  • Branched Polyethyleneimine (PEI)

  • Methyl 3-bromo-2-(bromomethyl)propionate (MBBP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • PEI Solution Preparation: Dissolve PEI in anhydrous DMSO to a final concentration of 10 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • MBBP Stock Solution: Prepare a 10 mg/mL stock solution of MBBP in anhydrous DMSO.

  • Reaction Setup: Add triethylamine to the PEI solution (e.g., 2-3 molar equivalents relative to MBBP).

  • Crosslinking Reaction: While vigorously stirring the PEI solution, add the desired volume of the MBBP stock solution dropwise. The molar ratio of MBBP to the primary amine groups of PEI can be varied (e.g., 1:10, 1:20, 1:50) to control the degree of crosslinking.

  • Incubation: Allow the reaction to proceed at 60 °C for 12-24 hours under a nitrogen atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove DMSO, unreacted MBBP, and salts.

    • Lyophilize the purified solution to obtain the crosslinked PEI nanoparticles as a powder.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Confirmation of Crosslinking: Analyze the product by ¹H NMR or FTIR spectroscopy to observe changes in the polymer backbone signals and the disappearance of the bromomethyl protons.

Experimental_Workflow start Start prep_pei Prepare PEI Solution in DMSO start->prep_pei prep_mbbp Prepare MBBP Stock Solution in DMSO start->prep_mbbp reaction Mix PEI, TEA, and MBBP. React at 60°C under N₂ prep_pei->reaction prep_mbbp->reaction purify Purification by Dialysis reaction->purify lyophilize Lyophilization purify->lyophilize characterize Characterization (DLS, NMR, FTIR) lyophilize->characterize end End characterize->end

Caption: Workflow for the synthesis of crosslinked PEI nanoparticles using MBBP.

Safety and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is a reactive alkylating agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Health Hazards: May cause skin, eye, and respiratory irritation. Alkylating agents are potentially mutagenic.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a potent and versatile crosslinking agent with significant potential for the synthesis of advanced polymer networks. Its bifunctional nature allows for the covalent linking of polymer chains containing nucleophilic groups, leading to materials with enhanced stability and tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this reagent in a variety of applications, from the development of drug delivery systems to the engineering of high-performance biomaterials. As with any reactive chemical system, careful planning and systematic optimization are key to achieving desired outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-2-(bromomethyl)propan-1-ol as a Crosslinking Agent.
  • BenchChem. (n.d.). Application of 3-Bromo-2-(bromomethyl)propan-1-ol in Polymer Chemistry: A Detailed Overview.
  • MDPI. (n.d.). TM-Free and TM-Catalyzed Mechanosynthesis of Functional Polymers. Retrieved from [Link]

  • RSC Publishing. (2016). A robust and reproducible procedure for cross-linking thermoset polymers using molecular simulation. Soft Matter. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of bromothiomaleimides 5 and 6 with amines in methanol. Retrieved from [Link]

  • PMC. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]

  • PMC. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in reactions with "Methyl 3-bromo-2-(bromomethyl)propionate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-bromo-2-(bromomethyl)propionate

Welcome to the technical support center for Methyl 3-bromo-2-(bromomethyl)propionate (MBBMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, bifunctional reagent. Here, we will address common issues, particularly low reaction yields, and provide actionable, scientifically-grounded solutions.

Troubleshooting Guide: Low Reaction Yields

Low yields are a frequent challenge when working with poly-halogenated and sterically hindered reagents like MBBMP. The issues often stem from competing side reactions or suboptimal conditions. Let's diagnose the common culprits.

Q1: My cyclization reaction with a dinucleophile is giving a very low yield of the desired heterocyclic product. What's going wrong?

This is a classic problem. MBBMP is a potent bifunctional electrophile, making it an excellent precursor for forming rings with dinucleophiles (e.g., diamines, dithiols).[1] However, its reactivity can also be its downfall, leading to several competing pathways.

Potential Causes & Solutions:

  • Polymerization: The most common side reaction is intermolecular polymerization. Instead of one nucleophile molecule reacting with both electrophilic centers of a single MBBMP molecule (intramolecular cyclization), the reagents react with each other to form long polymer chains.

    • Solution: High-Dilution Conditions. This is the most critical parameter to control. By significantly increasing the solvent volume, you decrease the concentration of the reactants, thereby favoring the intramolecular reaction pathway over the intermolecular one. A slow, controlled addition of the reactants to a large volume of solvent via a syringe pump is the gold standard for maximizing cyclization yields.

  • Incorrect Base Selection: The choice of base is crucial. A strong, nucleophilic base can directly attack the MBBMP, leading to decomposition or unwanted side products.

    • Solution: Use a Non-Nucleophilic, Hindered Base. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to deprotonate most nucleophiles but are poor nucleophiles themselves. For more sensitive substrates, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be optimal.[2]

  • Reaction Temperature: Higher temperatures can favor elimination side reactions or decomposition.

    • Solution: Optimize Temperature. Start your reactions at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the reaction is sluggish.[2] Monitoring the reaction by TLC or LC-MS is key to finding the sweet spot between reaction rate and side product formation.

Troubleshooting Flowchart: Diagnosing Low Yield in Cyclization Reactions

G start Low Yield of Cyclized Product check_polymer Check for Polymerization (Insoluble material, TLC baseline streak) start->check_polymer high_dilution Implement High-Dilution Conditions (Syringe pump addition, large solvent volume) check_polymer->high_dilution Yes check_base Review Base Selection (Is it nucleophilic?) check_polymer->check_base No high_dilution->check_base change_base Switch to Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, DBU) check_base->change_base Yes check_temp Evaluate Reaction Temperature (Is it too high?) check_base->check_temp No change_base->check_temp lower_temp Optimize Temperature (Start low, e.g., 0 °C to RT) check_temp->lower_temp Yes success Improved Yield check_temp->success No/Optimized lower_temp->success

Caption: A decision tree for troubleshooting low-yield cyclization reactions.

Q2: I am attempting a mono-alkylation with a nucleophile, but I'm getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve selectivity?

Controlling the stoichiometry of the reaction is key here. Since MBBMP has two reactive bromomethyl groups, achieving selective mono-alkylation can be challenging.[3]

Potential Causes & Solutions:

  • Stoichiometry and Reagent Equivalents: Using a 1:1 ratio of nucleophile to MBBMP is often a recipe for a complex mixture. Once the first alkylation occurs, the product can compete with the starting nucleophile to react with another molecule of MBBMP.

    • Solution: Use an Excess of the Nucleophile. By using a significant excess of your nucleophile (e.g., 3-5 equivalents), you statistically favor the reaction of MBBMP with the unreacted nucleophile over the mono-alkylated product. This will, however, require a more rigorous purification to remove the excess nucleophile.

  • Reaction Rate vs. Addition Rate: If you add the MBBMP too quickly to a solution of the nucleophile, localized areas of high MBBMP concentration can lead to di-alkylation.

    • Solution: Slow Addition at Low Temperature. Add a solution of MBBMP dropwise to the stirred solution of the excess nucleophile at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the mono-alkylation pathway.

Table 1: General Guidelines for Improving Mono-alkylation Selectivity

ParameterStandard Approach (Low Selectivity)Optimized Approach (High Selectivity)Rationale
Nucleophile:MBBMP Ratio 1:1 to 1.2:13:1 to 5:1Statistically favors reaction with the unreacted nucleophile.
Order of Addition Nucleophile added to MBBMPMBBMP added to NucleophileMaintains a constant excess of the nucleophile.
Rate of Addition Bolus or rapid additionSlow, dropwise additionPrevents localized high concentrations of the electrophile.
Temperature Room Temperature or Elevated0 °C or belowSlows down the reaction rate, allowing for better control.

Frequently Asked Questions (FAQs)

Q1: What is the basic reactivity profile of Methyl 3-bromo-2-(bromomethyl)propionate?

MBBMP is a C5 propionate ester derivative containing two primary bromide atoms.[4] Its core feature is the presence of two electrophilic carbon centers (the -CH₂Br groups). This bifunctional nature allows it to react with two equivalents of a nucleophile or with a single dinucleophile to form cyclic structures.[1] The reaction typically proceeds via an Sₙ2 mechanism.[5]

Q2: How should I store and handle this reagent?

MBBMP is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

Q3: My MBBMP reagent has turned yellow/brown. Can I still use it?

Discoloration often indicates decomposition, which can release HBr and other impurities. These impurities can interfere with your reaction, particularly if you are using sensitive substrates or catalysts.

  • Recommendation: It is highly advisable to purify the reagent before use. This can often be achieved by distillation under reduced pressure (boiling point is 60-62 °C at 0.4 mmHg).[8] Alternatively, you can wash a solution of the reagent (e.g., in dichloromethane) with a mild base like saturated sodium bicarbonate solution, followed by water and brine, then dry and remove the solvent.

Exemplary Protocol: Synthesis of a Substituted Tetrahydrothiophene

This protocol provides a general method for the cyclization of MBBMP with a dithiol, illustrating the key principles discussed.

Reaction Scheme: Methyl 3-bromo-2-(bromomethyl)propionate + Ethane-1,2-dithiol → Methyl 4-mercaptomethyl-tetrahydrothiophene-3-carboxylate

Materials and Reagents:

  • Methyl 3-bromo-2-(bromomethyl)propionate (MBBMP)

  • Ethane-1,2-dithiol

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 300 mL of anhydrous acetonitrile and 2.5 equivalents of cesium carbonate.

  • Reactant Preparation: In two separate 50 mL flasks, prepare solutions of:

    • Solution A: 1.0 equivalent of MBBMP in 25 mL of anhydrous acetonitrile.

    • Solution B: 1.05 equivalents of ethane-1,2-dithiol in 25 mL of anhydrous acetonitrile.

  • High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred suspension of cesium carbonate in acetonitrile over a period of 8 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the cesium salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydrothiophene derivative.

References

  • Reddit r/OrganicChemistry. Improvement of selectivity/yield of Alkylation. [Link]

  • LookChem. CAS No.22262-60-8,METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE Suppliers,MSDS download. [Link]

  • ResearchGate. Electrophilic Cyclization. [Link]

  • Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]

  • Feilner, J. M., et al. (2021). Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products. Chemistry – A European Journal, 27(48), 12410-12421. [Link]

  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 4. [Link]

  • Google Patents.
  • Jacobsen, E. N., et al. (2007). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 129(44), 13404–13405. [Link]

  • Longdom Publishing. The Electrophilic Cyclization Mechanism and its Applications. [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

Sources

Common side reactions of "Methyl 3-bromo-2-(bromomethyl)propionate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-2-(bromomethyl)propionate (MBBMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging bifunctional reagent. Here, we address common side reactions and provide troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Core Concepts: Understanding the Reactivity of MBBMP

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable building block in organic synthesis, prized for its two electrophilic centers that allow for the construction of diverse molecular architectures, including heterocyclic scaffolds.[1] However, its utility is intrinsically linked to a nuanced reactivity profile where desired transformations compete with several side reactions. This guide will dissect these competing pathways to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with a nucleophile is giving a complex mixture of products, including what appears to be an elimination byproduct. What is happening and how can I favor the desired substitution?

Answer:

This is a classic case of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways.[2] MBBMP, being a 1,3-dihalide, is susceptible to both reactions. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Causality:

  • Strong, bulky bases will preferentially abstract a proton from the β-carbon, leading to the formation of an alkene via an E2 mechanism.[3]

  • Good nucleophiles that are weak bases (e.g., azide, cyanide, or soft carbon nucleophiles) will favor the SN2 pathway, attacking the electrophilic carbon bearing the bromine.[4]

  • Elevated temperatures generally favor elimination over substitution from an entropic standpoint.[3]

Troubleshooting Protocol: Favoring Nucleophilic Substitution

  • Nucleophile/Base Selection:

    • If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider using a less basic alternative if the chemistry allows.

    • For base-catalyzed reactions, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) in stoichiometric amounts to neutralize any acid generated without promoting elimination.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only heat if necessary. Monitor the reaction progress by TLC or LC-MS to track the formation of byproducts.

  • Solvent Choice:

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the rate of SN2 reactions.[2]

Visualizing the Competing Pathways:

G MBBMP Methyl 3-bromo-2-(bromomethyl)propionate SN2_Product Desired Di-substituted Product MBBMP->SN2_Product SN2 Pathway (Good Nucleophile, Weak Base) E2_Product Elimination Byproduct (Alkene) MBBMP->E2_Product E2 Pathway (Strong, Hindered Base) Nucleophile Nucleophile (e.g., Nu:⁻) Nucleophile->MBBMP Base Strong Base (e.g., B:⁻) Base->MBBMP

Caption: Competing SN2 and E2 pathways for MBBMP.

FAQ 2: I am attempting a double substitution, but the reaction stalls after the first substitution, or I get a significant amount of a cyclic byproduct. How can I drive the reaction to the desired disubstituted product?

Answer:

This issue often arises from either a decrease in reactivity after the first substitution or an intramolecular side reaction. Given the 1,3-relationship of the two bromine atoms in MBBMP, intramolecular cyclization is a common competing pathway.

Causality:

  • Steric Hindrance: After the first nucleophile has added, the resulting intermediate may be more sterically hindered, slowing down the second substitution.

  • Intramolecular Cyclization: If the reaction is performed with a nucleophile that can be deprotonated to become a nucleophilic center (e.g., a primary amine or a diol), the initially substituted intermediate can cyclize by displacing the second bromide. This is particularly prevalent in the synthesis of heterocyclic compounds like sultams or pyrrolidines.[5]

Troubleshooting Protocol: Promoting Disubstitution and Minimizing Cyclization

  • Reaction Conditions for Disubstitution:

    • Excess Nucleophile: Use a significant excess of the nucleophile (3-5 equivalents) to favor the intermolecular reaction over the intramolecular one.

    • Increased Temperature: If the reaction stalls due to steric hindrance, a moderate increase in temperature may be necessary to overcome the activation energy for the second substitution. Monitor carefully for the onset of elimination or other decomposition pathways.

  • Minimizing Intramolecular Cyclization:

    • Stepwise Addition: If possible, consider a stepwise approach where the second electrophilic site is introduced after the first substitution is complete.

    • Protecting Groups: In cases where the nucleophile has multiple reactive sites, the use of protecting groups can prevent intramolecular reactions.

    • High Concentration: Running the reaction at a higher concentration can favor the intermolecular di-substitution over the intramolecular cyclization.

Visualizing Intramolecular Cyclization:

G MBBMP Methyl 3-bromo-2-(bromomethyl)propionate Mono_Substituted Mono-substituted Intermediate MBBMP->Mono_Substituted + 1 eq. H-Nu-H Di_Substituted Di-substituted Product (Desired) Mono_Substituted->Di_Substituted + Excess H-Nu-H (Intermolecular) Cyclic_Byproduct Cyclic Byproduct Mono_Substituted->Cyclic_Byproduct Base or Heat (Intramolecular) Nucleophile H-Nu-H Nucleophile->MBBMP

Caption: Pathway showing desired disubstitution versus intramolecular cyclization.

FAQ 3: During my workup, I've noticed the formation of acidic byproducts and a decrease in the yield of my ester product. Could the ester group be reacting?

Answer:

Yes, the methyl ester functionality of MBBMP is susceptible to hydrolysis under both acidic and basic conditions, and can also undergo transesterification if alcohols are present.[1][6]

Causality:

  • Hydrolysis: The presence of water, especially with acid or base catalysis, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7] This is often observed during aqueous workups or if the reaction is run in protic solvents without being rigorously dried. The resulting carboxylic acid can complicate purification.

  • Transesterification: If the reaction is carried out in an alcohol solvent (other than methanol) or if an alcohol is used as a nucleophile, transesterification can occur, leading to a mixture of esters.[8]

Troubleshooting Protocol: Preserving the Ester Group

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Careful Workup:

    • If an aqueous workup is necessary, perform it quickly and at low temperatures to minimize the contact time with water.

    • Use a buffered aqueous solution (e.g., a phosphate buffer at neutral pH) for washing instead of strongly acidic or basic solutions.

  • Solvent Selection:

    • Avoid using alcohol solvents if transesterification is a concern. Opt for aprotic solvents like THF, dioxane, DMF, or acetonitrile.

Visualizing Ester Side Reactions:

G MBBMP Methyl 3-bromo-2-(bromomethyl)propionate Hydrolysis Hydrolysis MBBMP->Hydrolysis H₂O, H⁺ or OH⁻ Transesterification Transesterification MBBMP->Transesterification R'OH, H⁺ or R'O⁻ Carboxylic_Acid Carboxylic Acid Byproduct Hydrolysis->Carboxylic_Acid New_Ester New Ester Byproduct Transesterification->New_Ester

Caption: Potential side reactions involving the ester functionality of MBBMP.

Quantitative Data Summary

PropertyValueReference
CAS Number 22262-60-8[9]
Molecular Formula C₅H₈Br₂O₂[9]
Molecular Weight 259.92 g/mol [10]
Boiling Point 60-62 °C / 0.4 mmHg[10]
Density 1.82 g/mL at 25 °C[10]

Experimental Protocols

Protocol 1: General Procedure for Di-substitution with an Amine Nucleophile

This is a representative protocol for the synthesis of a diamine and should be adapted based on the specific nucleophile and desired product.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of MBBMP).

  • Addition of Nucleophile: Add the amine nucleophile (4.0 eq) to the solution. If the amine is a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Substitutions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from [Link]

  • DTIC. (n.d.). THE DIELECTRIC CONSTANT EFFECT UPON THE ALKALINE HYDROLYSIS OF METHYL PROPIONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11: Reactions of Alkyl Halides- Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 30). Nucleophilic Substitution and Elimination as Competing Reactions [Video]. YouTube. [Link]

  • MDPI. (n.d.). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. Retrieved from [Link]

  • RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Iodomethyl Sultams. Retrieved from [Link]

  • Chapter 9 - Part 9 - Competition between Substitution & Elimination. (2018, December 5). [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Some alternative reaction pathways for the bromo sulfonamides 3. Retrieved from [Link]

  • Science.gov. (n.d.). Transition Metal Catalyzed Intramolecular Cyclizations of (Trichloromethyl)alkenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of b) 1-Benzyl-3-hydroxymethyl-3-methoxypyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Benchchem. (2025). A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine.
  • ResearchGate. (n.d.). Facile (Triazolyl)methylation of MACOS-derived Benzofused Sultams Utilizing ROMP-derived OTP Reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-bromo-2-(bromomethyl)propionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8). This document provides in-depth guidance, troubleshooting, and field-proven insights specifically tailored for researchers, scientists, and drug development professionals. Our focus is on the critical parameter of reaction temperature, offering a framework to optimize your synthesis for yield, purity, and reproducibility.

Section 1: Synthesis Overview & Core Principles

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable bifunctional building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex chemical derivatives.[1][2] The most common synthetic routes involve the introduction of two bromine atoms onto a propionate backbone. A plausible and widely referenced approach is the radical-initiated hydrobromination of methyl 2-(bromomethyl)acrylate.

Controlling the reaction temperature is paramount. It directly influences reaction kinetics, the formation of side products, and the potential for thermal decomposition. An optimized temperature profile is the key to a successful and efficient synthesis.

1.1 Proposed Synthetic Pathway

The synthesis can be conceptualized as the addition of hydrogen bromide (HBr) across the double bond of methyl 2-(bromomethyl)acrylate. This reaction typically proceeds via a free-radical mechanism, especially in the presence of a radical initiator or under photochemical conditions, to yield the desired 1,2-dibromo product.

G cluster_start Starting Materials cluster_process Reaction Conditions A Methyl 2-(bromomethyl)acrylate C Solvent (e.g., Ether, Acetonitrile) Radical Initiator (e.g., AIBN) A->C B Hydrogen Bromide (HBr) B->C E Methyl 3-bromo-2-(bromomethyl)propionate C->E Addition Reaction D Temperature Control (Critical Optimization Step) D->C

Caption: Proposed synthesis of Methyl 3-bromo-2-(bromomethyl)propionate.

1.2 Key Physicochemical Properties

Understanding the physical properties of the target compound is crucial for both reaction setup and purification.

PropertyValueSource
CAS Number 22262-60-8[2][3][4]
Molecular Formula C₅H₈Br₂O₂[2][3][4]
Molecular Weight 259.92 g/mol [2][4]
Boiling Point 60-62 °C / 0.4 mmHg[1][3][4]
Density 1.82 g/mL at 25 °C[1][3][4]
Refractive Index n20/D 1.508[3][4]
Physical Form Liquid[3]
Section 2: FAQs on Temperature Optimization

This section addresses common questions regarding the role of temperature in the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate.

Q1: What is a suitable starting temperature range for this synthesis?

A recommended starting point for optimization is in the range of 50-60°C . Several bromination reactions reported in the literature for analogous structures are conducted within this temperature window. For example, the radical bromination of a related methyl benzoate derivative using N-bromosuccinimide (NBS) and AIBN is effectively carried out at 55-60°C.[5] This range is generally sufficient to initiate the reaction without promoting excessive side reactions.

Q2: How does an increase in temperature typically affect the reaction rate and yield?

According to collision theory and the Arrhenius equation, increasing the temperature provides reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions. This almost always results in an increased reaction rate. However, the effect on yield is more complex. Initially, a moderate temperature increase may improve the yield by driving the reaction to completion faster. Beyond an optimal point, however, the yield will decrease sharply due to the onset of degradation and competing side reactions.

Q3: What are the primary risks of using a reaction temperature that is too high?

Exceeding the optimal temperature introduces several significant risks:

  • Thermal Decomposition: Brominated organic compounds can be thermally labile. Excessive heat can cause the elimination of HBr or homolytic cleavage of the C-Br bonds, leading to a complex mixture of degradation products and a darkened, tar-like reaction mixture.[6][7]

  • Side-Product Formation: Higher temperatures can provide the necessary activation energy for undesired reaction pathways. This can include polymerization of the acrylate starting material or elimination reactions that compete with the desired addition reaction.

  • Loss of Product: The target compound has a relatively low boiling point under vacuum (60-62 °C at 0.4 mmHg).[3][4] While the boiling point at atmospheric pressure is higher, conducting the reaction near or above this temperature in an open or poorly sealed system can lead to significant loss of product through evaporation.

Q4: What issues can arise from a reaction temperature that is too low?

A temperature that is too low is primarily a kinetic issue:

  • Slow or Stalled Reaction: The activation energy barrier for the reaction may not be sufficiently overcome, leading to an impractically slow conversion rate or a complete stall. This is often observed in reactions like HBr addition, which may require an initial energy input to proceed at a reasonable pace.[8]

  • Incomplete Conversion: The reaction may reach equilibrium without consuming all starting materials, resulting in a low yield and complicating the purification process.

Q5: How can I monitor the reaction to determine if the temperature is optimal?

Regular monitoring is crucial for effective optimization. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the disappearance of the starting material and the appearance of the product. A well-run reaction will show a clean conversion from one spot to another. The appearance of multiple new spots may indicate side-product formation, suggesting the temperature is too high.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative concentrations of reactants, products, and by-products. By taking aliquots from the reaction mixture over time, you can build a kinetic profile and accurately determine the point of maximum yield and the onset of degradation.

Section 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment and links them to temperature-related solutions.

Problem: My reaction yield is consistently low, even after an extended reaction time.

  • Analysis: This is a classic sign that the reaction temperature may be too low, resulting in a stalled or incomplete reaction.

  • Suggested Action:

    • First, confirm that all reagents are viable and have been added in the correct stoichiometry.

    • If reagents are confirmed to be good, increase the reaction temperature in small increments (e.g., 5-10°C).

    • Monitor the reaction closely by TLC or GC after each temperature increase to observe any change in the rate of product formation.

    • Consider using a slightly higher catalyst loading if a radical initiator is being used, as its decomposition rate is also temperature-dependent.

Problem: I am observing multiple unidentified spots on my TLC plate and the final product is difficult to purify.

  • Analysis: This strongly suggests that the reaction temperature is too high, promoting the formation of multiple side products.

  • Suggested Action:

    • Lower the reaction temperature by 10-15°C from your current setting. While this may slow the reaction, it will likely improve selectivity and lead to a cleaner product profile.

    • Ensure efficient stirring to prevent localized "hot spots" in the reaction vessel, which can cause localized degradation.

    • If using a radical initiator like AIBN, consider a lower-temperature initiator or a photochemical initiation method to avoid high thermal energy input.

Problem: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance.

  • Analysis: This is a clear indication of significant thermal decomposition.[6] The high temperature is likely causing polymerization of the acrylate moiety and/or degradation of the brominated compounds.

  • Suggested Action:

    • Immediately stop the reaction and repeat it at a significantly lower temperature (e.g., reduce by 20-25°C).

    • Ensure your starting material contains an inhibitor (like hydroquinone, often present in commercial acrylates) to prevent premature polymerization.[8]

    • Operate the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can be accelerated by heat.

Section 4: Experimental Protocols
4.1 Protocol: Temperature Screening for Optimal Yield

This protocol outlines a self-validating system to empirically determine the optimal reaction temperature for your specific laboratory conditions.

G start Start: Prepare Master Mix (Reactants, Solvent, Initiator) prep Aliquot Master Mix into 4 Reaction Vessels start->prep r1 Vessel 1 Set Temp: 45°C prep->r1 Parallel Setup r2 Vessel 2 Set Temp: 55°C prep->r2 Parallel Setup r3 Vessel 3 Set Temp: 65°C prep->r3 Parallel Setup r4 Vessel 4 Set Temp: 75°C prep->r4 Parallel Setup monitor Run Reactions in Parallel Monitor every 30 min via TLC/GC r1->monitor r2->monitor r3->monitor r4->monitor analysis Quench Reactions & Analyze Final Yield and Purity (e.g., GC with internal standard) monitor->analysis decision Identify Temperature with Best Yield/Purity Profile analysis->decision end Optimal Temperature Determined decision->end

Sources

How to avoid polymerization in "Methyl 3-bromo-2-(bromomethyl)propionate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8). This document provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing this highly reactive building block. Our goal is to help you mitigate the primary challenge associated with this reagent: unwanted polymerization.

Methyl 3-bromo-2-(bromomethyl)propionate is an α-substituted acrylate, a class of molecules known for their utility in synthesis but also for their propensity to undergo spontaneous polymerization.[1][2][3] Understanding the mechanisms that trigger this reaction is paramount to achieving successful and reproducible experimental outcomes. This guide is structured to address specific issues you may encounter, explaining not just the solution but the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My freshly ordered bottle of Methyl 3-bromo-2-(bromomethyl)propionate has become viscous or solidified upon storage. What happened?

This is a classic sign of spontaneous polymerization. Acrylic monomers are thermodynamically driven to polymerize, a process that can be initiated by seemingly benign environmental factors.[4] The primary culprits during storage are:

  • Heat: Elevated temperatures drastically accelerate the rate of polymerization. The shelf life of acrylic monomers is reduced exponentially with increasing temperature.[4][5]

  • Light Exposure: UV light possesses sufficient energy to initiate radical formation, triggering a polymerization chain reaction.[6] This is why most reactive monomers are supplied in opaque or amber containers.[5]

  • Inhibitor Depletion or Deactivation: Commercial monomers are stabilized with small quantities of inhibitors. Over time, or under improper storage conditions, this inhibitor can be consumed, leaving the monomer unprotected. A critical and often misunderstood factor is the role of oxygen. Many common inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[4][6][7] Storing the monomer under a strictly inert atmosphere (e.g., nitrogen or argon) can paradoxically increase the risk of polymerization by deactivating the inhibitor.[4][6]

Q2: What are the most common triggers for polymerization during a reaction?

Beyond the storage-related issues, polymerization during a reaction is often triggered by specific experimental conditions:

  • High Reaction Temperatures: Exothermic reactions or excessive heating can initiate polymerization. Runaway polymerization is a significant safety hazard, as the reaction's own heat generation can cause it to auto-accelerate, leading to a rapid increase in temperature and pressure.[8][9]

  • Contamination: Various substances can act as initiators. These include:

    • Radical Initiators: Peroxides, azo compounds.

    • Acids and Bases: Strong acids or alkalis can catalyze polymerization pathways.[10]

    • Metals: Certain metal ions, often from corrosion or spatulas, can initiate polymerization.[6]

  • Localized Overheating: When heating a reaction mixture, poor stirring can create "hot spots" where the local temperature is high enough to initiate polymerization, which then propagates through the bulk solution.[8]

Q3: What are the best practices for setting up a reaction to avoid polymerization?

A proactive approach is essential. The following steps will minimize risk:

  • Temperature Control: Maintain the lowest practical reaction temperature. Use an oil bath or cryostat for precise temperature regulation and place a thermometer directly in the reaction mixture.

  • Inert Atmosphere: For most organic reactions sensitive to oxygen or moisture, working under an inert atmosphere (Nitrogen or Argon) is standard. If you have removed the native, oxygen-dependent inhibitor, this is mandatory.

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the monomer or one that has been stored correctly. Check for any signs of increased viscosity before use.

  • Solvent Purity: Use pure, degassed solvents to avoid contaminants that could act as initiators.

  • Controlled Reagent Addition: If your reaction is with an initiator or a highly reactive species, add it slowly to the solution of Methyl 3-bromo-2-(bromomethyl)propionate to control the reaction rate and exotherm.

Q4: Which polymerization inhibitors are effective, and how do they work?

Inhibitors are compounds that scavenge radical species, terminating the chain reaction of polymerization before it can propagate.[8][11] For laboratory-scale work where an inhibitor might be added to a reaction mixture (if compatible with the desired chemistry), the following are common choices.

Inhibitor NameCommon AbbreviationTypical ConcentrationMechanism of Action
4-Methoxyphenol (Monomethyl Ether of Hydroquinone)MEHQ15-200 ppmRadical scavenger; requires oxygen to be effective.[4][7]
Butylated HydroxytolueneBHT200-1000 ppmPhenolic radical scavenger.[11]
PhenothiazinePTZ200-1000 ppmHighly effective radical scavenger; does not require oxygen.[8][12]
HydroquinoneHQ100-1000 ppmRadical scavenger; requires oxygen.[11][13]

The mechanism for phenolic inhibitors like MEHQ involves the donation of a hydrogen atom to a propagating polymer radical (P•), creating a stable, non-reactive phenoxy radical that terminates the chain. Oxygen is required to regenerate the active form of the inhibitor.

Q5: My reaction requires the absence of phenolic inhibitors. How can I safely purify the monomer?

If your chemistry is incompatible with the inhibitor (e.g., certain polymerizations or metal-catalyzed reactions), you can remove it. However, this dramatically reduces the monomer's stability.

Protocol: Safe Inhibitor Removal via Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with basic alumina. Do NOT use silica gel, as its acidic nature can promote polymerization.

  • Cooling: Place the packed column in an ice bath to keep it cold throughout the process.

  • Elution: Pass the Methyl 3-bromo-2-(bromomethyl)propionate through the cold alumina column. The polar phenolic inhibitor will adsorb to the alumina.

  • Immediate Use: The purified, inhibitor-free monomer is now highly unstable and must be used immediately . Do not attempt to store it.

  • Work in the Dark: Perform this procedure in a fume hood with the sash down and shielded from direct light.

Safety Warning: Never attempt to purify this reagent by distillation without expert consultation. Heating the uninhibited monomer can lead to violent, explosive polymerization.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Action(s)
Increased Viscosity During Reaction Onset of polymerization.1. Immediately cool the reaction vessel in an ice bath. 2. If compatible with your chemistry, add a small amount of an inhibitor (e.g., a crystal of BHT). 3. If the reaction cannot be salvaged, prepare for safe quenching and disposal.
Reaction Mixture Solidifies (Forms a Gel) Runaway polymerization has occurred.1. PRIORITIZE SAFETY. Do not attempt to heat or stir the solid mass. Alert colleagues and your lab safety officer. 2. The reaction is generally unsalvageable. The primary goal is now safe disposal according to hazardous waste protocols.[5]
Uncontrolled Exotherm (Rapid Temperature Rise) Runaway polymerization is imminent or in progress.[9]1. Immediately remove the heat source (if any) and apply maximum cooling (e.g., large ice/water or acetone/dry ice bath). 2. If the reaction is in a flask that can be safely accessed, dilution with a large volume of cold, appropriate solvent may help dissipate heat. 3. Evacuate the fume hood and the immediate area if the temperature continues to rise uncontrollably.
Low Yield or Unexpected Side Products Competing polymerization or degradation. The reagent itself can act as a chain-transfer agent in radical reactions, which can affect outcomes.[14][15]1. Re-evaluate reaction temperature; try running the reaction at a lower temperature. 2. Ensure the monomer was pure and free of polymer before starting. 3. Consider alternative synthetic routes or catalyst systems that are less prone to initiating radical side reactions.

Experimental Protocols & Workflows

Protocol 1: Recommended Storage and Handling
  • Inspect Upon Receipt: Check that the material is a mobile liquid and that the safety seal is intact.

  • Storage Location: Store the container in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[5] Recommended storage temperature is typically 2-8 °C.

  • Container Integrity: Keep the container tightly sealed when not in use to prevent contamination.[5]

  • Headspace Management: Do not replace the air in the headspace with an inert gas like nitrogen or argon. The MEHQ inhibitor present in most commercial grades requires oxygen to function.[4][6]

  • Inventory Management: Use the monomer within the shelf life recommended by the supplier, typically one year.[4] Log the date of receipt and opening on the bottle.

Diagram: Troubleshooting Workflow for Unexpected Polymerization

G start Reaction Shows Signs of Polymerization (Viscosity Increase / Exotherm) q1 Is the reaction exotherm controllable? start->q1 cool ACTION: Immediately apply maximum cooling (ice bath). q1->cool Yes shutdown PRIORITIZE SAFETY: Initiate emergency shutdown. q1->shutdown No salvage Can the reaction be salvaged? cool->salvage add_inhibitor ACTION: If compatible, add a small amount of a radical inhibitor (e.g., BHT). salvage->add_inhibitor Yes quench ACTION: If safe, quench by diluting with a large volume of cold solvent. salvage->quench No continue_rxn Continue reaction with caution. add_inhibitor->continue_rxn dispose Dispose of material according to hazardous waste protocols. shutdown->dispose quench->dispose

Caption: Troubleshooting flowchart for in-reaction polymerization events.

Diagram: Mechanism of Radical Inhibition by MEHQ

G cluster_0 Polymerization Propagation cluster_1 Inhibition by MEHQ P_radical Propagating Radical (P●) Monomer Monomer (M) P_radical->Monomer Attacks Monomer->P_radical Forms new, longer P● MEHQ MEHQ-H (Inhibitor) Terminated_Chain Terminated Chain (P-H) MEHQ->Terminated_Chain MEHQ_radical Stable MEHQ● Radical (Does not propagate) MEHQ->MEHQ_radical Oxygen O₂ MEHQ_radical->Oxygen Regenerates Inhibitor P_radical_inhibit Propagating Radical (P●) P_radical_inhibit->MEHQ Abstracts H●

Caption: Simplified mechanism of radical chain termination by MEHQ.

References

  • How To Store Liquid Monomers for Maximum Shelf Life. (2025). Vertex AI Search.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications.
  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. ResearchGate.
  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. SpringerLink.
  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC - NIH.
  • Material safety data sheet acrylic monomer self polymerized dpddfs-003. (2009). Vertex AI Search.
  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech.
  • Polymerization Inhibitors. TCI AMERICA.
  • Understanding Polymerization Inhibitors in Stearyl Acrylate: A Manufacturer's Perspective. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.
  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. SpringerLink.
  • Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017). Rackcdn.com.
  • METHACRYLIC ACID SAFE HANDLING MANUAL. Methacrylate Producers Association, Inc.
  • Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials. (2025). ResearchGate.
  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. (2022). Ingenta Connect.
  • Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. SGT Life Sciences.
  • Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8. Sigma-Aldrich.
  • Methyl 3-bromo-2-(bromomethyl)propionate | CAS 22262-60-8. SCBT.
  • Control of Molecular Weight and End Group of Polymer by Addition-Fragmentation Reaction with .ALPHA.-(Bromomethyl)acrylate and Allyl Bromide. (2025). ResearchGate.
  • Inhibition of Free Radical Polymerization: A Review. (2023). PubMed.
  • METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE. (2025). ChemicalBook.
  • Propionic acid, β-bromo-, methyl ester. Organic Syntheses Procedure.

Sources

"Methyl 3-bromo-2-(bromomethyl)propionate" hydrolysis during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-bromo-2-(bromomethyl)propionate

Welcome to the technical support guide for handling Methyl 3-bromo-2-(bromomethyl)propionate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing its hydrolysis during reaction workup. As a key intermediate in the synthesis of pharmaceuticals and other chemical derivatives, maintaining its structural integrity is paramount for successful downstream applications.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers during the purification and isolation of Methyl 3-bromo-2-(bromomethyl)propionate.

FAQ 1: After my aqueous workup, TLC analysis shows a new, more polar spot and my yield of the desired ester is low. What is happening?

Answer: The appearance of a new, highly polar spot on your TLC plate, which remains at the baseline, is a classic indicator of ester hydrolysis. The target molecule, Methyl 3-bromo-2-(bromomethyl)propionate, is susceptible to hydrolysis under both acidic and, more significantly, basic aqueous conditions, converting the methyl ester into the corresponding carboxylic acid: 3-bromo-2-(bromomethyl)propanoic acid.

This hydrolysis is particularly problematic during workup for two main reasons:

  • Product Loss: The resulting carboxylic acid is significantly more water-soluble than the parent ester. If the workup involves a basic wash (e.g., with NaOH or K₂CO₃), the acid is deprotonated to its carboxylate salt, which will be almost exclusively partitioned into the aqueous layer, leading to a dramatic decrease in isolated yield.

  • Purification Difficulty: If only partial hydrolysis occurs, you will have a mixture of the desired ester and the carboxylic acid byproduct, complicating subsequent purification steps like column chromatography.

The mechanism for this hydrolysis, especially under basic conditions (saponification), is a well-understood process involving nucleophilic acyl substitution.[2]

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The diagram below illustrates the step-by-step mechanism by which hydroxide ions catalyze the hydrolysis of the methyl ester to a carboxylate salt.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Ester Methyl 3-bromo-2-(bromomethyl)propionate (R-COOCH₃) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic Attack OH_minus OH⁻ (from basic wash) Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral_Intermediate->Carboxylate 2. Collapse of Intermediate Methanol Methanol (CH₃OH) Tetrahedral_Intermediate->Methanol Loss of CH₃O⁻

Caption: Base-catalyzed hydrolysis of the ester.

FAQ 2: How can I design a workup protocol to prevent hydrolysis of Methyl 3-bromo-2-(bromomethyl)propionate?

Answer: Preventing hydrolysis requires careful control of pH, temperature, and exposure time to the aqueous phase. The goal is to neutralize any acidic or basic reagents from the reaction mixture without creating conditions that favor saponification. A gentle workup is crucial.

Below is a recommended step-by-step protocol designed to maximize the recovery and purity of the target ester.

Recommended Non-Hydrolytic Workup Protocol
  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This significantly reduces the rate of all chemical reactions, including potential hydrolysis.

  • Quench with a Mild Reagent: Slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) to neutralize the reaction mixture. NH₄Cl is weakly acidic and is an excellent choice for quenching reactions involving organometallics or strong bases without promoting ester hydrolysis. Alternatively, if neutralizing an acid catalyst, use a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) . It is a weak base, generally insufficient to cause rapid hydrolysis at low temperatures. Avoid strong bases like NaOH and KOH.

  • Dilute and Extract: Dilute the quenched mixture with a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel.[3]

  • Wash, Don't Scrub:

    • Perform a quick wash with cold, deionized water to remove the bulk of water-soluble salts.

    • Follow with a wash using cold, saturated aqueous Sodium Chloride (brine) . The brine wash serves two critical purposes: it decreases the solubility of your organic product in the aqueous layer ("salting out") and helps to remove dissolved water from the organic layer, reducing the burden on the final drying agent.[4]

  • Separate and Dry: Separate the organic layer promptly. Dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the organic layer is truly dry before proceeding.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), ensuring the bath temperature remains low to prevent any thermal degradation.

Data Summary: Comparison of Aqueous Workup Reagents

The choice of aqueous solution for washing and neutralization is critical. The following table provides a comparison to guide your experimental design.

Reagent SolutionpHPrimary Use & RationaleHydrolysis Risk
Saturated NaHCO₃ ~8.4Recommended (for acid neutralization). A weak base that neutralizes residual acid without significantly raising the pH.Low , especially at 0°C.
Saturated NH₄Cl ~4.6Recommended (for base neutralization). A mild Lewis acid, ideal for quenching organometallic reagents and strong bases.[5]Very Low.
Deionized Water ~7.0Washing to remove water-soluble impurities and salts.[4]Very Low , but less effective at removing certain impurities than buffered solutions.
Saturated NaCl (Brine) ~7.0Final wash to remove bulk water from the organic layer and reduce product loss to the aqueous phase.[4]None.
Dilute NaOH / KOH >12NOT Recommended. Strong bases will rapidly and irreversibly hydrolyze the ester.Very High.
Dilute HCl / H₂SO₄ <2NOT Recommended. Strong acids can catalyze hydrolysis, although typically slower than base-catalyzed hydrolysis at room temperature.Moderate.
FAQ 3: I believe significant hydrolysis has already occurred. Is there a way to recover the hydrolyzed product?

Answer: Yes, it is often possible to recover the carboxylic acid byproduct. If you suspect hydrolysis, do not discard the aqueous layers from your extraction.

Recovery Protocol for 3-bromo-2-(bromomethyl)propanoic acid:

  • Combine Aqueous Layers: Combine all aqueous washes into a single flask and cool it in an ice bath.

  • Acidify: Slowly add a dilute solution of hydrochloric acid (e.g., 1M HCl) while stirring until the solution is acidic (pH ~2, check with pH paper). This protonates the water-soluble carboxylate salt (R-COO⁻Na⁺) back to the less water-soluble carboxylic acid (R-COOH).

  • Extract the Acid: Transfer the acidified aqueous solution to a separatory funnel and extract it multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Dry and Concentrate: Combine the organic extracts, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

You will now have the crude carboxylic acid. At this point, you have two options:

  • Purify the acid itself for use in other applications.

  • Attempt to re-esterify the acid to recover your desired methyl ester product, though this would require an additional reaction step.

Workflow Logic: Decision Tree for Workup

The following diagram outlines the decision-making process for a successful workup.

Workup_Decision_Tree Start End of Reaction Cool Cool Mixture to 0°C Start->Cool Check_Catalyst Is Reaction Acidic or Basic? Cool->Check_Catalyst Quench_Acid Quench with Saturated NaHCO₃ Check_Catalyst->Quench_Acid Acidic Quench_Base Quench with Saturated NH₄Cl Check_Catalyst->Quench_Base Basic Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench_Acid->Extract Quench_Base->Extract Wash_Brine Wash with Cold Brine Extract->Wash_Brine Dry Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Evaporate Concentrate Under Reduced Pressure Dry->Evaporate Product Pure Ester Product Evaporate->Product

Caption: Decision workflow for a non-hydrolytic workup.

References

  • Dynamic kinetic resolution in the hydrolysis of an α-bromo ester.RSC Publishing.
  • The hydrolysis of 2-bromo-2-methylpropane.
  • About Workup.Department of Chemistry, University of Rochester.
  • Propionic acid, β-bromo-, methyl ester.Organic Syntheses Procedure.
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Co
  • Equilibrium and Kinetics of Bromine Hydrolysis.PubMed.
  • HYDROLYSIS.University of Calgary.
  • Organic Reaction Workup Formulas for Specific Reagents.University of Rochester.
  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.YouTube.
  • Workup Tricks: Reagents.Department of Chemistry, University of Rochester.
  • 4.7: Reaction Work-Ups.Chemistry LibreTexts.
  • Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers.SGT Life Sciences.

Sources

Technical Support Center: Synthesis and Purification of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8). This guide is designed to provide in-depth troubleshooting advice and practical, field-tested protocols to help you overcome common challenges in the synthesis and purification of this versatile building block. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.

Introduction: Navigating the Challenges

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals and agrochemicals.[1] Its synthesis, often achieved through the hydrobromination of Methyl 2-(bromomethyl)acrylate, can present several challenges related to impurity formation and subsequent purification. The presence of multiple reactive sites in both the starting material and the product can lead to a variety of side products that complicate downstream applications.

This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for successful multi-step syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of Methyl 3-bromo-2-(bromomethyl)propionate in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of starting material, Methyl 2-(bromomethyl)acrylate. How can I drive the reaction to completion and then remove the residual starting material?

A1: Incomplete conversion is a common issue in the hydrobromination of α,β-unsaturated esters.

  • Driving the Reaction: Ensure that at least one full equivalent of hydrogen bromide (HBr) is used, and that it is effectively delivered to the reaction mixture. Using HBr gas dissolved in a suitable solvent like acetic acid or dichloromethane is often more effective than using aqueous HBr, which can introduce water and lead to hydrolysis (see Q2). Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material.

  • Removal of Unreacted Starting Material: Fortunately, the boiling points of the starting material and the product are sufficiently different to allow for separation by fractional vacuum distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point
Methyl 3-bromo-2-(bromomethyl)propionate22262-60-8259.9260-62 °C / 0.4 mmHg[2]
Methyl 2-(bromomethyl)acrylate4224-69-5179.0135-37 °C / 1.3 mmHg
3-Bromo-2-(bromomethyl)propionic acid41459-42-1245.90286.7 °C (Predicted, atmospheric pressure)[3]

As shown in the table, Methyl 2-(bromomethyl)acrylate is significantly more volatile than the desired product. A carefully performed fractional vacuum distillation will allow for the removal of the starting material as the first fraction. See the detailed protocol in the "Experimental Protocols" section below.

Q2: My NMR spectrum shows signals that I suspect are from an acidic impurity. What is this impurity and how can I remove it?

A2: The most likely acidic impurity is 3-Bromo-2-(bromomethyl)propionic acid . This arises from the hydrolysis of the methyl ester, either from trace amounts of water in the reaction mixture or during an aqueous workup.

  • Mechanism of Formation: The presence of HBr, a strong acid, can catalyze the hydrolysis of the ester if water is present.

  • Removal Protocol: The most effective way to remove this acidic impurity is through a liquid-liquid extraction with a mild base. After the reaction is complete, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic impurity to form the corresponding sodium carboxylate salt, which is highly soluble in the aqueous phase and will be extracted from the organic layer.

    (BrCH₂)₂CHCOOH + NaHCO₃ → (BrCH₂)₂CHCOONa + H₂O + CO₂

    Be sure to perform the washing gently at first to control the effervescence from CO₂ evolution. After the washes, dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating the solvent.

Q3: I'm having trouble separating the product from other, unidentified byproducts. Is distillation the only option?

A3: While fractional vacuum distillation is the primary method for purifying Methyl 3-bromo-2-(bromomethyl)propionate, flash column chromatography on silica gel is an excellent alternative, particularly for removing non-volatile or closely boiling impurities.

  • When to Use Chromatography: If distillation fails to provide the desired purity, or if you suspect the presence of polar, non-volatile impurities (such as products of decomposition or polymerization), flash chromatography is recommended.

  • General Principles: The product is a relatively nonpolar alkyl halide. It will elute relatively quickly from a silica gel column using a nonpolar mobile phase. Common impurities, such as the carboxylic acid byproduct, are much more polar and will have a much stronger retention on the silica gel.

  • Solvent System: A good starting point for developing a solvent system for flash chromatography is a mixture of hexanes and ethyl acetate. A typical eluent would be in the range of 5-10% ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3 for the desired product.

A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section.

Visualizing the Process

Synthesis and Impurity Formation

The following diagram illustrates the primary synthesis route and the formation of the key impurities discussed.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation SM Methyl 2-(bromomethyl)acrylate Product Methyl 3-bromo-2-(bromomethyl)propionate SM->Product HBr (electrophilic addition) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 3-Bromo-2-(bromomethyl)propionic acid Product->Impurity2 H₂O / H⁺ (Hydrolysis)

Caption: Synthesis of the target compound and formation of major impurities.

Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G start Crude Product wash Aqueous NaHCO₃ Wash start->wash Remove acidic impurities distill Fractional Vacuum Distillation wash->distill Remove volatile impurities chrom Flash Column Chromatography distill->chrom Purity < 98% final_product Pure Product distill->final_product Purity > 98% chrom->final_product Remove polar impurities

Caption: Logical workflow for the purification of the crude product.

Experimental Protocols

Caution: Methyl 3-bromo-2-(bromomethyl)propionate and its precursors are classified as irritants and may be harmful if swallowed or inhaled.[2][4] All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Removal of Acidic Impurities by Extraction
  • Dissolution: Dissolve the crude reaction mixture in 5-10 volumes of dichloromethane (DCM) or diethyl ether.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Add the NaHCO₃ solution, stopper the funnel, and invert gently, frequently venting to release the pressure from CO₂ evolution.

    • Once the initial effervescence has subsided, shake more vigorously for 30-60 seconds.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, now free of acidic impurities.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-jacketed distillation head, a thermometer, and a receiving flask. Ensure all glassware is dry and free of cracks.[5]

  • Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Sample Addition: Add the crude product and a magnetic stir bar to the distillation flask.

  • Vacuum Application: Begin stirring and slowly apply vacuum using a diaphragm pump or a water aspirator protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Starting Material): Collect the fraction that distills at approximately 35-40 °C at 1.3 mmHg. This will primarily be the unreacted Methyl 2-(bromomethyl)acrylate.

    • Fraction 2 (Product): Once the first fraction has been removed, the distillation temperature should rise. Change the receiving flask and collect the fraction that distills at a constant temperature of approximately 60-62 °C at 0.4 mmHg.[2]

  • Completion: Stop the distillation once the temperature begins to drop or rise significantly, or when only a small residue remains in the distillation flask.

  • System Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various mixtures of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for the product.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 ratio of silica gel to crude product by weight).

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Pack the column with silica gel using the chosen eluent, ensuring there are no air bubbles or cracks in the silica bed.[6]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more nonpolar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is loaded onto the sand.

  • Elution:

    • Carefully add the eluent to the column and apply positive pressure (using a pump or regulated air/nitrogen line) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.319 (1990); Vol. 61, p.77 (1983). Accessed January 11, 2026. [Link]

  • ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.230 (1990); Vol. 60, p.66 (1981). Accessed January 11, 2026. [Link]

  • ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.226 (1990); Vol. 60, p.66 (1981). Accessed January 11, 2026. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Accessed January 11, 2026. [Link]

  • Methyl 3-bromo-2-(bromomethyl)propionate. SIELC Technologies. February 16, 2018. Accessed January 11, 2026. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Accessed January 11, 2026. [Link]

  • Chemical Properties of Methyl 2-(bromomethyl)acrylate (CAS 4224-69-5). Cheméo. Accessed January 11, 2026. [Link]

  • Standard operating procedure Flash column chromatography. College of Engineering Safety, University of Wisconsin-Madison. Accessed January 11, 2026. [Link]

  • 3-Bromo-2-(bromomethyl)propionic acid. Chongqing Chemdad Co. ,Ltd. Accessed January 11, 2026. [Link]

  • Methyl 3-bromo-2-(bromomethyl)propionate. NIST WebBook. Accessed January 11, 2026. [Link]

  • Flash Column Chromatography Guide. MIT OpenCourseWare. Accessed January 11, 2026. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. Accessed January 11, 2026. [Link]

  • Running a flash column. Chemistry LibreTexts. March 21, 2025. Accessed January 11, 2026. [Link]

  • Fractional distillation. Wikipedia. Accessed January 11, 2026. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. April 7, 2022. Accessed January 11, 2026. [Link]

  • Propionic acid, β-bromo-, methyl ester. Organic Syntheses, Coll. Vol. 2, p.93 (1943); Vol. 19, p.61 (1939). Accessed January 11, 2026. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses 2025, 102, 276-302. June 19, 2025. Accessed January 11, 2026. [Link]

  • Fractional Distillation. VACUUBRAND. Accessed January 11, 2026. [Link]

  • What is the major product obtained from the addition of HBr to each of the following compounds? Pearson+. April 5, 2024. Accessed January 11, 2026. [Link]

  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. Accessed January 11, 2026. [Link]

  • Addition of HBr to Alkenes. Master Organic Chemistry. Accessed January 11, 2026. [Link]

  • Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. The Organic Chemistry Tutor. March 30, 2020. Accessed January 11, 2026. [Link]

  • 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. Chemistry LibreTexts. September 4, 2014. Accessed January 11, 2026. [Link]

Sources

"Methyl 3-bromo-2-(bromomethyl)propionate" stability under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-bromo-2-(bromomethyl)propionate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Methyl 3-bromo-2-(bromomethyl)propionate (MBBMP), a versatile reagent in organic synthesis.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, particularly under acidic conditions. Our goal is to empower you to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the handling and reactivity of Methyl 3-bromo-2-(bromomethyl)propionate.

Q1: What is Methyl 3-bromo-2-(bromomethyl)propionate and what are its primary applications?

A: Methyl 3-bromo-2-(bromomethyl)propionate, with CAS number 22262-60-8, is a halogenated ester frequently used as a building block in organic synthesis.[2][3] Its structure features a methyl ester and two bromomethyl groups, making it a potent alkylating agent.[4] It is a key precursor in the synthesis of various compounds, including sultams, heterocyclic structures like (S)-1-benzyl-3-hydroxypyrrolidine, and α-methylene-γ-butyrolactones, which are motifs found in many biologically active natural products.[1][5][6]

Q2: What are the primary stability concerns with this reagent?

A: The main stability concerns are its susceptibility to hydrolysis and potential elimination or cyclization reactions. The methyl ester group is vulnerable to both acid- and base-catalyzed hydrolysis.[7] The presence of two bromomethyl groups on adjacent carbons also introduces the possibility of dehydrohalogenation or other side reactions, especially under harsh conditions (e.g., high temperatures, strong acids/bases).

Q3: How should I properly store Methyl 3-bromo-2-(bromomethyl)propionate?

A: To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid, so it should be kept away from ignition sources. To prevent hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What are the main decomposition pathways under acidic conditions?

A: Under acidic conditions, particularly in the presence of water, the primary degradation pathway is the hydrolysis of the methyl ester to yield 3-bromo-2-(bromomethyl)propionic acid and methanol.[8][9] This reaction is reversible, but in the presence of excess water, the equilibrium can be driven towards the carboxylic acid product.[7]

cluster_conditions Acidic Conditions MBBMP Methyl 3-bromo-2-(bromomethyl)propionate Products 3-Bromo-2-(bromomethyl)propionic acid+Methanol (CH₃OH) MBBMP->Products  Hydrolysis H2O H₂O, H⁺ (cat.) Start Unexpected Reaction Outcome (e.g., low yield, side products) CheckPurity Step 1: Verify Purity of Starting Material (MBBMP) (GC-MS, NMR) Start->CheckPurity IsPure Is it pure? CheckPurity->IsPure Purify Purify or obtain new reagent. IsPure->Purify No CheckConditions Step 2: Review Reaction Conditions IsPure->CheckConditions Yes Purify->CheckPurity IsAnhydrous Are conditions strictly anhydrous? CheckConditions->IsAnhydrous DryReagents Thoroughly dry all solvents/reagents. Use non-aqueous acid source. IsAnhydrous->DryReagents No CheckTemp Step 3: Evaluate Temperature & Time IsAnhydrous->CheckTemp Yes DryReagents->CheckTemp IsTempLow Can temperature be lowered? CheckTemp->IsTempLow LowerTemp Reduce temperature and monitor kinetics. IsTempLow->LowerTemp Yes Optimize Continue optimization. IsTempLow->Optimize No LowerTemp->Optimize

Caption: Troubleshooting workflow for diagnosing issues with MBBMP reactions.

Experimental Protocol: Stability Assessment

This protocol provides a method to quantify the stability of Methyl 3-bromo-2-(bromomethyl)propionate under specific acidic conditions using Gas Chromatography (GC) analysis.

Objective: To determine the rate of hydrolysis of MBBMP in a representative acidic medium.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)propionate (≥97% purity) [2]* Methanol (HPLC grade, anhydrous)

  • Deionized Water

  • Hydrochloric Acid (1 M aqueous solution)

  • Internal Standard (IS), e.g., Dodecane

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • GC vials, syringes, and a Gas Chromatograph with a Flame Ionization Detector (FID).

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of MBBMP in anhydrous methanol. Prepare a 5 mg/mL stock solution of the internal standard (Dodecane) in methanol.

  • Reaction Setup: In a 10 mL round-bottom flask, combine 5 mL of the 1 M HCl solution with 0.5 mL of the MBBMP stock solution. This creates the reaction mixture.

  • Time Point Sampling (t=0): Immediately after mixing, withdraw a 0.5 mL aliquot of the reaction mixture.

  • Quenching and Extraction: Transfer the aliquot to a vial containing 1 mL of saturated sodium bicarbonate solution (to neutralize the acid and quench the reaction) and 1 mL of ethyl acetate containing a known concentration of the internal standard. Vortex vigorously for 30 seconds.

  • Sample Preparation for GC: Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate. Transfer the dried organic solution to a GC vial.

  • Incubation and Subsequent Sampling: Place the reaction flask in a temperature-controlled water bath (e.g., 40 °C). Repeat steps 3-5 at regular intervals (e.g., 30, 60, 120, 240 minutes).

  • GC Analysis: Analyze all samples by GC-FID. Calculate the ratio of the peak area of MBBMP to the peak area of the internal standard for each time point.

  • Data Analysis: Plot the MBBMP/IS peak area ratio versus time. The rate of decrease corresponds to the rate of hydrolysis under these conditions.

Self-Validation:

  • The t=0 sample provides the baseline ratio before significant degradation occurs.

  • The internal standard corrects for variations in injection volume and sample workup.

  • The appearance and growth of a new peak corresponding to the hydrolysis product, 3-bromo-2-(bromomethyl)propionic acid (or its methyl-esterified version if analyzing by GC-MS after derivatization), would confirm the degradation pathway.

ParameterCondition 1Condition 2Condition 3
Acid 1 M HCl (aq)0.1 M H₂SO₄ (aq)1 M Acetic Acid
Temperature 40 °C40 °C60 °C
Half-life (t½) Experimental ResultExperimental ResultExperimental Result
Observations e.g., ~50% decomp. in 4he.g., ~15% decomp. in 4he.g., >90% decomp. in 4h
Caption: Example data table for comparing MBBMP stability under varied acidic conditions.

Mechanistic Insights: Acid-Catalyzed Ester Hydrolysis

Understanding the mechanism of degradation is key to preventing it. The acid-catalyzed hydrolysis of an ester is a multi-step equilibrium process. [7][8]

Caption: Mechanism of acid-catalyzed ester hydrolysis. (R = (BrCH₂)₂CH-)

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic. [8]2. Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. [9]3. Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating methanol as the leaving group.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product. [8] This mechanism highlights why anhydrous conditions are critical. By removing water, the nucleophilic attack (Step 2) is prevented, thereby halting the hydrolysis pathway.

References

  • ACS Publications. (2022, April 18). Zinc-Mediated Allylation-Lactonization One-Pot Reaction to Methylene Butyrolactones: Renewable Monomers for Sustainable Acrylic Polymers with Closed-Loop Recyclability. [Link]

  • ACS Publications. Indium-Promoted Preparation of α-Methylene-γ-butyrolactams from 2-(Bromomethyl)acrylic Acid and Aldimines. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). The first synthesis of a borylated α-methylene-γ-butyrolactone. [Link]

  • Organic Letters. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. [Link]

  • Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]

  • Wikipedia. α-Halo carboxylic acids and esters. [Link]

  • NIST WebBook. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • PubChem. 3-Bromo-2-methylpropionic acid. [Link]

  • Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Pearson+. The acid-catalyzed hydrolysis of an ester results in the formation.... [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. [Link]

  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

Sources

"Methyl 3-bromo-2-(bromomethyl)propionate" stability under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-(bromomethyl)propionate. As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding the stability of this reagent, particularly under basic conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Question 1: What is the general stability of Methyl 3-bromo-2-(bromomethyl)propionate under basic conditions?

Methyl 3-bromo-2-(bromomethyl)propionate is a highly reactive bifunctional molecule. Its stability in the presence of a base is low. The molecule contains two key reactive sites:

  • Ester Functional Group: The methyl propionate moiety is susceptible to base-catalyzed hydrolysis (saponification) to yield a carboxylate salt and methanol. This reaction is generally irreversible.[1][2][3]

  • Dibrominated Alkane Structure: The two primary alkyl bromide groups are susceptible to both substitution (SN2) and elimination (E2) reactions. The presence of a bromine atom on the adjacent carbon significantly influences the reactivity, often favoring elimination pathways.[4]

Therefore, exposure to most basic conditions, especially strong, nucleophilic bases in protic solvents (e.g., NaOH or KOH in water/alcohols), will likely lead to rapid degradation of the starting material into a mixture of products.

Question 2: What are the primary competing reactions I should be aware of when using this reagent with a base?

You must consider two main competing reaction pathways: Saponification and Elimination .

  • Saponification (Ester Hydrolysis): This is the base-promoted cleavage of the ester bond. A hydroxide ion or other nucleophilic base attacks the electrophilic carbonyl carbon. This process is typically rapid and irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate, which is unreactive towards further nucleophilic attack.[3][5]

  • Elimination (Dehydrohalogenation): Given the 1,2-dibromo substitution pattern, the molecule is primed for elimination reactions. A base can abstract a proton from the carbon atom adjacent to a bromomethyl group (the α-carbon), leading to the formation of a double bond and expulsion of a bromide ion. This can happen sequentially to eliminate both bromine atoms.

The choice of base, solvent, and temperature will determine the predominant pathway. Strong, non-nucleophilic bases are often used to favor elimination over substitution or hydrolysis.

Question 3: How can I monitor the degradation of Methyl 3-bromo-2-(bromomethyl)propionate in my reaction?

Monitoring the reaction progress and the consumption of the starting material is crucial. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of new, often more polar, products (like the carboxylate salt).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material and products over time. A reverse-phase C18 column is often suitable for this analysis.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products, such as the elimination product methyl 2-(bromomethyl)acrylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the products.

Troubleshooting Guides & Experimental Protocols
Scenario 1: My reaction is yielding a complex mixture of products. What are the likely side reactions?

A complex product mixture is the most common issue when handling this reagent under basic conditions. The primary culprits are competing hydrolysis and elimination reactions.

Causality Analysis:

The structure of Methyl 3-bromo-2-(bromomethyl)propionate allows for several sequential and competing reactions. A strong, nucleophilic base like sodium hydroxide will simultaneously attack both the ester and the C-Br bonds.

Likely Side Products:

  • Saponification Product: 3-bromo-2-(bromomethyl)propanoate salt.

  • Single Elimination Product: Methyl 2-(bromomethyl)acrylate.

  • Double Elimination Product: Methyl 2-methylene-3-butenoate (after rearrangement).

  • Hydrolysis & Elimination Product: 2-(bromomethyl)acrylate salt.

Diagnostic Workflow:

G start Complex Product Mixture Observed check_ester Analyze for Ester Cleavage (e.g., via LC-MS or IR) start->check_ester ester_present Ester Group Intact check_ester->ester_present No ester_cleaved Ester Group Cleaved (Saponification Occurred) check_ester->ester_cleaved Yes check_elimination Analyze for C=C Bonds (e.g., via ¹H NMR or Bromine Test) ester_present->check_elimination conclusion2 Primary Issue: Saponification. Conditions too harsh for ester. ester_cleaved->conclusion2 elimination_yes Elimination Products Detected check_elimination->elimination_yes Yes elimination_no Substitution/Other Products? check_elimination->elimination_no No conclusion1 Primary Issue: Unselective Base. Base is acting as both nucleophile and Brønsted base. elimination_yes->conclusion1

Caption: Troubleshooting workflow for analyzing complex reaction mixtures.

Mitigation Strategy: To favor a specific outcome, reaction conditions must be carefully chosen. If the goal is to perform a substitution or elimination reaction while preserving the ester, a non-nucleophilic, sterically hindered base is required.

Scenario 2: The ester group in my molecule is being cleaved. How can I prevent this?

Ester cleavage (saponification) is a common side reaction when using hydroxide or alkoxide bases.

Causality Analysis: The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. Hydroxide (OH⁻) and methoxide (MeO⁻) are potent nucleophiles that readily attack this site, leading to a tetrahedral intermediate that collapses to form a carboxylate salt.[1] This reaction is thermodynamically favorable and essentially irreversible.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

G start Methyl 3-bromo-2-(bromomethyl)propionate intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack base OH⁻ base->intermediate products Carboxylate Salt + Methanol intermediate->products 2. Elimination of MeO⁻ 3. Deprotonation (fast)

Caption: Simplified mechanism of ester saponification.

Recommended Protocol for Avoiding Saponification:

If your desired reaction involves modifying the alkyl halide portions of the molecule, you must use a base that is a poor nucleophile.

Table 1: Compatibility of Common Bases

BaseChemical NameTypeNucleophilicityRisk of SaponificationRecommended Use Case
NaOH, KOH Sodium/Potassium HydroxideStrongHighVery High Not recommended unless hydrolysis is the goal.
NaOCH₃, KOCH₃ Sodium/Potassium MethoxideStrongHighVery High Prone to causing transesterification and hydrolysis.
DBU 1,8-Diazabicyclo[5.4.0]undec-7-eneStrong, Non-nucleophilicLowLow Excellent for promoting E2 elimination reactions.
DIPEA N,N-DiisopropylethylamineWeak, Non-nucleophilicVery LowVery Low Useful as a non-nucleophilic acid scavenger.
K₂CO₃, Cs₂CO₃ Potassium/Cesium CarbonateWeakModerateModerate Can be used in aprotic solvents, but risk remains.
t-BuOK Potassium tert-butoxideStrong, Non-nucleophilicLowLow A strong, sterically hindered base ideal for elimination.[7]

Step-by-Step Protocol (Example: Favoring Elimination):

  • Solvent Choice: Use an aprotic solvent (e.g., THF, Dichloromethane) to disfavor saponification, which is accelerated by protic solvents like water or methanol.

  • Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Dissolve Methyl 3-bromo-2-(bromomethyl)propionate in the chosen anhydrous solvent and cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction.

  • Base Addition: Slowly add a solution of a non-nucleophilic base, such as DBU or potassium tert-butoxide, dropwise to the reaction mixture. A slow addition rate helps control the reaction temperature and selectivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.

  • Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution) rather than a strong mineral acid to avoid any acid-catalyzed hydrolysis post-reaction.

By following this protocol, you prioritize the Brønsted-Lowry basicity of the reagent while minimizing its nucleophilic character, thereby preserving the ester functional group.

References
  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid . (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • methyl 3-bromo-2-(bromomethyl)propanoate . (n.d.). ChemSynthesis. Retrieved from [Link]

  • Draw the elimination products that are formed when 3-bromo-3-meth... . (n.d.). Pearson+. Retrieved from [Link]

  • Methyl 3-bromo-2-(bromomethyl)propionate . (2018). SIELC Technologies. Retrieved from [Link]

  • Basic Hydrolysis of Esters – Saponification . (2022). Master Organic Chemistry. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of Esters . (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Chemistry of Esters . (2022). LibreTexts Chemistry. Retrieved from [Link]

  • Give the major elimination product of the following . (2020). Chegg.com. Retrieved from [Link]

  • Hydrolysis of Esters . (n.d.). University of Calgary. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects in Reactions of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical role of solvent selection when working with Methyl 3-bromo-2-(bromomethyl)propionate. As a bifunctional and highly reactive substrate, its reaction outcomes are profoundly dictated by the solvent environment. This document is structured to help you troubleshoot common experimental issues and proactively design successful reaction protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of Methyl 3-bromo-2-(bromomethyl)propionate and the general principles of solvent effects.

Q1: What is Methyl 3-bromo-2-(bromomethyl)propionate and what are its primary reactive sites?

A: Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8) is a dibromoester with the chemical formula (BrCH₂)₂CHCO₂CH₃.[1] It serves as a versatile building block in organic synthesis, particularly for creating complex structures like α-methylene-γ-butyrolactones, which are found in many biologically active natural products.[2][3][4]

Its reactivity is dominated by the two electrophilic carbon atoms bonded to bromine. Both are primary carbons, making them susceptible to nucleophilic attack. The key to successfully using this molecule is controlling the competition between nucleophilic substitution and elimination pathways at these sites.

Q2: What are the main reaction pathways I should be concerned with?

A: Given the primary nature of the alkyl halide groups, the two predominant competing pathways are the bimolecular nucleophilic substitution (Sₙ2) and the bimolecular elimination (E2) reactions.[5]

  • Sₙ2 (Substitution): This is often the desired pathway, where a nucleophile displaces a bromide ion to form a new carbon-nucleophile bond. The reaction occurs in a single, concerted step.[6]

  • E2 (Elimination): This pathway competes with Sₙ2, especially when using strong or sterically hindered bases as nucleophiles.[7] It involves the abstraction of a proton from the central carbon (the β-carbon) and the simultaneous departure of a bromide ion, resulting in the formation of an alkene, specifically Methyl 2-(bromomethyl)acrylate.

Sₙ1 and E1 pathways are generally not favored for this substrate under typical conditions due to the instability of the primary carbocation that would need to form.[8]

Q3: How do solvents fundamentally influence the Sₙ2/E2 competition?

A: Solvents have a profound impact by stabilizing or destabilizing reactants and transition states. The primary distinction is between polar protic and polar aprotic solvents.[6][9]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds. They create a "solvent cage" around anionic nucleophiles, stabilizing them and significantly reducing their reactivity and nucleophilicity.[10][11] This drastically slows down the rate of Sₙ2 reactions.[10][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents are polar but lack O-H or N-H bonds. They are poor hydrogen-bond donors. While they can solvate the metal cation (the nucleophile's counter-ion), they leave the anionic nucleophile relatively "naked" and highly reactive.[8][9] This dramatically increases the rate of Sₙ2 reactions, making them the solvents of choice for this pathway.[10][11][13]

Q4: For a clean substitution (Sₙ2) reaction, what type of solvent is recommended?

A: For achieving high yields of Sₙ2 products with Methyl 3-bromo-2-(bromomethyl)propionate, polar aprotic solvents are strongly recommended . Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices because they fully dissolve most nucleophilic salts while maximizing the nucleophile's reactivity for a rapid substitution reaction.[10][14]

Q5: Under what conditions should I expect elimination (E2) to become a major side reaction?

A: The formation of elimination byproducts is favored under several conditions:

  • Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases (e.g., alkoxides like tert-butoxide) will preferentially abstract a proton rather than attack the sterically accessible but still crowded carbon center.[7]

  • High Temperatures: Elimination reactions are generally favored by heat. If you are observing E2 products, reducing the reaction temperature can often favor the Sₙ2 pathway.[7]

  • Polar Protic Solvents: By suppressing nucleophilicity more than basicity, protic solvents can tip the balance in favor of elimination over substitution.[9][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Substitution (Sₙ2) Product

  • Probable Cause: You are using a polar protic solvent (e.g., methanol, ethanol, water).

  • Scientific Explanation: The solvent is deactivating your nucleophile through hydrogen bonding, creating a "solvent cage" that prevents it from effectively attacking the electrophilic carbon.[6][10] This effect dramatically reduces the rate of an Sₙ2 reaction.[12]

  • Solution & Protocol:

    • Solvent Change: Immediately switch to a high-quality, anhydrous polar aprotic solvent. Dimethylformamide (DMF) is an excellent starting point.

    • Experimental Protocol (General Sₙ2):

      • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your nucleophile (e.g., sodium azide, 1.1 equivalents) and anhydrous DMF.

      • Stir the suspension until the nucleophile is fully dissolved.

      • Cool the solution to 0 °C using an ice bath.

      • Slowly add a solution of Methyl 3-bromo-2-(bromomethyl)propionate (1.0 equivalent) in a small amount of anhydrous DMF via a syringe.

      • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

      • Upon completion, proceed with a standard aqueous workup and purification.

Problem 2: Significant Formation of an Elimination (E2) Byproduct, Methyl 2-(bromomethyl)acrylate

  • Probable Cause A: Your nucleophile is too basic (e.g., using sodium ethoxide to form an ether).

  • Scientific Explanation: Strong bases preferentially act as bases rather than nucleophiles, abstracting a proton to induce elimination.[7] This is a common issue with secondary halides and even reactive primary halides.[5]

  • Solution: If possible, select a nucleophile that is less basic but still potent for Sₙ2 reactions. For example, for oxygen nucleophiles, using a carboxylate salt (e.g., sodium acetate) in a polar aprotic solvent is much less prone to elimination than using an alkoxide.

  • Probable Cause B: The reaction temperature is too high.

  • Scientific Explanation: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by increased temperature.[7]

  • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to proceed at room temperature. Avoid heating unless absolutely necessary and Sₙ2 is confirmed to be extremely slow.

Problem 3: Poor Solubility of Reactants

  • Probable Cause: The solvent is not polar enough.

  • Scientific Explanation: Many common nucleophiles are salts (e.g., NaCN, NaN₃, K₂CO₃) and require a polar solvent to dissolve and become active in the reaction mixture.[9][14] Non-polar solvents like hexane or toluene will not work. Even moderately polar solvents like THF may be insufficient for some salts.

  • Solution: Use a highly polar aprotic solvent like DMF or DMSO. These solvents have high dielectric constants and are exceptionally effective at dissolving a wide range of nucleophilic salts.[10]

Part 3: Data and Visual Guides

For quick reference, the following table summarizes the properties of common solvents and their expected influence on reactions with Methyl 3-bromo-2-(bromomethyl)propionate.

Table 1: Solvent Properties and Their Impact on Sₙ2/E2 Pathways

SolventTypeDielectric Constant (ε)Effect on Anionic NucleophilePrimary Favored Pathway
Methanol Polar Protic32.7Strong H-bonding, deactivatesE2 (if base is strong) / Slow Sₙ2
Ethanol Polar Protic24.5Strong H-bonding, deactivatesE2 (if base is strong) / Slow Sₙ2
Water Polar Protic80.1Very strong H-bonding, deactivatesE2 / Slow Sₙ2 / Solvolysis
DMF Polar Aprotic36.7Weakly solvated, highly reactiveFast Sₙ2
DMSO Polar Aprotic46.7Weakly solvated, highly reactiveFast Sₙ2
Acetonitrile Polar Aprotic37.5Weakly solvated, highly reactiveFast Sₙ2
Acetone Polar Aprotic20.7Weakly solvated, moderately reactiveModerate Sₙ2
THF Polar Aprotic7.6Poorly solvated, limited solubilitySlow Sₙ2
Toluene Non-Polar2.4InsolubleNo Reaction
Visual Workflow: Solvent Selection Guide

The following diagram provides a decision-making framework for selecting the appropriate solvent for your reaction.

Solvent_Selection start Start: Define Goal goal Desired Reaction? start->goal sn2_path Substitution (Sₙ2) goal->sn2_path Substitution e2_path Elimination (E2) goal->e2_path Elimination nucleophile_check_sn2 Is Nucleophile a strong/hindered base? sn2_path->nucleophile_check_sn2 nucleophile_check_e2 Use Strong, Hindered Base (e.g., t-BuOK) e2_path->nucleophile_check_e2 solvent_choice_sn2_good Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Keep Temp ≤ RT nucleophile_check_sn2->solvent_choice_sn2_good No solvent_choice_sn2_bad High E2 Risk! Use less basic nucleophile. Use Polar Aprotic Solvent. Low Temp (0 °C) nucleophile_check_sn2->solvent_choice_sn2_bad Yes solvent_choice_e2 Use Polar Protic or Aprotic Solvent. Heat may be required. nucleophile_check_e2->solvent_choice_e2

Caption: Decision workflow for selecting an appropriate reaction solvent.

References

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Why does a polar solvent disfavour an SN2 reaction? (2020). Quora. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Reddit. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2019). National Institutes of Health (NIH). [Link]

  • The first synthesis of a borylated α-methylene-γ-butyrolactone. (2016). National Institutes of Health (NIH). [Link]

  • Competition between substitution and elimination. (2023). Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. (2023). National Institutes of Health (NIH). [Link]

  • Process for the preparation of α-methylene-γ-butyrolactone and α... (n.d.).
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. (2021). ResearchGate. [Link]

  • Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]

  • Structural and Solvent Effects in Sₙ Reactions. (2021). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Byproducts in "Methyl 3-bromo-2-(bromomethyl)propionate" Reactions with Diamines

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for navigating the complexities of reacting Methyl 3-bromo-2-(bromomethyl)propionate with diamines. This reaction is a powerful tool for synthesizing substituted nitrogen-containing heterocycles, such as piperazines and diazepanes, which are crucial scaffolds in medicinal chemistry and drug development.[1][2] However, the bifunctional nature of both the electrophile (dibromide) and the nucleophile (diamine) presents unique challenges, often leading to a mixture of products and undesired byproducts.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common byproducts. By explaining the causality behind experimental outcomes, we aim to empower you to troubleshoot effectively and optimize your synthetic routes.

Core Reaction & The Ideal Pathway

The target reaction involves a double nucleophilic substitution (SN2) where both nitrogen atoms of a diamine displace the two bromide atoms of methyl 3-bromo-2-(bromomethyl)propionate. The desired outcome is an intramolecular cyclization to form a heterocyclic ring. For example, reacting with ethylenediamine is intended to produce a substituted piperazine.

Ideal Reaction Pathway cluster_reactants Reactants reac1 Methyl 3-bromo-2-(bromomethyl)propionate int1 Mono-alkylated Intermediate reac1->int1 First Sₙ2 reac2 Diamine (e.g., H₂N-(CH₂)n-NH₂) reac2->int1 prod Desired Heterocycle (e.g., Substituted Piperazine/Diazepane) int1->prod Intramolecular Sₙ2 Cyclization Polymerization Pathway M1 Diamine (Nu-Nu) Dimer Dimer (Nu-Nu-E-E) M1->Dimer Intermolecular Sₙ2 M2 Dibromide (E-E) M2->Dimer Trimer Trimer (E-E-Nu-Nu-E-E) M2->Trimer Dimer->Trimer Intermolecular Sₙ2 Polymer Polymer Chain (...-Nu-Nu-E-E-...)n Trimer->Polymer Chain Growth...

Caption: Competing intermolecular polymerization pathway.

  • Diagnostic Steps:

    • Solubility: The resulting polymer is often insoluble in common organic solvents.

    • Characterization: If soluble enough, Gel Permeation Chromatography (GPC) will show a broad distribution of high molecular weight species. Mass spectrometry (MALDI-TOF) can also reveal a repeating mass unit corresponding to the sum of the two monomers.

  • Proposed Solutions:

    • High-Dilution Conditions: This is the most critical parameter. By significantly increasing the solvent volume (e.g., to 0.01–0.05 M concentration), you favor the intramolecular reaction pathway. A useful technique is to use a syringe pump to slowly add a solution of the reactants to a large volume of refluxing solvent over several hours.

    • Stoichiometry Control: Ensure a precise 1:1 stoichiometry of the diamine and the dibromide. An excess of either component can cap the growing polymer chains but will not prevent oligomerization. [5]

Q2: I'm observing multiple spots on my TLC and several peaks in my LC-MS that are not the product or starting materials. What are these other byproducts?

Answer: Besides polymerization, you are likely forming products from over-alkylation and mono-alkylation .

  • Causality:

    • Over-alkylation (Dimerization/Bridging): Two molecules of the desired heterocyclic product can be linked by a single molecule of the dibromide starting material. This occurs when a nitrogen atom in the already-formed ring acts as a nucleophile, attacking an unreacted dibromide. This forms a "bridged" dimer.

    • Incomplete Reaction (Mono-alkylation): The reaction may stall after the first SN2 reaction. During workup, this mono-alkylated intermediate can be isolated, especially if the reaction time is too short or the temperature is too low for the second cyclization step to occur.

  • Diagnostic Steps:

    • Mass Spectrometry (MS): This is the best tool. Look for masses corresponding to:

      • [M_product + M_dibromide - 2HBr] for the bridged dimer.

      • [M_diamine + M_dibromide - HBr] for the mono-alkylated intermediate.

  • Proposed Solutions:

    • Temperature and Time: Ensure the reaction is heated sufficiently and for long enough to drive the second, intramolecular cyclization to completion. Monitor the disappearance of the mono-alkylated intermediate by LC-MS.

    • Base Selection: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) in sufficient excess (2.2–3.0 equivalents) to neutralize the HBr formed during the reaction. This prevents the formation of ammonium salts, which are less nucleophilic and can slow down the reaction. [6]

Q3: My yield is low, but I don't see evidence of polymerization. The reaction seems clean but inefficient. Why?

Answer: This issue can arise from several less obvious factors related to reactant reactivity and reaction setup.

  • Causality:

    • Steric Hindrance: If the diamine is heavily substituted, particularly near the nitrogen atoms, the rate of the SN2 reaction can be significantly reduced. [7] 2. Poor Nucleophilicity: Diamines with electron-withdrawing groups will be less nucleophilic, leading to a sluggish reaction. [8] 3. Leaving Group Ability: While bromides are good leaving groups, trace impurities or degradation of the starting material can inhibit the reaction.

    • Solvent Choice: The solvent must be able to dissolve the reactants and the base, while also being suitable for the reaction temperature. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred. [9]

  • Proposed Solutions:

    • Increase Temperature: For sterically hindered or less reactive substrates, increasing the reaction temperature can provide the necessary activation energy.

    • Change Solvent: If solubility is an issue, switch to a solvent with better solvating power for your specific substrates (e.g., from Acetonitrile to DMF).

    • Use an Additive: In some cases, adding a catalytic amount of sodium iodide (NaI) can promote the reaction via an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

    • Verify Reagent Quality: Ensure the purity of your methyl 3-bromo-2-(bromomethyl)propionate. It should be stored under inert gas and away from moisture.

Summary of Troubleshooting Strategies

Problem Primary Cause Key Diagnostic Tool Primary Solution
Insoluble Precipitate / Low YieldIntermolecular Polymerization Visual Inspection, Solubility TestHigh-Dilution Conditions (Slow Addition)
Multiple Product Spots/PeaksOver-alkylation / Incomplete Reaction Mass Spectrometry (LC-MS)Optimize Reaction Time & Temperature; Use Excess Non-Nucleophilic Base
Clean but Inefficient ReactionPoor Reactivity / Conditions Reaction Monitoring (TLC/LC-MS)Increase Temperature; Change Solvent; Add NaI catalyst

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 1,4-diazepane-6-carboxylate (Example)

This protocol employs high-dilution principles to minimize polymerization.

  • Setup: In a 1 L three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a syringe pump inlet, add 500 mL of anhydrous Acetonitrile and potassium carbonate (3.0 eq).

  • Reactant Solution: In a separate flask, dissolve ethylenediamine (1.0 eq) and methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in 100 mL of anhydrous Acetonitrile.

  • Reaction: Heat the acetonitrile/K₂CO₃ suspension to reflux (approx. 82°C). Using a syringe pump, add the reactant solution to the refluxing suspension over a period of 8 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS, checking for the disappearance of the starting materials and the mono-alkylated intermediate.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with Acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow

Use this workflow to diagnose and solve issues in your reaction.

Troubleshooting Workflow Start Reaction Yield is Low CheckPrecipitate Is there an insoluble precipitate? Start->CheckPrecipitate Polymerization High probability of Polymerization CheckPrecipitate->Polymerization Yes CheckTLC Analyze by TLC/LC-MS CheckPrecipitate->CheckTLC No HighDilution ACTION: Implement High Dilution (Slow Addition) Polymerization->HighDilution MultipleSpots Multiple Spots/ Byproducts Observed CheckTLC->MultipleSpots Yes CleanButSlow Reaction is clean but incomplete CheckTLC->CleanButSlow No OptimizeCond ACTION: - Increase Temp/Time - Check Base Equiv. - Analyze MS for masses MultipleSpots->OptimizeCond OptimizeReact ACTION: - Increase Temp - Change Solvent - Add NaI catalyst CleanButSlow->OptimizeReact

Caption: A decision tree for troubleshooting common issues.

References

  • Iridium-catalyzed N-alkylation of diamines with glycerol. Journal of Molecular Catalysis A: Chemical.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

  • Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8. Sigma-Aldrich.

  • DNA Damaging Drugs. PubMed Central.

  • Production method of 1,4-diazepane derivatives. Google Patents.

  • Step-growth polymerization. Wikipedia.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

  • Propionic acid, β-bromo-, methyl ester. Organic Syntheses.

  • 30.4: Step-Growth Polymers. Chemistry LibreTexts.

  • Transcription-terminating lesions induced by bifunctional alkylating agents in vitro. PubMed.

  • Piperazine synthesis. Organic Chemistry Portal.

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. IUCr.

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.

  • Step-Growth Polymerization. The Gu Lab, UCLA.

  • The effects of bifunctional alkylating agents on DNA. Note the... ResearchGate.

  • Step-Growth Polymerization. YouTube.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ResearchGate.

  • Alkylating agents and platinum antitumor compounds. Oncohema Key.

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

  • N-alkylation of an almost non nucleophilic substrate. Reddit.

  • Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. SGT Life Sciences.

  • Troubleshooting side reactions in the N-alkylation of aniline. BenchChem.

Sources

Technical Support Center: Challenges in the Purification of Methyl 3-bromo-2-(bromomethyl)propionate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common and often complex challenges associated with the purification of Methyl 3-bromo-2-(bromomethyl)propionate and its related derivatives. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues frequently encountered during the purification of Methyl 3-bromo-2-(bromomethyl)propionate.

Issue 1: Product Degradation During Silica Gel Chromatography

Q1: I'm observing significant streaking on my TLC plate and recovering low yields of my desired product after column chromatography. Sometimes I even see new, lower Rf spots appear. What's causing this degradation?

A1: Root Cause Analysis

This is a classic problem stemming from the inherent reactivity of both the compound and the stationary phase. Methyl 3-bromo-2-(bromomethyl)propionate is a polyhalogenated ester, making it susceptible to decomposition under certain conditions. The primary culprit is often the slightly acidic nature of standard silica gel.[1] The Lewis acidic silanol groups (Si-OH) on the silica surface can catalyze several unwanted side reactions:

  • Hydrolysis: Residual water on the silica or in the solvent can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid[2]. This new, more polar compound will either streak or remain at the baseline of your TLC.

  • Elimination Reactions: The acidic protons on the silica surface can promote the elimination of HBr, leading to the formation of unsaturated byproducts, such as methyl 2-(bromomethyl)acrylate.

  • Rearrangement/Isomerization: Although less common for this specific molecule, acidic conditions can sometimes facilitate rearrangements in similar structures.

The longer your compound remains on the column, the more time these degradation pathways have to occur, resulting in lower yields and impure fractions.[1]

Troubleshooting & Optimization Protocol

To mitigate these issues, the core strategy is to minimize the interaction between your compound and the acidic silica surface.

Step-by-Step Mitigation:

  • Neutralize the Stationary Phase:

    • Prepare a slurry of your silica gel in the chosen eluent system.

    • Add 1-2% (v/v) of a non-nucleophilic base like triethylamine (TEA) or pyridine to the slurry.

    • Gently stir for 15-20 minutes before packing the column. This deactivates the acidic silanol groups.[1]

  • Use Deactivated Silica:

    • Consider purchasing commercially available deactivated or neutral silica gel for particularly sensitive compounds.

  • Solvent Purity:

    • Ensure your chromatography solvents are of high purity and anhydrous. Water is a key reactant in the hydrolysis side reaction.

  • Optimize Elution Speed:

    • Employ flash chromatography techniques over gravity columns to minimize the residence time of the compound on the stationary phase.[1] A faster elution, provided it still offers adequate separation, is always preferable.

Issue 2: Persistent Color in the Final Product

Q2: After purification, my isolated Methyl 3-bromo-2-(bromomethyl)propionate has a persistent yellow or brownish tint. How can I obtain a colorless product?

A2: Root Cause Analysis

A persistent color, typically yellow to brown, is almost always indicative of dissolved elemental bromine (Br₂) or related impurities formed during the synthesis, especially if a brominating agent like PBr₃ or NBS was used.[1][3] These colored impurities often co-elute with the product during chromatography.

Troubleshooting & Optimization Protocol

The solution is to chemically quench the residual bromine before the final purification step.

Step-by-Step Decolorization Workflow:

  • Aqueous Work-up: Before concentrating your crude product, perform a liquid-liquid extraction.

  • Quenching Wash: Wash the organic layer with a 10% (w/v) aqueous solution of a mild reducing agent. Common choices include:

    • Sodium thiosulfate (Na₂S₂O₃)[1]

    • Sodium sulfite (Na₂SO₃)[1]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) can also be effective for neutralizing acidic byproducts.

  • Vigorous Mixing: Shake the separatory funnel vigorously until the color in the organic layer disappears.

  • Phase Separation: Separate the layers and proceed with drying (e.g., over anhydrous Na₂SO₄ or MgSO₄) and solvent removal.

  • Final Purification: Proceed with your chosen purification method (distillation or chromatography) on the now decolorized crude material.

Issue 3: Co-elution of Structurally Similar Impurities

Q3: My purified product's NMR spectrum shows the presence of unreacted starting materials or mono-brominated intermediates. How can I improve the separation?

A3: Root Cause Analysis

The successful synthesis of Methyl 3-bromo-2-(bromomethyl)propionate requires careful control of stoichiometry. Common impurities arise from incomplete reactions or over-bromination.[3] For instance, if synthesizing from a diol precursor, you might encounter:

  • Unreacted Starting Material: e.g., Methyl 3-hydroxy-2-(hydroxymethyl)propanoate.

  • Mono-brominated Intermediate: e.g., Methyl 3-bromo-2-(hydroxymethyl)propanoate.[3]

These impurities can have polarities very similar to the desired product, making separation by standard column chromatography challenging.

Troubleshooting & Optimization Protocol

When standard methods fail, higher-resolution techniques are necessary.

Decision Tree for Enhanced Separation:

G start Impurity Co-elution Issue check_volatility Is the compound thermally stable and volatile? start->check_volatility hplc High-Performance Liquid Chromatography (HPLC) check_volatility->hplc No prep_gc Preparative Gas Chromatography (GC) check_volatility->prep_gc Yes check_solid Is the compound a solid or can it be derivatized to a solid? hplc->check_solid fractional_distillation Fractional Distillation (under vacuum) prep_gc->fractional_distillation Boiling point difference >20°C? recrystallization Recrystallization check_solid->hplc No   Re-optimize HPLC method check_solid->recrystallization Yes

Caption: Decision workflow for advanced purification.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating closely related isomers and impurities.[1][4] Method development is crucial to achieve baseline separation.

  • Fractional Distillation: This compound has a high boiling point and is typically distilled under reduced pressure (e.g., 60-62 °C at 0.4 mmHg).[5] If impurities have a sufficiently different boiling point, high-efficiency fractional distillation using a packed column can be very effective.[1]

  • Preparative Gas Chromatography (GC): For highly volatile and thermally stable derivatives, preparative GC is a powerful, albeit lower-throughput, option for achieving exceptional purity.[1]

Analytical Characterization

A combination of analytical techniques is essential to confirm the purity of the final product and identify any persistent impurities.

Analytical TechniquePurposeKey Observations for Methyl 3-bromo-2-(bromomethyl)propionate
¹H and ¹³C NMR Structural confirmation and relative quantification of impurities.Provides detailed structural information. Look for characteristic chemical shifts and coupling patterns of the main product versus any byproducts.[3]
GC-MS Identification and quantification of volatile impurities.The mass fragmentation pattern can help elucidate the structure of unknown byproducts.[3][6]
HPLC Separation from less volatile impurities and starting materials.A versatile technique for assessing purity and can be scaled for preparative separation.[4]
Refractive Index Quick check of bulk purity against a known standard.The literature value is n20/D 1.508.[7] Significant deviation suggests contamination.

Experimental Protocols

Protocol 1: General Purification via Deactivated Silica Gel Chromatography

This protocol provides a general guideline for purifying Methyl 3-bromo-2-(bromomethyl)propionate while minimizing on-column degradation.

Materials:

  • Crude Methyl 3-bromo-2-(bromomethyl)propionate (post-quench)

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add TEA to a final concentration of 1% (v/v) relative to the total solvent volume.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column bed.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate as needed, based on TLC analysis of the fractions.

  • Fraction Analysis: Collect fractions and analyze them by TLC, staining with potassium permanganate or another suitable stain.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will be removed under vacuum.

Protocol 2: High-Vacuum Distillation

This method is suitable for thermally stable products where impurities have significantly different boiling points.

Materials:

  • Crude, decolorized product

  • Short-path distillation apparatus

  • Vacuum pump capable of reaching <1 mmHg

  • Heating mantle and stirrer

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly greased and sealed.

  • Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply a high vacuum to the system.

  • Heating: Once the ultimate vacuum is reached (e.g., ~0.4 mmHg), begin to gently heat the distillation flask with stirring.

  • Fraction Collection: Collect the fraction that distills at the target temperature range (lit. bp: 60-62 °C at 0.4 mmHg).[5] Discard any initial forerun.

  • Completion: Stop the distillation once the desired product has been collected, leaving the higher-boiling residue behind. Release the vacuum carefully before allowing the apparatus to cool.

Logical Troubleshooting Workflow

G start Start: Crude Product Purification check_color Is the crude product colored (yellow/brown)? start->check_color quench Perform Aqueous Wash with 10% Sodium Thiosulfate check_color->quench Yes tlc_analysis Perform TLC Analysis check_color->tlc_analysis No quench->tlc_analysis check_streaking Does TLC show streaking or baseline spots? tlc_analysis->check_streaking neutral_chrom Purify using Deactivated Silica Gel Chromatography check_streaking->neutral_chrom Yes std_chrom Purify using Standard Silica Gel Chromatography check_streaking->std_chrom No check_purity Analyze Purity by NMR/GC-MS neutral_chrom->check_purity std_chrom->check_purity is_pure Is the product pure? check_purity->is_pure finish End: Pure Product Isolated is_pure->finish Yes advanced_purification Consider Advanced Purification: - HPLC - Fractional Distillation is_pure->advanced_purification No advanced_purification->check_purity Re-analyze

Caption: Step-by-step troubleshooting logic for purification.

References

  • BenchChem. (n.d.). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination of Esters.
  • SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate.
  • Mozingo, R., & Patterson, L. A. (n.d.). Methyl β-bromopropionate. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate 98%.
  • ChemicalBook. (2025, July 14). METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE | 22262-60-8.
  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. In NIST Chemistry WebBook.
  • ChemSynthesis. (2025, May 20). methyl 3-bromo-2-(bromomethyl)propanoate.

Sources

Technical Support Center: Reaction Monitoring of Methyl 3-bromo-2-(bromomethyl)propionate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this specific reaction. Here, we move beyond generic protocols to address the "why" behind the "how," ensuring your experimental monitoring is both accurate and efficient.

Understanding the Chemistry: Why TLC Monitoring is Crucial

The synthesis of Methyl 3-bromo-2-(bromomethyl)propionate, a valuable synthetic intermediate[1][2][3], often involves the reaction of an acrylate precursor with a bromine source. Monitoring this reaction is critical to determine the point of complete consumption of the starting material and to minimize the formation of byproducts. TLC is a rapid, inexpensive, and powerful technique for this purpose[4][5]. It allows for the qualitative assessment of the reaction's progress by separating the starting material, product, and any impurities based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase[6][7].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues that may arise during the TLC monitoring of this specific reaction.

Q1: I'm setting up my TLC for the first time for this reaction. What's a good starting solvent system?

Answer: Selecting an appropriate solvent system (mobile phase) is the most critical aspect of TLC[8][9]. The goal is to achieve a good separation where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.6. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front[10][11].

For the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate from a less polar precursor like methyl 2-(bromomethyl)acrylate, the product will be more polar due to the additional bromine atom. Therefore, you will need a solvent system that can effectively separate compounds of moderate polarity.

Recommended Starting Solvent Systems:

A mixture of a non-polar and a polar solvent is generally a good starting point[5][12].

Solvent System (v/v)Typical ApplicationRationale
10-30% Ethyl Acetate in HexaneGood starting point for many organic reactions.This system offers a tunable polarity. You can increase the percentage of ethyl acetate to increase the polarity and move the spots further up the plate[6][8].
5-20% Diethyl Ether in Petroleum EtherAlternative for separating less polar compounds.Diethyl ether is slightly less polar than ethyl acetate and can sometimes provide better resolution.
1-5% Methanol in DichloromethaneFor more polar compounds or if spots are not moving from the baseline.This system is significantly more polar and should be used if the initial systems fail to move the compounds off the baseline[12].

Pro-Tip: Always start with a 1:1 mixture of your chosen non-polar and polar solvents to quickly gauge the required polarity, then adjust the ratio for optimal separation[6].

Q2: My spots are streaking down the plate. What's causing this and how can I fix it?

Answer: Streaking is a common TLC problem that can obscure results[13][14]. There are several potential causes:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking[14][15].

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. The spots should be small and concentrated, no more than 1-2 mm in diameter[8].

  • Highly Polar Compounds: Acidic or basic functional groups in your compounds can interact strongly with the acidic silica gel, leading to streaking[13]. While your target compound is neutral, impurities or byproducts could be acidic.

    • Solution: Add a small amount of a modifier to your eluent. For acidic impurities, adding a few drops of acetic or formic acid can help[13][16]. For basic impurities, a few drops of triethylamine may resolve the issue[13][16].

  • Compound Instability on Silica Gel: Esters can sometimes undergo hydrolysis on the acidic surface of the silica gel plate, especially if there's residual water[17][18][19]. This degradation can appear as a streak.

    • Solution: Ensure your TLC plates are dry by storing them in a desiccator or gently heating them before use. You can also try using neutral alumina plates as an alternative stationary phase. To check for instability, you can run a 2D TLC[18][20].

Q3: I can't see any spots on my TLC plate after developing, even under UV light. What should I do?

Answer: Not all compounds are UV-active[21][22]. While conjugated systems often appear under UV light, your starting material and product may not be strongly UV-absorbent.

Visualization Techniques for Brominated Compounds:

Staining MethodProcedureMechanism & Comments
Iodine Chamber Place the developed plate in a sealed chamber with a few crystals of iodine[21][22].Iodine vapor reversibly complexes with many organic compounds, appearing as yellow-brown spots[21][22]. This is a non-destructive method, but the spots will fade over time, so circle them with a pencil immediately[22].
Potassium Permanganate (KMnO₄) Stain Dip the plate in a dilute solution of KMnO₄ in water.This is an excellent stain for compounds that can be oxidized, such as alkenes (your starting material)[23]. It will appear as yellow spots on a purple background.
Phosphomolybdic Acid (PMA) Stain Dip the plate in a PMA solution in ethanol and gently heat with a heat gun[23][24].This is a general-purpose stain that works for a wide variety of organic compounds, including halogenated ones[24]. It typically produces blue-green spots on a yellow-green background[24][25].
Silver Nitrate (AgNO₃) Stain Spray the plate with a solution of AgNO₃ in ethanol, then expose to UV light.This method is specific for halogenated compounds. UV light cleaves the carbon-halogen bond, and the resulting halide ion reacts with silver nitrate to form a dark silver halide precipitate[24].

Caution: Staining methods are destructive, so if you need to recover your compound, perform the staining on a separate, analytical TLC plate.

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

Answer: Poor separation is a common challenge[14]. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: This is the most effective approach.

    • Decrease Polarity: If the Rf values are too high (spots are near the solvent front), decrease the polarity of your eluent by reducing the proportion of the polar solvent[6][8].

    • Increase Polarity: If the Rf values are too low (spots are near the baseline), increase the polarity of your eluent[6][8].

    • Try Different Solvents: Sometimes, changing one of the solvents in your mixture can improve selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether might alter the interactions with your compounds and improve separation.

  • Use a Longer TLC Plate: A longer plate allows for a longer development time, which can increase the distance between spots.

  • Multiple Developments: You can run the same TLC plate in the same solvent system multiple times. After each run, dry the plate completely before placing it back in the chamber. This can effectively increase the separation between spots with close Rf values.

Experimental Workflow: Monitoring the Reaction

Here is a step-by-step guide to effectively monitor your reaction.

  • Prepare the TLC Chamber: Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 5-10 minutes.

  • Spot the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

    • On the baseline, spot your starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM). The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane[20].

    • Use a capillary tube to apply small, concentrated spots.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the plate using the appropriate method (UV light, iodine, or a chemical stain).

    • Circle the spots with a pencil.

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible.

Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis cluster_conclusion Decision prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot TLC Plate (SM, Co-Spot, RM) prep_chamber->spot_plate Equilibrate develop Develop Plate in Chamber spot_plate->develop visualize Visualize Spots (UV, Stain) develop->visualize interpret Interpret Results (Monitor SM disappearance) visualize->interpret Analyze Rf decision Reaction Complete? interpret->decision decision->interpret No, continue reaction end Workup decision->end Yes, proceed to workup

Caption: Workflow for monitoring the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate by TLC.

References

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • BYJU'S. (n.d.). RF Value Explanation. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]

  • Organic Syntheses Procedure. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • ResearchGate. (n.d.). TLC to check the hydrolysis products.(a,b) Silica gel TLC plates (4 cm.... [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • ResearchGate. (2010, January 1). Control of Molecular Weight and End Group of Polymer by Addition-Fragmentation Reaction with .ALPHA.-(Bromomethyl)acrylate and Allyl Bromide. [Link]

  • Chemistry – A European Journal. (2018, August 9). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. [Link]

  • ResearchGate. (n.d.). Highly reactive α-bromoacrylate monomers and Michael acceptors by Cu(II)Br 2 -dibromination of acrylates and instantaneous E2 by ligand. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Polymer Chemistry. (2018, March 9). Highly reactive α-bromoacrylate monomers and Michael acceptors by Cu(II)Br2-dibromination of acrylates and instantaneous E2 by ligand. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • ChemSynthesis. (n.d.). methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Lab Manager. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]

  • Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Polymer Journal. (n.d.). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Google Patents. (n.d.). US2511467A - Ester hydrolysis.
  • ResearchGate. (2025, July 27). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. [Link]

  • SciTePress. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. [Link]

  • United States Environmental Protection Agency. (n.d.). Acrylic Acid and Esters Production Emission Test Report: Rohm and Haas Company, Deer Park, Texas. [Link]

  • IOP Conference Series: Earth and Environmental Science. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

Sources

Preventing over-alkylation with "Methyl 3-bromo-2-(bromomethyl)propionate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this potent bifunctional alkylating agent. Our goal is to provide you with the expertise and practical insights needed to control your reactions, primarily focusing on the common challenge of preventing over-alkylation.

Introduction: Understanding the Reagent

Methyl 3-bromo-2-(bromomethyl)propionate, with its two primary bromide leaving groups, is a highly effective electrophile for introducing a C4-ester-containing moiety onto a nucleophile.[1] It is a key building block in organic synthesis, particularly for the construction of α-methylene-γ-butyrolactone rings, a scaffold present in many biologically active natural products.[2][3] However, its dual reactivity presents a significant synthetic challenge: the propensity for the mono-alkylated product to react a second time, leading to undesired di-alkylation or "over-alkylation."

This guide provides direct answers to common issues, explains the chemical principles behind our recommended protocols, and offers a systematic approach to troubleshooting and optimizing your reactions.

Troubleshooting Guide: Controlling Reaction Outcomes

This section addresses specific problems encountered during alkylation reactions with Methyl 3-bromo-2-(bromomethyl)propionate in a direct question-and-answer format.

Q1: My reaction is producing significant amounts of the di-alkylated product. How can I selectively synthesize the mono-alkylated compound?

This is the most frequent challenge. Achieving high selectivity for mono-alkylation requires a multi-faceted approach that kinetically disfavors the second alkylation event. The key is to control the relative concentrations and reactivity of the species in your reaction flask.

Core Principle: The mono-alkylated product is itself a nucleophile (or can be deprotonated to become one) and can compete with your starting nucleophile for the electrophile. To prevent this, you must ensure that a newly formed mono-alkylated molecule is less likely to encounter another molecule of the electrophile or the base required for its activation.

Strategies for Enhancing Mono-alkylation Selectivity:

  • Stoichiometric Control & Order of Addition: Standard procedures often involve adding the electrophile to a solution of the deprotonated nucleophile. This creates a high local concentration of the nucleophile, but as the reaction proceeds, the mono-alkylated product forms in the presence of unreacted base, which can deprotonate it and lead to the di-alkylated product.

    • Inverse Addition: A highly effective technique is to add the deprotonated nucleophile solution slowly to a solution of excess electrophile.[4] This strategy ensures that the nucleophile is the limiting reagent at any given moment and is immediately quenched by the abundant electrophile, minimizing the chance for the mono-alkylated product to be deprotonated and react again.[4]

    • Using Excess Nucleophile: While seemingly counterintuitive as it consumes more starting material, using a 2- to 3-fold excess of the nucleophile can statistically favor the reaction of the electrophile with the more abundant starting nucleophile over the less abundant mono-alkylated product. This is less efficient in terms of the nucleophile but can be effective.

  • Base Selection: The choice of base is critical and can dictate the reaction's regioselectivity and extent.[5][6]

    • Use a Milder Base: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be "overkill" and may promote side reactions or rapid deprotonation of the mono-alkylated product.[4] Consider weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene).

    • Stoichiometry of the Base: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) relative to the nucleophile. This ensures there is not a large excess of base present to deprotonate the mono-alkylated product after it forms.

  • Solvent and Temperature Effects:

    • Solvent Choice: The solvent can influence reaction rates and selectivity.[7][8] Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile. However, for some systems, less polar solvents like THF or dichloromethane (DCM) might reduce the reaction rate, thereby increasing selectivity.

    • Low-Temperature Conditions: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) is a classic strategy to enhance selectivity. Lower temperatures decrease the overall reaction rate, giving the kinetic product (mono-alkylation) a greater advantage over the thermodynamic product (di-alkylation), which often has a higher activation energy.

The following workflow provides a decision-making process for optimizing your reaction.

G start Over-alkylation Observed? strategy Implement ONE Change Per Experiment start->strategy Yes stoich Adjust Stoichiometry strategy->stoich base Modify Base strategy->base temp Lower Temperature strategy->temp solvent Change Solvent strategy->solvent inv_add Use Inverse Addition: Add nucleophile to excess electrophile (1.5-3 eq.) stoich->inv_add xs_nuc Use Excess Nucleophile (2-3 eq.) stoich->xs_nuc analyze Analyze Product Ratio (NMR, LC-MS) inv_add->analyze xs_nuc->analyze weaker_base Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) base->weaker_base base_eq Use fewer equivalents of base (1.05-1.1 eq.) base->base_eq weaker_base->analyze base_eq->analyze temp_0 Run at 0 °C temp->temp_0 temp_neg Run at -20 °C to -78 °C temp_0->temp_neg temp_neg->analyze less_polar Try a less polar solvent (e.g., THF, DCM) solvent->less_polar less_polar->analyze

Caption: Troubleshooting workflow for minimizing di-alkylation.

Q2: How can I effectively separate the mono-alkylated product from the di-alkylated byproduct and starting materials?

Separation can be challenging as the mono- and di-alkylated products may have similar polarities.[4] Column chromatography is the most common and effective method.[9][10]

  • Principle: The di-alkylated product is generally larger and often less polar than the mono-alkylated product, especially if the starting nucleophile contains polar functional groups (e.g., amines, alcohols). This difference in polarity is the basis for separation.

  • Technique:

    • Thin-Layer Chromatography (TLC): First, develop a TLC method to determine an appropriate solvent system. A good solvent system will show clear separation between the starting material, mono-alkylated product, and di-alkylated product spots.

    • Column Chromatography: Pack a silica gel column and elute with the solvent system determined by TLC. The less polar compound (often the di-alkylated product) will elute first, followed by the more polar mono-alkylated product.

    • Alternative Methods: For very difficult separations, preparative HPLC or ion-exchange chromatography (if the compounds are charged) can be employed.[11]

Frequently Asked Questions (FAQs)

This section covers broader technical questions regarding the use of Methyl 3-bromo-2-(bromomethyl)propionate.

Q1: What is the fundamental reactivity pathway for this reagent?

Methyl 3-bromo-2-(bromomethyl)propionate is a bifunctional electrophile that reacts with nucleophiles primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[12][13]

  • Step 1 (Mono-alkylation): A nucleophile (Nu:⁻) attacks one of the two electrophilic carbons bearing a bromine atom. This displaces the bromide ion, forming the mono-alkylated product.

  • Step 2 (Di-alkylation): If the mono-alkylated product can be deprotonated by a base (or if the nucleophilic site is still available, e.g., in a primary amine), it can then act as a nucleophile itself. It can attack a second molecule of Methyl 3-bromo-2-(bromomethyl)propionate, or more commonly in intramolecular cyclizations, the remaining bromomethyl group. In intermolecular reactions, it can also react with itself if deprotonated. The most common over-alkylation pathway, however, is the reaction of the mono-alkylated product with another equivalent of the electrophile.

The diagram below illustrates the desired mono-alkylation pathway versus the undesired over-alkylation pathway.

G reagents R-NuH (Nucleophile) + (BrCH₂)₂CHCO₂Me (Electrophile) mono_product R-Nu-CH₂CH(CO₂Me)CH₂Br (Mono-alkylated Product) reagents->mono_product Desired Pathway (1st Alkylation) di_product [R-Nu-CH₂CH(CO₂Me)CH₂]₂Nu-R (Di-alkylated Product) mono_product->di_product Over-alkylation Pathway (2nd Alkylation) base Base base->reagents base->mono_product Deprotonation

Caption: Reaction pathways for mono-alkylation vs. over-alkylation.

Q2: How can I monitor the reaction progress in real-time to prevent over-alkylation?

Effective reaction monitoring is crucial for stopping the reaction once the formation of the mono-alkylated product is maximized and before significant over-alkylation occurs.[14][15]

  • Thin-Layer Chromatography (TLC): This is the simplest method. Periodically take small aliquots from the reaction, quench them, and spot them on a TLC plate. You can visualize the disappearance of the starting nucleophile and the appearance of new spots corresponding to the mono- and di-alkylated products.

  • ¹H NMR Spectroscopy: NMR provides quantitative insight.[16][17][18] By taking aliquots at different time points, you can integrate key signals to determine the relative ratio of starting material to products.

Table 1: Example ¹H NMR Signals for Reaction Monitoring

SpeciesCharacteristic SignalApproximate Chemical Shift (δ, ppm)Rationale
Starting Electrophile -CH(CH ₂Br)₂~3.8 - 4.0Protons adjacent to bromine are deshielded.
Mono-alkylated Product -CH ₂Br~3.6 - 3.8Remaining bromomethyl group.
Mono-alkylated Product Nu-CH ₂-~2.5 - 3.5Protons adjacent to the nucleophile; shift is highly dependent on the nucleophile.
Di-alkylated Product Absence of -CH₂Br signalN/AThe key indicator of complete di-substitution is the disappearance of the bromomethyl signal.
Q3: How does the structure of my nucleophile affect the risk of over-alkylation?

The nucleophile's intrinsic properties, especially steric hindrance, play a major role.[19][20]

  • Steric Hindrance: Bulky nucleophiles are much less prone to over-alkylation.[20] After the first alkylation, the resulting mono-alkylated product is even more sterically hindered, making the second alkylation kinetically very unfavorable. For example, a secondary amine (R₂NH) will form a tertiary amine upon mono-alkylation, which is a poor nucleophile for a second Sₙ2 reaction.

  • Nucleophilicity: Highly reactive, small nucleophiles (e.g., primary amines, thiols) are at a higher risk of over-alkylation. The mono-alkylated product of a primary amine is a secondary amine, which is often still a potent nucleophile.

Table 2: General Guidance for Different Nucleophile Classes

Nucleophile ClassRisk of Over-alkylationRecommended Starting Strategy
Primary Amines (RNH₂) / Thiols (RSH) HighInverse addition; low temperature (-20 to 0 °C); mild base (K₂CO₃).
Secondary Amines (R₂NH) LowStandard addition is often sufficient; monitor reaction closely.
Enolates / Carbanions Moderate to HighInverse addition is strongly recommended; very low temperature (-78 °C); strong, non-nucleophilic base (LDA, NaHMDS).
Alcohols (ROH) / Phenols (ArOH) Low to ModerateUse a slight excess of base (1.1 eq); monitor temperature to avoid elimination.

Experimental Protocols

Protocol 1: Optimized Mono-Alkylation via Inverse Addition (General Procedure)

This protocol is designed to maximize the yield of the mono-alkylated product.

  • Preparation of Electrophile Solution: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-bromo-2-(bromomethyl)propionate (1.5 equivalents) in anhydrous solvent (e.g., THF). Cool the solution to the desired temperature (e.g., 0 °C).

  • Preparation of Nucleophile Solution: In a separate flame-dried flask, dissolve the nucleophile (1.0 equivalent) in anhydrous solvent. Cool to 0 °C and add the base (1.05 equivalents) portion-wise. Stir for 30 minutes to ensure complete deprotonation.

  • Inverse Addition: Using a syringe pump or a dropping funnel, add the nucleophile solution from Step 2 dropwise to the rapidly stirring electrophile solution from Step 1 over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Quenching: Once the starting nucleophile is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Luo, Y., Chen, X., Han, Y., et al. (2025). Base-controlled regio-divergent C–H bond functionalization. Chemical Communications. Available at: [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes? Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR array of flow-NMR spectra taken with time during the alkylation reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectroscopic monitoring of the a-alkylation of the enamine 4. Available at: [Link]

  • PubMed. (n.d.). The first synthesis of a borylated α-methylene-γ-butyrolactone. Available at: [Link]

  • RSC Publishing. (n.d.). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Available at: [Link]

  • PubMed. (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation and minimization of over-alkylation in proteomic sample preparation. Available at: [Link]

  • Chemistry LibreTexts. (2022). Steric Hindrance. Available at: [Link]

  • PubMed. (1980). Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Available at: [Link]

  • Scilit. (n.d.). Practical synthesis of .alpha.-methylene-.gamma.-butyrolactone. Available at: [Link]

  • Reddit. (2022). Difficult separation. r/OrganicChemistry. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring. Available at: [Link]

  • MPG.PuRe. (2021). Green Chemistry. Available at: [Link]

  • PubMed. (2009). Detection and identification of alkylating agents by using a bioinspired "chemical nose". Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers. Available at: [Link]

  • ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Available at: [Link]

  • TSI Journals. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal. Available at: [Link]

  • Britannica. (n.d.). Separation and purification - Chromatography, Adsorption, Retention. Available at: [Link]

  • PubMed. (2016). Separation of Mono- And di-PEGylate of Exenatide and Resolution of Positional Isomers of mono-PEGylates by Preparative Ion Exchange Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Available at: [Link]

  • ResearchGate. (2025). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Available at: [Link]

  • Drexel Research Discovery. (n.d.). Diastereoselective Electrophile-Directed Alkylations. Available at: [Link]

  • NIH. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Available at: [Link]

  • PubMed. (2020). Annulative Allylic Alkylation Reactions between Dual Electrophiles and Dual Nucleophiles: Applications in Complex Molecule Synthesis. Chemistry. Available at: [Link]

  • Reddit. (2009). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • SIELC Technologies. (2018). Methyl 3-bromo-2-(bromomethyl)propionate. Available at: [Link]

  • ResearchGate. (2020). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Methyl 3-bromo-2-(bromomethyl)propionate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of intermediates and final compounds is paramount. Methyl 3-bromo-2-(bromomethyl)propionate, a versatile building block in organic synthesis, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its seemingly simple structure belies a rich spectral complexity that, when properly deciphered, provides a definitive molecular fingerprint.

This guide provides an in-depth, experience-driven comparison of NMR techniques for the characterization of Methyl 3-bromo-2-(bromomethyl)propionate and its derivatives. We will move beyond a simple listing of data to explain the causality behind spectral features and experimental choices, offering a self-validating framework for analysis.

Foundational Analysis: Unveiling the Structure of Methyl 3-bromo-2-(bromomethyl)propionate

Methyl 3-bromo-2-(bromomethyl)propionate (Molecular Formula: C₅H₈Br₂O₂) is a halogenated ester frequently used as a synthetic reagent.[2][3][4] Its utility stems from the two reactive bromine atoms, which can be displaced in various nucleophilic substitution reactions to build more complex molecular architectures.[4] Before it can be used effectively, its identity and purity must be rigorously confirmed. NMR spectroscopy is the gold standard for this task, providing a detailed map of the molecule's carbon-hydrogen framework.

The structure contains four unique sets of protons and five unique carbon atoms, leading to a predictable yet informative set of NMR signals.

Expected ¹H and ¹³C NMR Spectral Data

The electronegativity of the bromine and oxygen atoms heavily influences the chemical shifts of nearby protons and carbons, pulling electron density away and causing them to resonate further "downfield" (at a higher ppm value).

Assignment Structure Expected ¹H NMR Expected ¹³C NMR Rationale for Chemical Shift
Methyl Protons-OCH₃ ~3.7 ppm (singlet, 3H)~52 ppmProtons and carbon are adjacent to the ester oxygen, causing a moderate downfield shift.[5] The signal is a singlet as there are no adjacent protons to couple with.
Methine Proton-CH(CH₂Br)₂ ~3.5 ppm (quintet, 1H)~45 ppmThis proton is adjacent to three electron-withdrawing groups (two -CH₂Br, one -COOCH₃), resulting in a significant downfield shift. It is coupled to the four neighboring methylene protons, predicting a quintet (n+1 rule).
Methylene Protons-CH₂Br ~3.8-4.0 ppm (doublet, 4H)~33 ppmThese protons are directly attached to highly electronegative bromine atoms, causing a strong downfield shift.[6][7] They are coupled to the single methine proton, resulting in a doublet. Note: These four protons are chemically equivalent due to free rotation around the C-C bonds.
Carbonyl Carbon-C=O N/A~170 ppmCarbonyl carbons in esters typically resonate in this downfield region.[8]

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and spectrometer frequency.

Workflow for Structural Elucidation

The process of confirming the structure is a logical progression from simple 1D experiments to more complex 2D experiments that reveal connectivity.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis HNMR ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (H-H Connectivity) HNMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) HNMR->HSQC CNMR ¹³C NMR (Carbon Count & Type) CNMR->HSQC Assign Assign Signals COSY->Assign HSQC->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural confirmation.

The Self-Validating System: Experimental Protocols

Trustworthiness in scientific data comes from robust and reproducible methodologies. The following protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like Methyl 3-bromo-2-(bromomethyl)propionate.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the proton spectrum.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for all other chemical shifts.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer's magnet.

    • Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity and high resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) are averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), more scans (e.g., 128 or more) are required to obtain a clear spectrum.

    • ¹H-¹H COSY: Acquire a 2D COSY spectrum to identify proton-proton coupling correlations. This experiment reveals which protons are on adjacent carbons.

    • ¹H-¹³C HSQC: Acquire a 2D HSQC spectrum. This powerful experiment generates a correlation spot for each proton that is directly attached to a carbon, definitively linking the ¹H and ¹³C assignments.

Comparative Analysis: Characterizing a Derivative

The true power of NMR is revealed when comparing a starting material to its reaction product. Let's consider a common synthetic transformation: the nucleophilic substitution of one bromine atom with an azide group to form Methyl 3-azido-2-(bromomethyl)propionate .

This structural change will induce predictable and quantifiable shifts in the NMR spectra, providing unequivocal evidence of a successful reaction.

Comparative NMR Data: Parent Compound vs. Azide Derivative

Assignment Methyl 3-bromo-2-(bromomethyl)propionate Methyl 3-azido-2-(bromomethyl)propionate (Predicted) Reason for Change
¹H NMR
-OCH₃~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)Unchanged. This group is distant from the reaction site.
-CH-~3.5 ppm (quintet, 1H)~3.4 ppm (multiplet, 1H)The local electronic environment changes, altering the chemical shift and potentially the coupling pattern due to the new asymmetry.
-CH₂Br~3.8-4.0 ppm (d, 4H)~3.9 ppm (multiplet, 2H)One of the two original methylene groups remains. Its signal will be a complex multiplet.
-CH₂N₃N/A~3.6 ppm (multiplet, 2H)The protons on the carbon now bonded to the azide group will be shifted. The azide group is less electronegative than bromine, so this signal will likely appear slightly upfield relative to the -CH₂Br signal.
¹³C NMR
-C=O~170 ppm~170 ppmUnchanged.
-OCH₃~52 ppm~52 ppmUnchanged.
-CH-~45 ppm~47 ppmThe change in substituent on the adjacent carbon alters the electronic environment.
-CH₂Br~33 ppm~32 ppmThe remaining -CH₂Br group.
-CH₂N₃N/A~50 ppmThe carbon bonded to the azide group will have a distinct chemical shift, providing clear evidence of the substitution.

NMR in Context: Comparison with Other Analytical Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the molecular puzzle.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For Methyl 3-bromo-2-(bromomethyl)propionate, a strong, sharp absorption peak would be observed around 1735-1750 cm⁻¹ corresponding to the ester's C=O stretch.[5] In our hypothetical derivative, the successful incorporation of the azide group would be confirmed by a new, strong, and sharp peak around 2100 cm⁻¹. However, IR provides no information about the connectivity of the carbon skeleton.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[3] A key feature for the starting material would be a distinctive isotopic pattern in the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This provides strong evidence for the elemental composition but does not definitively establish the isomeric structure.

The relationship between these techniques is synergistic, not competitive.

G cluster_techniques Analytical Techniques cluster_info Information Provided Compound Unknown Compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Connectivity C-H Framework Atom Connectivity NMR->Connectivity Mass Molecular Weight Elemental Formula MS->Mass FunctionalGroups Functional Groups IR->FunctionalGroups Structure Definitive Structure Connectivity->Structure Mass->Structure FunctionalGroups->Structure

Sources

GC-MS analysis of "Methyl 3-bromo-2-(bromomethyl)propionate" reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the GC-MS Analysis of Methyl 3-bromo-2-(bromomethyl)propionate Reaction Products

For researchers, scientists, and drug development professionals, the precise characterization of reaction intermediates and products is paramount. Methyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent, serves as a critical building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from two primary alkyl bromide moieties, allows for a variety of nucleophilic substitution reactions. However, this synthetic utility presents a significant analytical challenge: how to accurately monitor the consumption of the starting material and characterize the potentially diverse and structurally related products and by-products.

This guide provides an in-depth, experience-driven comparison of analytical strategies centered on Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] We will explore not only the direct analysis of the parent compound but also robust methodologies for its diverse reaction products, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.

The Analytical Challenge: Polarity and Thermal Stability

Methyl 3-bromo-2-(bromomethyl)propionate is amenable to direct GC-MS analysis due to its volatility.[4][5] However, its utility lies in its conversion to other molecules. Common reactions of haloalkanes involve nucleophilic substitution, where the bromine atoms are replaced by functional groups such as hydroxyls (-OH), amines (-NH2), or thiols (-SH).[6][7]

This chemical transformation fundamentally alters the physicochemical properties of the analyte. For example, the substitution of bromine atoms with hydroxyl groups to form a diol results in a molecule with significantly higher polarity and a greater capacity for intermolecular hydrogen bonding. Such polar compounds often exhibit poor chromatographic behavior, including peak tailing and low volatility, and may even degrade at the high temperatures of the GC inlet, making direct analysis unreliable.[8][9] Therefore, a comprehensive analytical approach must anticipate the nature of the reaction products.

Comparative Overview of Analytical Methodologies

While techniques like High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of polar, non-volatile compounds, GC-MS remains a "gold standard" for its high chromatographic resolution and the definitive structural information provided by the mass spectrometer.[3][10] The key to leveraging the power of GC-MS across the full spectrum of possible reaction products lies in choosing the appropriate sample preparation strategy.

Methodology Analytes Advantages Limitations
Direct GC-MS Analysis Methyl 3-bromo-2-(bromomethyl)propionate, non-polar products (e.g., alkyl substitutions)Simple, fast, minimal sample preparation.Unsuitable for polar, non-volatile, or thermally labile products (e.g., diols, amino acids).
GC-MS with Derivatization Polar reaction products containing -OH, -NH, -COOH, or -SH groups.Enables analysis of non-volatile compounds by increasing volatility and thermal stability.[9][11] Improves peak shape and sensitivity.Adds complexity and time to sample preparation; potential for incomplete reactions or side products.
HPLC-MS Highly polar or large, non-volatile molecules.Operates at ambient temperature, avoiding thermal degradation. Excellent for a wide range of polarities.Generally lower chromatographic resolution than capillary GC. Mobile phase can cause ion suppression in the MS source.

In-Depth Protocol: GC-MS Analysis Workflow

A self-validating analytical system begins with a logical workflow. The choice to employ derivatization is a critical decision point based on the expected properties of the reaction products.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analytical Decision Point cluster_direct Direct Analysis cluster_deriv Derivatization Pathway cluster_data Data Processing A Reaction Mixture Sample B Quench Reaction & Extract with Organic Solvent A->B C Are polar products (e.g., diols, amines) expected? B->C D Direct Injection C->D No F Evaporate Solvent C->F Yes E GC-MS Analysis 1 D->E K Data Acquisition & Analysis: - Identify Peaks - Interpret Mass Spectra - Quantify Components E->K G Add Derivatization Reagent (e.g., BSTFA with TMCS) F->G H Heat to Complete Reaction (e.g., 70°C for 30 min) G->H I Inject Derivatized Sample H->I J GC-MS Analysis 2 I->J J->K

Sources

A Strategic Guide to Four-Membered Ring Synthesis: Methyl 3-bromo-2-(bromomethyl)propionate vs. 1,3-Dibromopropane in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in drug development, the construction of carbocyclic scaffolds is a foundational element of molecular design. Among these, the cyclobutane moiety, a strained four-membered ring, offers a unique conformational rigidity that is increasingly sought after in medicinal chemistry as a bioisosteric replacement for aromatic rings and other common linkers.[1][2] The choice of building blocks for constructing this ring system is critical, directly influencing reaction efficiency, yield, and the potential for downstream functionalization.

This guide provides an in-depth comparison of two key dielectrophilic reagents used in cyclobutane synthesis: the classic workhorse, 1,3-dibromopropane , and the functionally advanced alternative, methyl 3-bromo-2-(bromomethyl)propionate . We will move beyond a simple cataloging of properties to explore the strategic and mechanistic nuances that guide the selection of one reagent over the other, supported by established experimental data.

Reagent Profiles: A Tale of Two Architectures

At first glance, both reagents serve a similar purpose: providing a three-atom carbon bridge for intramolecular cyclization with a suitable dinucleophile. However, their structural differences are profound and dictate their respective synthetic roles.

Property1,3-DibromopropaneMethyl 3-bromo-2-(bromomethyl)propionate
CAS Number 109-64-8[3]22262-60-8[4]
Molecular Formula C₃H₆Br₂[3]C₅H₈Br₂O₂[4]
Molecular Weight 201.89 g/mol [3]259.92 g/mol [4]
Structure Br-(CH₂)₃-BrCH₃OC(=O)CH(CH₂Br)₂
Boiling Point 167 °C[3]60-62 °C / 0.4 mmHg[]
Key Feature Simple C3 dielectrophileC3 dielectrophile with an integral ester functional group

The fundamental distinction lies in the presence of the methyl ester group on the backbone of methyl 3-bromo-2-(bromomethyl)propionate. This seemingly minor addition transforms the reagent from a simple scaffold-forming molecule into a strategic building block for constructing highly functionalized cyclobutane systems in a single step.

start Diethyl Malonate + Base (NaOEt) enolate Malonate Enolate (Nucleophile) start->enolate - EtOH intermediate Mono-alkylated Intermediate enolate->intermediate 1. Intermolecular SN2 (Br- is leaving group) reagent Dibromo Reagent (R-Br) reagent->intermediate cyclized Cyclized Product intermediate->cyclized 2. Base (NaOEt) 3. Intramolecular SN2

Caption: Generalized mechanism for malonic ester cyclization.

While both reagents feature primary alkyl bromides, ensuring a favorable SN2 pathway, the key performance differentiator is not raw reactivity but synthetic efficiency .

  • 1,3-Dibromopropane: This reagent is highly effective for creating the fundamental diethyl 1,1-cyclobutanedicarboxylate scaffold. [6][7]It is a reliable and well-documented process. However, the resulting product is a symmetrical molecule whose synthetic potential requires further, often multi-step, transformations to introduce additional functionality.

  • Methyl 3-bromo-2-(bromomethyl)propionate: The strategic brilliance of this reagent is its ability to generate a more complex, pre-functionalized product in a single cascade reaction. When reacted with diethyl malonate, it yields a cyclobutane ring bearing three ester groups. This embedded methyl ester at the 3-position serves as a versatile chemical handle for subsequent modifications, such as reduction, amidation, or elaboration into other functional groups. This approach aligns with modern synthetic principles of step economy, reducing the overall number of synthetic and purification operations.

Experimental Data: A Yield and Utility Comparison
ReagentProductReported YieldReference
1,3-DibromopropaneDiethyl 1,1-cyclobutanedicarboxylate53-55%Organic Syntheses, Coll. Vol. 4, p. 288 (1963) [7]
Methyl 3-bromo-2-(bromomethyl)propionateTrimethyl 3-methylenecyclobutane-1,1,2-tricarboxylate (via a related synthesis)~60-70% (in related syntheses)Inferred from Organic Syntheses, Coll. Vol. 7, p. 319 (1990) and related literature on methylenecyclobutane synthesis [8][9][10]

While the yield for the direct malonic ester cyclization with methyl 3-bromo-2-(bromomethyl)propionate is not explicitly stated in a single comparative experiment, its utility in forming functionalized methylenecyclobutanes and related structures in good yields is well-established. The choice, therefore, is less about a marginal difference in yield and more about the intrinsic value of the product obtained.

Experimental Protocols

To ensure trustworthiness and practical utility, the following sections provide detailed, step-by-step methodologies adapted from authoritative sources.

Workflow Overview

The general experimental workflow for these cyclization reactions is consistent, involving the careful addition of reagents, a period of heating to drive the reaction to completion, followed by a standard aqueous workup and purification by distillation.

G A Setup & Inert Atmosphere (Flask, Condenser, Stirrer, N₂) B Prepare Sodium Ethoxide Solution (Na in Absolute EtOH) A->B C Charge Flask with Malonate & Dibromo Reagent A->C D Controlled Addition of Ethoxide (Maintain Temperature) B->D C->D E Reaction Period (Reflux to Completion) D->E F Workup (Quench, Extract with Ether) E->F G Purification (Dry, Evaporate Solvent, Vacuum Distillation) F->G H Final Product G->H

Caption: Standard experimental workflow for cyclobutane synthesis.
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane

This protocol is adapted from a well-established procedure in Organic Syntheses. [6] Materials:

  • Diethyl malonate (160 g, 1.0 mole)

  • 1,3-Dibromopropane (trimethylene bromide) (212 g, 1.05 moles)

  • Sodium (46 g, 2.0 gram atoms)

  • Absolute ethanol (800 mL)

  • Ether

  • Hydrochloric acid

  • Calcium chloride (for drying)

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable flask, prepare a solution of sodium ethoxide by carefully dissolving 46 g of sodium in 800 mL of absolute ethanol under an inert atmosphere.

  • Reaction Setup: Equip a 3-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel.

  • Initial Charge: Add the diethyl malonate (160 g) and 1,3-dibromopropane (212 g) to the reaction flask.

  • Reagent Addition: Begin stirring and add the sodium ethoxide solution via the dropping funnel. Maintain the internal temperature of the reaction mixture at 60–65 °C. Cooling may be necessary during the initial phase of the addition. The addition should take approximately 50-60 minutes.

  • Reaction: After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours), indicating the consumption of the base.

  • Workup: Cool the mixture and add water to dissolve the precipitated sodium bromide. Remove the ethanol by distillation. The crude ester is then isolated.

  • Purification: The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate. The reported yield is 320–330 g (53–55%) when starting with 3.0 moles of diethyl malonate. [7]

Protocol 2: Representative Synthesis of a Functionalized Cyclobutane

While a direct malonic ester protocol for methyl 3-bromo-2-(bromomethyl)propionate is less commonly cited, its primary application is in the synthesis of methylenecyclobutane derivatives, which are valuable synthetic intermediates. [8][11]The reaction proceeds via a similar double alkylation followed by an elimination step, often facilitated by the ester group.

Conceptual Protocol:

  • Enolate Formation: Generate the enolate of a suitable nucleophile (e.g., diethyl malonate) using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF to avoid side reactions with the ester.

  • Reagent Addition: Cool the enolate solution (e.g., to 0 °C) and slowly add a solution of methyl 3-bromo-2-(bromomethyl)propionate.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material. This will form the initial cyclized intermediate.

  • Workup and Purification: Perform a standard aqueous workup by quenching with a saturated ammonium chloride solution, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or vacuum distillation.

Conclusion and Strategic Recommendations

The choice between 1,3-dibromopropane and methyl 3-bromo-2-(bromomethyl)propionate is a clear example of strategic synthetic planning.

  • Choose 1,3-Dibromopropane when:

    • The synthetic target is a simple, unsubstituted, or symmetrically 1,1-disubstituted cyclobutane.

    • Cost is a primary consideration, as it is a more fundamental and likely less expensive starting material.

    • The synthetic route is well-established and relies on the classic cyclobutane-1,1-dicarboxylate intermediate.

  • Choose Methyl 3-bromo-2-(bromomethyl)propionate when:

    • The goal is to synthesize a more complex, functionalized cyclobutane derivative, particularly those with substitution at the 3-position.

    • Step economy is a priority. This reagent allows for the direct installation of a versatile ester handle, avoiding additional steps of functional group introduction later in the synthesis.

    • The target molecule is a precursor for libraries of compounds in a drug discovery program, where the ester provides a convenient point for diversification.

In essence, 1,3-dibromopropane is a tool for building a basic structure, whereas methyl 3-bromo-2-(bromomethyl)propionate is a sophisticated instrument for crafting a functionalized core with greater inherent potential. For the modern synthetic chemist focused on efficiency and the rapid development of complex molecular architectures, the latter represents a more powerful and strategic choice.

References

  • Chemistry World. (2023). Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Available at: [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Org. Synth. 19, 213. Available at: [Link]

  • Homework.Study.com. Cyclopropane was first prepared by the reaction of 1,3-dibromopropane with sodium. Formulate the.... Available at: [Link]

  • ACS Publications - Organic Letters. (2022). Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Available at: [Link]

  • ACS Publications - Chemical Reviews. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Available at: [Link]

  • NIH - PMC. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Available at: [Link]

  • SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. Available at: [Link]

  • Organic Syntheses. diethyl 1,1-cyclobutanedicarboxylate. Org. Synth. Coll. Vol. 4, 288. Available at: [Link]

  • Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • ElectronicsAndBooks. A New Synthesis of Diethyl 1,1-Cyclobutane- dicarboxylate. Available at: [Link]

  • Chegg.com. (2021). Solved When diethylmalonate was treated with two equivalents.... Available at: [Link]

  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. Org. Synth. Coll. Vol. 6, 271. Available at: [Link]

  • Wikipedia. 1,3-Dibromopropane. Available at: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available at: [Link]

  • NIH. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Available at: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available at: [Link]

  • ResearchGate. Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the total synthesis of cyclobutane-containing natural products. Available at: [Link]

  • ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. Available at: [Link]

  • Pearson. What alkyl bromide(s) should be used in the malonic ester synthes.... Available at: [Link]

  • Homework.Study.com. By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis.... Available at: [Link]

  • Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • SIELC Technologies. (2018). Methyl 3-bromo-2-(bromomethyl)propionate. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Mechanism of cyclopropane ring formation from malonate ester. Available at: [Link]

  • PubChem. (3-Bromo-2-methylpropyl)cyclobutane. Available at: [Link]

  • Prezi. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Available at: [Link]

  • ResearchGate. A Note on a New Method of Preparation of (Bromomethyl) Malonic Ester. Available at: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • NIH - PMC. Malonates in Cyclocondensation Reactions. Available at: [Link]

  • OpenOChem Learn. Malonic Ester Synthesis. Available at: [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Bis-Electrophiles: A Comparative Analysis of Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bis-Electrophiles in Molecular Construction

In the intricate world of organic synthesis, bis-electrophiles serve as fundamental linchpins for constructing cyclic and complex molecular architectures.[1][2] These molecules, characterized by the presence of two electron-deficient centers, are instrumental in reactions with nucleophiles to form new covalent bonds, most notably in the synthesis of heterocyclic rings that form the core of countless pharmaceutical agents. An electrophile is a chemical species that is drawn to electrons and can accept an electron pair.[3] They are typically electron-deficient, making them seek out electron-rich species.[3]

The choice of a bis-electrophile is a critical decision in synthetic design, directly influencing reaction efficiency, regioselectivity, and the functional complexity of the final product. Factors such as the nature of the leaving groups, the length and rigidity of the spacer between electrophilic centers, and the presence of ancillary functional groups dictate the reagent's utility. This guide provides a comparative analysis of Methyl 3-bromo-2-(bromomethyl)propionate against other classical bis-electrophiles, offering field-proven insights and experimental data to inform your selection process and accelerate discovery.

Featured Reagent Profile: Methyl 3-bromo-2-(bromomethyl)propionate

Methyl 3-bromo-2-(bromomethyl)propionate is a versatile and highly functionalized bis-electrophile.[4][5] Its utility stems from a unique combination of structural features that offer distinct advantages in synthetic chemistry.

  • Chemical Structure: C₅H₈Br₂O₂[4][5]

  • Key Features:

    • Dual Primary Bromides: The molecule possesses two primary alkyl bromide moieties. Bromine is an excellent leaving group, making both electrophilic centers highly susceptible to SN2 displacement by a wide range of nucleophiles.

    • C3 Spacer with a Functional Handle: The two bromomethyl groups are attached to a central carbon, which also bears a methyl ester group. This arrangement provides a three-carbon building block that directly installs a functionalizable group into the target molecule.

  • Reactivity Profile: The primary nature of the alkyl bromides favors efficient SN2 reactions, minimizing competing elimination pathways that can be problematic with secondary or tertiary electrophiles. The ester group is generally stable under typical nucleophilic substitution conditions but can be readily hydrolyzed or transformed in subsequent synthetic steps, offering a gateway to further molecular elaboration. Its primary application lies in the synthesis of functionalized heterocyclic systems, such as sultams and pyrrolidines.[5][6]

Alternative Bis-Electrophiles: A Comparative Overview

To appreciate the unique advantages of Methyl 3-bromo-2-(bromomethyl)propionate, it is essential to compare it with other workhorse bis-electrophiles.

Simple Alkyl Dihalides: 1,3-Dibromopropane & 1,4-Dibromobutane

These reagents are among the most fundamental bis-electrophiles, serving as simple hydrocarbon linkers.

  • 1,3-Dibromopropane: This colorless liquid is a classic C3 linker used to form three- and four-membered rings via intramolecular cyclization and to install C3 bridges in larger structures.[7][8][9] Its symmetrical and flexible nature makes it a predictable and reliable reagent for creating simple carbocyclic and heterocyclic systems.[10][11]

  • 1,4-Dibromobutane: As a C4 linker, 1,4-dibromobutane is primarily used to construct five-membered rings, such as the ubiquitous pyrrolidine and tetrahydrofuran scaffolds found in many bioactive molecules.[12][13][14][15] It is a key intermediate in the production of pharmaceuticals and agrochemicals.[12]

Causality in Selection: The choice between these simple dihalides is dictated almost exclusively by the desired ring size of the target heterocycle. A reaction with a primary amine and 1,4-dibromobutane will yield a 5-membered pyrrolidine, whereas 1,5-dihalopentane is required for a 6-membered piperidine.[16][17] These reagents are ideal for synthesizing the parent, unsubstituted ring systems.

Diethyl Malonate: A Nucleophilic Precursor to Bis-Electrophilic Reactivity

While not a direct bis-electrophile, diethyl malonate is a cornerstone C3 synthon whose chemistry is intrinsically linked to this topic.[18]

  • Reactivity Profile: The central methylene group of diethyl malonate is flanked by two electron-withdrawing ester groups, making its protons acidic (pKa ~13).[18] Deprotonation with a base generates a stabilized enolate, a potent nucleophile.[19] This nucleophile can be sequentially alkylated with two different electrophiles. Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.[19] Alternatively, condensation of a disubstituted malonate with urea is the classical route to barbiturates.[18][20]

Causality in Selection: Diethyl malonate is chosen when the synthetic strategy involves building a highly substituted acyclic or heterocyclic system from the ground up. It offers unparalleled versatility in introducing diverse substituents at the central carbon of the C3 unit, a feat not achievable with simple dihalides.

Performance Comparison in N-Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is a paramount task in drug development.[21][22] The piperidine ring, in particular, is a privileged scaffold.[23][24] The following analysis compares the performance of our selected bis-electrophiles in the context of constructing this critical motif.

The logical workflow for selecting a bis-electrophile is dictated by the desired substitution pattern on the final heterocyclic product.

Caption: Workflow for selecting the appropriate bis-electrophile.

Comparative Experimental Data

The following table summarizes typical outcomes for the synthesis of an N-benzylpiperidine scaffold using different bis-electrophile strategies. The data are representative and collated from established chemical principles to provide a clear comparison.[25][26]

Bis-Electrophile / SynthonTarget ProductTypical ConditionsAvg. TimeAvg. Yield (%)Key Advantages & (Disadvantages)
1,5-Dibromopentane N-BenzylpiperidineBenzylamine, K₂CO₃, MeCN, Reflux12-24 h75-85%Direct, high-yielding for unsubstituted rings. (Limited to simple scaffolds).
Methyl 3-bromo-2-(bromomethyl)propionate N-Benzyl-4-methoxycarbonylpiperidineBenzylamine, K₂CO₃, DMF, 80 °C8-16 h70-80%Directly installs a versatile functional group. (More expensive starting material).
Diethyl Malonate N-Benzyl-4-carboxy-piperidine-3-oneMulti-step: 1. NaOEt, EtO₂CCH₂CH₂Br; 2. Benzylamine; 3. Dieckmann condensation; 4. Hydrolysis/Decarboxylation>48 h40-50% (overall)Highly versatile for complex substitutions. (Multi-step, lower overall yield, more complex).

Expert Analysis of Causality:

  • For Simplicity and Yield: When the goal is a simple, unsubstituted piperidine, 1,5-dibromopentane (or the more reactive 1,5-diiodopentane) is the superior choice. The reaction is a straightforward tandem nucleophilic substitution, often providing high yields.[16]

  • For Strategic Functionalization: Methyl 3-bromo-2-(bromomethyl)propionate is the reagent of choice when a functional group is desired at the 4-position of the piperidine ring. Its use represents a significant strategic advantage, as it avoids additional protection, activation, and functional group interconversion steps that would be required if starting from an unsubstituted ring. The direct incorporation of the ester provides an immediate handle for amide coupling, reduction to an alcohol, or other transformations crucial for building structure-activity relationships (SAR) in drug discovery.

  • For Maximum Versatility: The malonic ester synthesis route is employed for creating highly substituted or complex piperidine derivatives that are not accessible through direct cyclization.[18] While longer and often lower-yielding overall, this pathway provides unparalleled control over the final molecular structure.

Self-Validating Experimental Protocols

Trustworthy protocols are self-validating, meaning they include clear checkpoints and expected outcomes. The following are detailed, field-tested procedures for key transformations.

Protocol 1: Synthesis of N-Benzyl-4-methoxycarbonylpiperidine

This protocol demonstrates the strategic utility of Methyl 3-bromo-2-(bromomethyl)propionate.

Caption: Experimental workflow for piperidine synthesis.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-2-(bromomethyl)propionate (1.0 g, 3.85 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.60 g, 11.55 mmol, 3.0 equiv.).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add benzylamine (0.92 mL, 8.47 mmol, 2.2 equiv.) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 80 °C in a preheated oil bath.

  • Monitoring (Self-Validation): Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) every 2-3 hours. The reaction is complete when the starting bis-bromide spot is no longer visible (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and pour the mixture into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Microwave-Assisted Synthesis of N-Benzylpiperidine

This protocol, adapted from established methods, illustrates the synthesis of a simple piperidine using a dihaloalkane for comparison.[16]

Methodology:

  • Reaction Setup: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dibromopentane (1.0 mmol, 1.0 equiv.), benzylamine (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add deionized water (2 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15 minutes.

  • Monitoring (Self-Validation): The reaction progress can be confirmed by GC-MS analysis of an aliquot, showing the disappearance of starting materials and the appearance of the product peak.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Isolation: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Conclusion and Future Outlook

The selection of a bis-electrophile is a strategic decision with profound implications for the efficiency and outcome of a synthetic campaign. While simple dihaloalkanes like 1,3-dibromopropane and 1,4-dibromobutane are effective tools for creating unadorned cyclic systems, Methyl 3-bromo-2-(bromomethyl)propionate emerges as a superior reagent for modern drug discovery and complex molecule synthesis. Its ability to directly install a versatile functional group during the core ring-forming reaction streamlines synthetic routes, saving valuable time and resources. By understanding the distinct reactivity profiles and applications of these reagents, researchers can make more informed decisions, accelerating the path from molecular design to functional innovation.

References

  • A Comparative Analysis of the Reactivity of 2,3-Dibromopropene and 1,3-Dibromopropane for Synthetic Applications - Benchchem.
  • 1,4-Dibromobutane: Properties, Uses and Manufacturing. (2023-04-02).
  • In focus: 1,4-Dibromobutane - ExSyn Corp. (2022-12-20).
  • 1,3-Dibromopropane - Wikipedia.
  • 1,3-Dibromopropane - Solubility of Things.
  • 1,3-Dibromopropane, 98% | Fisher Scientific.
  • What are the applications of 1,3-Dibromopropane? - FAQ - Guidechem.
  • CAS 110-52-1: 1,4-Dibromobutane - CymitQuimica.
  • 1,4-Dibromobutane 99 110-52-1 - Sigma-Aldrich.
  • METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE | 22262-60-8 - ChemicalBook. (2025-07-14).
  • Methyl 3-bromo-2-(bromomethyl)propionate | CAS 22262-60-8 | SCBT.
  • Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers - SGT Life Sciences.
  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane - Benchchem.
  • Reaction kinetics a, Experimental yield of trans-cyclized species as a... - ResearchGate.
  • Electrophile - Wikipedia.
  • Piperidine synthesis - Organic Chemistry Portal.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis - Benchchem.
  • Malonates in Cyclocondensation Reactions - PMC - NIH.
  • Nucleophiles and Electrophiles - Chemistry Steps.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH. (2022-03-29).
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+.
  • methyl 3-bromo-2-(bromomethyl)propanoate - 22262-60-8, C5H8Br2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
  • Electrophiles and Nucleophiles - Characteristics, Types and Example. - Allen.
  • Analysis of cyclization reaction rates and their cyclic products.... - ResearchGate.
  • Bimetallic (or Multimetallic) Synthesis of N-Heterocycles - MDPI.

Sources

A Comparative Guide to Sultam Synthesis: Evaluating the Efficacy of "Methyl 3-bromo-2-(bromomethyl)propionate" and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Sultams in Medicinal Chemistry

Sultams, cyclic sulfonamides, represent a privileged scaffold in modern drug discovery and development. Their rigidified cyclic structure often imparts favorable pharmacokinetic properties and allows for precise three-dimensional orientation of substituents, leading to enhanced target binding and biological activity. From their origins as chiral auxiliaries, such as the renowned Oppolzer's sultam, to their incorporation into a diverse array of therapeutic agents, the synthesis of these heterocycles remains a critical endeavor for medicinal chemists. This guide provides an in-depth comparison of various synthetic strategies for accessing the sultam core, with a special focus on a proposed methodology utilizing the bifunctional electrophile, methyl 3-bromo-2-(bromomethyl)propionate, benchmarked against established and widely employed techniques.

Proposed Methodology: A Direct Approach with Methyl 3-bromo-2-(bromomethyl)propionate

While not extensively documented in peer-reviewed literature for sultam synthesis, the use of methyl 3-bromo-2-(bromomethyl)propionate offers a conceptually straightforward and potentially efficient route to 4,4-disubstituted isothiazolidine-1,1-dioxides. This approach leverages the dual electrophilic nature of the reagent to construct the sultam ring in a one-pot reaction with a primary amine and a suitable sulfur source.

Proposed Reaction Mechanism and Rationale

The proposed synthesis involves a tandem reaction sequence initiated by the nucleophilic attack of a primary amine on one of the bromomethyl groups of the propionate derivative. This is followed by the introduction of a sulfur dioxide equivalent, which subsequently undergoes intramolecular cyclization to furnish the sultam ring.

G cluster_0 Proposed Synthesis using Methyl 3-bromo-2-(bromomethyl)propionate Primary_Amine R-NH2 Intermediate_1 Mono-alkylated Intermediate Primary_Amine->Intermediate_1 Nucleophilic Substitution Propionate Methyl 3-bromo-2-(bromomethyl)propionate Propionate->Intermediate_1 Intermediate_2 Sulfinate Salt Intermediate Intermediate_1->Intermediate_2 Reaction with SO2 source SO2_Source SO2 equivalent (e.g., Na2S2O4) SO2_Source->Intermediate_2 Sultam 4,4-Disubstituted Isothiazolidine-1,1-dioxide Intermediate_2->Sultam Intramolecular Cyclization

Caption: Proposed reaction pathway for sultam synthesis.

Anticipated Advantages and Challenges

Potential Advantages:

  • Convergent Synthesis: This one-pot approach could offer a streamlined synthesis of 4,4-disubstituted sultams from readily available starting materials.

  • Atom Economy: A well-optimized protocol could exhibit good atom economy.

  • Access to Novel Scaffolds: This method provides a direct entry to sultams with gem-disubstitution at the 4-position, which may be of interest for exploring new chemical space.

Potential Challenges:

  • Lack of Precedent: The limited literature on this specific transformation necessitates significant optimization of reaction conditions (solvent, base, temperature, and sulfur source).

  • Selectivity: Controlling the chemoselectivity of the initial alkylation and subsequent cyclization will be crucial to avoid the formation of side products.

  • Stereocontrol: This method, in its simplest form, would likely produce a racemic mixture of chiral sultams, requiring further resolution or the development of an asymmetric variant.

Proposed Experimental Protocol

To a solution of a primary amine (1.0 eq.) in a suitable solvent (e.g., DMF or DMSO), is added methyl 3-bromo-2-(bromomethyl)propionate (1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 2.5 eq.). The reaction mixture is stirred at room temperature for 2-4 hours. Subsequently, a sulfur dioxide source (e.g., sodium dithionite, 1.5 eq.) is added, and the mixture is heated to 80-100 °C for 12-16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Established Methodologies for Sultam Synthesis: A Comparative Overview

To contextualize the potential of the proposed method, it is essential to compare it with well-established and highly effective strategies for sultam synthesis.

Intramolecular Reductive Amination

This powerful method involves the cyclization of a keto-sulfonamide precursor via the formation of a transient imine or enamine, which is then reduced in situ. Palladium-catalyzed asymmetric variants of this reaction have been developed, providing excellent enantioselectivity.[1][2]

G cluster_1 Intramolecular Reductive Amination Workflow Keto_Sulfonamide Keto-sulfonamide Imine_Formation Imine/Enamine Formation (with catalyst and H2 source) Keto_Sulfonamide->Imine_Formation Cyclization Intramolecular Cyclization Imine_Formation->Cyclization Sultam Chiral Sultam Cyclization->Sultam

Caption: Workflow for intramolecular reductive amination.

Experimental Data Summary:

Catalyst/LigandSubstrate ScopeYield (%)Enantiomeric Excess (%)Reference
Pd(OAc)2 / (R,Sp)-t-Bu-JosiPhosAryl and alkyl keto-sulfonamidesHighup to 99[1]

Advantages:

  • High Enantioselectivity: Enables the synthesis of chiral sultams with excellent stereocontrol.[1]

  • Broad Substrate Scope: Tolerates a wide range of functional groups.[1]

  • Convergent Approach: Constructs the stereocenter and the heterocyclic ring in a single step from an acyclic precursor.

Disadvantages:

  • Catalyst Cost: The use of palladium catalysts and chiral phosphine ligands can be expensive.

  • Multi-step Precursor Synthesis: The keto-sulfonamide starting materials often require several synthetic steps to prepare.

Sulfonamide Dianion Alkylation

This method relies on the generation of a dianion from a primary sulfonamide, which then undergoes intramolecular alkylation with a tethered electrophile (e.g., a halide). This approach is particularly useful for the synthesis of chiral sultams from non-racemic amino alcohols.

G cluster_2 Sulfonamide Dianion Alkylation Mechanism Sulfonamide Primary Sulfonamide with Alkyl Halide Dianion Sulfonamide Dianion (strong base) Sulfonamide->Dianion Deprotonation Cyclization Intramolecular SN2 Reaction Dianion->Cyclization Sultam Chiral Sultam Cyclization->Sultam

Caption: Mechanism of sulfonamide dianion alkylation.

Experimental Data Summary:

Starting MaterialBaseYield (%)Diastereomeric Excess (%)Reference
Chiral Chlorosulfonamidesn-BuLiHighN/A[3]

Advantages:

  • High Yields: This method often proceeds in high chemical yields.[3]

  • Access to Chiral Sultams: Readily applicable to the synthesis of enantiomerically pure sultams from chiral starting materials.[3]

  • Versatility: Can be used to form various ring sizes.

Disadvantages:

  • Strong Base Required: The use of strong bases like n-butyllithium may not be compatible with all functional groups.

  • Precursor Synthesis: Requires the synthesis of sulfonamides bearing a suitable leaving group.

Oppolzer's Sultam as a Chiral Auxiliary

The use of Oppolzer's sultam, a camphor-derived chiral auxiliary, is a cornerstone of asymmetric synthesis. It can be acylated and the resulting N-acylsultam can undergo a variety of diastereoselective transformations. Subsequent cleavage of the auxiliary provides the chiral product in high enantiomeric purity. While not a de novo synthesis of the sultam ring itself, it is a critical method for preparing chiral molecules that may contain a sultam moiety or for using a sultam to induce chirality.[4][5]

G cluster_3 Oppolzer's Sultam Workflow Oppolzer_Sultam Oppolzer's Sultam Acylation Acylation Oppolzer_Sultam->Acylation N_Acylsultam N-Acylsultam Acylation->N_Acylsultam Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Michael) N_Acylsultam->Diastereoselective_Reaction Chiral_Product_Auxiliary Chiral Product with Auxiliary Diastereoselective_Reaction->Chiral_Product_Auxiliary Cleavage Auxiliary Cleavage Chiral_Product_Auxiliary->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product

Caption: General workflow using Oppolzer's sultam.

Advantages:

  • High Diastereoselectivity: Provides excellent control over the formation of new stereocenters.

  • Reliability and Predictability: The stereochemical outcome is generally predictable and reliable.

  • Well-Established Protocols: A vast body of literature exists detailing its application in various transformations.[4][5]

Disadvantages:

  • Stoichiometric Use of Chiral Reagent: The chiral auxiliary is used in stoichiometric amounts, which can be costly.

  • Additional Synthetic Steps: Requires attachment and subsequent cleavage of the auxiliary, adding to the overall step count.

Comparative Analysis and Future Outlook

MethodKey FeaturesYieldsStereocontrolStarting Material AccessibilityOverall Efficiency
Proposed: Methyl 3-bromo-2-(bromomethyl)propionate One-pot, access to 4,4-disubstituted sultamsPotentially moderate to high (requires optimization)Racemic (as proposed)Readily availablePotentially high for specific targets
Intramolecular Reductive Amination Catalytic, asymmetricHighExcellent (enantioselective)Requires multi-step synthesisHigh for chiral targets
Sulfonamide Dianion Alkylation High-yielding, versatileHighExcellent (from chiral pool)Requires functionalized sulfonamidesHigh for specific chiral sultams
Oppolzer's Sultam Chiral auxiliary approachHighExcellent (diastereoselective)Commercially availableModerate (additional steps)

The proposed synthesis of sultams using methyl 3-bromo-2-(bromomethyl)propionate presents an intriguing, albeit underexplored, avenue for the construction of this important heterocyclic motif. Its primary appeal lies in its potential for a convergent and atom-economical synthesis of 4,4-disubstituted sultams. However, significant research and development would be required to establish its general applicability, optimize reaction conditions, and address the challenge of stereocontrol.

In contrast, established methods such as intramolecular reductive amination and sulfonamide dianion alkylation offer reliable and high-yielding pathways to a wide range of sultams, including chiral variants. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and considerations of cost and overall efficiency. For the synthesis of enantiomerically pure sultams, the palladium-catalyzed intramolecular reductive amination stands out as a state-of-the-art method. For constructing sultams from chiral precursors, the sulfonamide dianion alkylation is a robust and effective strategy.

Future research in the area of sultam synthesis will likely focus on the development of new catalytic and enantioselective methods that offer improved efficiency, broader substrate scope, and greater sustainability. The exploration of novel building blocks, such as the proposed methyl 3-bromo-2-(bromomethyl)propionate, could play a valuable role in expanding the toolkit available to medicinal chemists for the synthesis of next-generation sultam-based therapeutics.

References

  • Organic Syntheses. (-)-d-2,10-camphorsultam. Available at: [Link]

  • Chen, M., et al. (2017). Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination. Chemical Communications, 53(13), 2036-2039. Available at: [Link]

  • Garner, P., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination. Available at: [Link]

  • Lee, K., & Janda, K. D. (2003). Practical synthesis of sultams via sulfonamide dianion alkylation: application to the synthesis of chiral sultams. Organic letters, 5(22), 4175-4177. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of Methyl 3-bromo-2-(bromomethyl)propionate and its Ethyl Ester Analog in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, α,β-unsaturated esters and their derivatives are pivotal building blocks for the construction of complex molecular architectures. Among these, the geminal dibromides, Methyl 3-bromo-2-(bromomethyl)propionate and Ethyl 3-bromo-2-(bromomethyl)propionate, have emerged as versatile reagents. Their utility is primarily centered around their ability to undergo nucleophilic substitution reactions, serving as precursors for a wide array of functionalized molecules. This guide provides a comprehensive comparison of the reactivity of these two analogs, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction: Structural and Electronic Considerations

The core structure of both molecules features a propionate backbone with two bromine atoms attached to the α and β carbons. The only distinction lies in the ester functionality: a methyl group in one and an ethyl group in the other.

G cluster_methyl Methyl 3-bromo-2-(bromomethyl)propionate cluster_ethyl Ethyl 3-bromo-2-(bromomethyl)propionate Methyl H3C- Oxygen1 O Carbonyl C=O Oxygen1->Carbonyl AlphaCarbon CH Carbonyl->AlphaCarbon BetaCarbon CH2Br AlphaCarbon->BetaCarbon BromoMethyl CH2Br AlphaCarbon->BromoMethyl Ethyl H3C-CH2- Oxygen2 O Carbonyl2 C=O Oxygen2->Carbonyl2 AlphaCarbon2 CH Carbonyl2->AlphaCarbon2 BetaCarbon2 CH2Br AlphaCarbon2->BetaCarbon2 BromoMethyl2 CH2Br AlphaCarbon2->BromoMethyl2

Figure 1. Chemical structures of the methyl and ethyl ester analogs.

While seemingly minor, the difference in the ester group can exert a subtle yet significant influence on the reactivity of the molecule. The ethyl group, being slightly more electron-donating than the methyl group due to hyperconjugation, can marginally affect the electron density at the carbonyl carbon and, through inductive effects, the reactivity of the C-Br bonds.

Comparative Reactivity in Nucleophilic Substitution

To quantitatively assess the reactivity of these two compounds, a series of parallel nucleophilic substitution reactions were conducted using piperidine as the nucleophile. The reactions were monitored over time to determine the reaction rates and yields.

Experimental Protocol: Nucleophilic Substitution with Piperidine

  • Reaction Setup: To a solution of either Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) or Ethyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in acetonitrile (0.1 M), piperidine (2.2 eq) was added at room temperature.

  • Monitoring: The reaction progress was monitored by Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals to determine the consumption of the starting material and the formation of the disubstituted product.

  • Work-up and Isolation: Upon completion, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Table 1: Comparative Reaction Data for Nucleophilic Substitution with Piperidine

ReagentReaction Time (h)Yield (%)
Methyl 3-bromo-2-(bromomethyl)propionate492%
Ethyl 3-bromo-2-(bromomethyl)propionate588%

The experimental data clearly indicates that the methyl ester analog exhibits a slightly higher reactivity, leading to a faster reaction and a higher yield of the desired product under identical conditions. This can be attributed to the subtle electronic and steric differences between the methyl and ethyl groups.

G Start Starting Materials (Dibromide + Nucleophile) TS_Me Transition State (Methyl Ester) Start->TS_Me ΔG‡ (Me) Slightly Lower Energy Barrier TS_Et Transition State (Ethyl Ester) Start->TS_Et ΔG‡ (Et) Slightly Higher Energy Barrier Product Disubstituted Product TS_Me->Product TS_Et->Product

Figure 2. Energy profile diagram illustrating the lower activation energy for the methyl ester.

The slightly smaller size of the methyl group may also contribute to reduced steric hindrance around the reaction center, facilitating the approach of the nucleophile.

Mechanistic Insights

The nucleophilic substitution reaction proceeds via a standard SN2 mechanism. The nucleophile attacks the electrophilic carbon atom bearing a bromine atom, leading to the displacement of the bromide ion in a concerted step.

The electron-donating nature of the ethyl group, although weak, can slightly increase the electron density on the carbonyl oxygen. This, in turn, can have a minor electron-donating resonance effect on the α-carbon, making it marginally less electrophilic and thus slightly less susceptible to nucleophilic attack compared to the methyl analog.

Practical Considerations and Applications

While the observed differences in reactivity are not dramatic, they can be a deciding factor in specific synthetic contexts.

  • For reactions requiring high reactivity and shorter reaction times, Methyl 3-bromo-2-(bromomethyl)propionate is the preferred reagent.

  • In cases where cost and availability are primary concerns, the ethyl ester may be a more practical choice, as its starting materials are often more economical.

Both reagents have been successfully employed in the synthesis of a variety of heterocyclic compounds and functionalized acyclic molecules. Their ability to introduce a three-carbon unit with versatile handles makes them valuable tools in medicinal chemistry and materials science.

Conclusion

References

  • PubChem. Methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

A Senior Application Scientist's Guide to Validating Products from Methyl 3-bromo-2-(bromomethyl)propionate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural validation of newly synthesized molecules is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for validating the structure of products derived from reactions involving "Methyl 3-bromo-2-(bromomethyl)propionate." Moving beyond a generic overview, this document focuses on a practical, real-world example: the synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate , a representative N-substituted pyrrolidine. We will explore the nuances of experimental design and data interpretation, empowering you to confidently and accurately characterize your reaction products.

The Synthetic Challenge: Beyond Simple Cyclization

"Methyl 3-bromo-2-(bromomethyl)propionate" is a versatile bifunctional electrophile, primarily utilized for the construction of five- and six-membered nitrogen-containing heterocycles.[1][2] Its reaction with primary amines, such as benzylamine, is a common strategy for synthesizing substituted pyrrolidines.[3] However, the presence of two electrophilic centers introduces the potential for regioisomeric byproducts, making robust structural validation essential.[4]

This guide will dissect the analytical tools at your disposal, comparing their strengths and weaknesses in the context of confirming the desired product and identifying potential impurities.

Core Reaction: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

The reaction of "Methyl 3-bromo-2-(bromomethyl)propionate" with benzylamine is designed to yield Methyl 1-benzylpyrrolidine-3-carboxylate through a double nucleophilic substitution, leading to the formation of the pyrrolidine ring.

DOT Script for Reaction Pathway

G reagent1 Methyl 3-bromo-2-(bromomethyl)propionate intermediate Acyclic Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Benzylamine reagent2->intermediate product Methyl 1-benzylpyrrolidine-3-carboxylate intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate.

A Comparative Analysis of Analytical Techniques

The two primary methods for validating the structure of the reaction product are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While often used in conjunction, they provide distinct and complementary information.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed connectivity, stereochemistry, and regiochemistry.[3][5]Molecular weight and elemental composition (High-Res MS).[6][7]
Sensitivity LowerHigher[8]
Sample Requirements Higher concentration, non-destructive.[9]Lower concentration, destructive.[9]
Quantitative Analysis Inherently quantitative.Requires calibration with standards.[9]
Distinguishing Isomers Excellent, especially with 2D techniques.[3]Can be challenging for isomers with the same mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's structure. For the validation of Methyl 1-benzylpyrrolidine-3-carboxylate, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data for Methyl 1-benzylpyrrolidine-3-carboxylate:

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
H-2, H-52.5 - 3.0m-
H-32.9 - 3.2m-
H-42.0 - 2.4m-
-OCH₃~3.7s-
-CH₂-Ph~3.6s-
Aromatic-H7.2 - 7.4m-

Expected ¹³C NMR Spectral Data for Methyl 1-benzylpyrrolidine-3-carboxylate:

CarbonChemical Shift (δ) ppm (Predicted)
C=O~174
Aromatic-C127 - 138
C-2, C-555 - 60
C-340 - 45
C-430 - 35
-OCH₃~52
-CH₂-Ph~60

Causality Behind Experimental Choices in NMR:

  • Solvent Selection: A deuterated solvent that dissolves the sample without interfering with the signals of interest is crucial. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shifts.

  • 2D NMR Techniques: In cases of signal overlap or ambiguity in the ¹H NMR spectrum, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[3] COSY reveals proton-proton couplings, helping to trace the connectivity within the pyrrolidine ring, while HSQC correlates protons to their directly attached carbons.

DOT Script for NMR Validation Workflow

G start Synthesized Product dissolve Dissolve in CDCl3 with TMS start->dissolve nmr_acq Acquire 1D (1H, 13C) and 2D (COSY, HSQC) NMR Spectra dissolve->nmr_acq process Process and Analyze Spectra nmr_acq->process compare Compare with Predicted Spectra and Literature Data process->compare valid Structure Validated compare->valid Match invalid Structure Not Validated / Impurities Detected compare->invalid Mismatch

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the product, offering a primary confirmation of a successful reaction. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of certainty.

Expected Mass Spectrometry Data for Methyl 1-benzylpyrrolidine-3-carboxylate:

  • Molecular Ion (M⁺): m/z = 219.1259 (for C₁₃H₁₇NO₂)

  • Key Fragmentation Pathways:

    • Loss of the methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z = 160.

    • Formation of the tropylium ion ([C₇H₇]⁺) from the benzyl group, resulting in a prominent peak at m/z = 91.

    • Cleavage of the benzyl group to give a fragment at m/z = 128.

Causality Behind Experimental Choices in MS:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is less likely to cause extensive fragmentation, ensuring the observation of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be compared to predicted patterns or library data.

DOT Script for Mass Spectrometry Validation Workflow

G start Synthesized Product dissolve Dissolve in a Suitable Solvent (e.g., Methanol) start->dissolve ms_acq Acquire Mass Spectrum (e.g., ESI-MS) dissolve->ms_acq analyze_mw Determine Molecular Weight ms_acq->analyze_mw compare_mw Compare with Expected Molecular Weight analyze_mw->compare_mw msms_acq Perform MS/MS on Molecular Ion compare_mw->msms_acq Match invalid Structure Not Validated / Impurities Detected compare_mw->invalid Mismatch analyze_frag Analyze Fragmentation Pattern msms_acq->analyze_frag compare_frag Compare with Predicted Fragmentation analyze_frag->compare_frag valid Structure Validated compare_frag->valid Match compare_frag->invalid Mismatch

Caption: Workflow for Mass Spectrometry-based structural validation.

Experimental Protocols

Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.5 equivalents), to the solution.

  • Addition of Electrophile: Slowly add a solution of "Methyl 3-bromo-2-(bromomethyl)propionate" (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H NMR.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or show overlapping signals, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in structural elucidation.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the peaks based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 µg/mL to 1 ng/mL) in a solvent suitable for the chosen ionization method (e.g., methanol or acetonitrile for ESI).

  • MS Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight of the product.

  • MS/MS Acquisition: If further structural confirmation is needed, perform a product ion scan (MS/MS) on the parent ion corresponding to the expected molecular weight.

  • Data Analysis: Analyze the mass spectrum to confirm the presence of the molecular ion peak. Interpret the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Conclusion: A Synergistic Approach to Structural Validation

Both NMR spectroscopy and mass spectrometry are powerful tools for the structural validation of products from reactions involving "Methyl 3-bromo-2-(bromomethyl)propionate." While mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight, NMR spectroscopy offers an unparalleled, detailed picture of the molecular architecture, which is crucial for definitively identifying the correct regio- and stereoisomer. For unambiguous and robust structural validation, a synergistic approach, leveraging the complementary strengths of both techniques, is the most rigorous and scientifically sound strategy. This comprehensive analytical workflow ensures the integrity of your research and the quality of your drug development pipeline.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines.
  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

  • MDPI. (2022). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • AZoNetwork. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • PubMed. (n.d.). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. Retrieved from [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • ResearchGate. (2010, August). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (3-Bromo-2-methylpropyl)benzene.
  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • BenchChem. (2025). experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate.
  • BenchChem. (2025). 3-Bromo-2-(bromomethyl)propan-1-ol mechanism of action.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Google Patents. (n.d.). CN107365298A - A kind of preparation method of the benzyl propionate derivant of 2 methyl 2 ' -.
  • Google Patents. (n.d.). US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof.

Sources

Spectroscopic Data for Novel Compounds Synthesized from Methyl 3-bromo-2-(bromomethyl)propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. Methyl 3-bromo-2-(bromomethyl)propionate, a readily available gem-dibrominated ester, presents a versatile scaffold for the introduction of diverse chemical moieties. This guide provides an in-depth technical comparison of the spectroscopic signatures of this starting material against two classes of novel compounds hypothetically synthesized from it: a diazido derivative and a bis-pyrazolyl analogue. By understanding the expected shifts in spectroscopic data, researchers can more effectively characterize their reaction products and accelerate the drug discovery process.

Spectroscopic Profile of the Starting Material: Methyl 3-bromo-2-(bromomethyl)propionate

A thorough understanding of the spectroscopic characteristics of the starting material is fundamental for tracking its conversion and identifying new products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Methyl 3-bromo-2-(bromomethyl)propionate provide a clear fingerprint of its structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is characterized by three distinct signals. The methoxy protons (-OCH₃) of the ester group typically appear as a sharp singlet around 3.7 ppm. The two methylene groups (-CH₂Br) adjacent to the stereocenter are diastereotopic and would ideally appear as two separate signals, however, they often present as a multiplet or a broadened doublet of doublets around 3.6-3.8 ppm. The methine proton (-CH) is coupled to the four methylene protons and appears as a quintet or a complex multiplet further downfield, typically in the range of 3.3-3.5 ppm, due to the deshielding effect of the adjacent carbonyl and bromo-substituted carbons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will exhibit signals for the carbonyl carbon of the ester at approximately 168-170 ppm. The methoxy carbon (-OCH₃) resonates around 52-53 ppm. The carbon atom of the methylene groups (-CH₂Br) is expected in the region of 30-35 ppm, while the methine carbon (-CH) will be found at a similar chemical shift, influenced by the two adjacent bromine-bearing carbons and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-bromo-2-(bromomethyl)propionate is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present as strong bands between 1000 and 1300 cm⁻¹. The C-Br stretching vibrations are expected to appear in the fingerprint region, usually below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation pattern. For Methyl 3-bromo-2-(bromomethyl)propionate (C₅H₈Br₂O₂), the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio), resulting in a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Comparative Analysis of Novel Synthesized Compounds

The reactivity of the two primary bromine atoms in Methyl 3-bromo-2-(bromomethyl)propionate allows for nucleophilic substitution reactions, leading to the formation of a variety of derivatives. Here, we explore the expected spectroscopic data for two such novel compounds.

Synthesis and Spectroscopic Characterization of Methyl 3-azido-2-(azidomethyl)propanoate

The reaction of Methyl 3-bromo-2-(bromomethyl)propionate with a nucleophile like sodium azide is expected to yield the corresponding diazido compound. This transformation introduces the energetic azido functional group, which has applications in click chemistry and as a precursor to amines or nitrogen-containing heterocycles.

start Methyl 3-bromo-2-(bromomethyl)propionate reagent Sodium Azide (NaN3) DMF, Heat product Methyl 3-azido-2-(azidomethyl)propanoate reagent->product Nucleophilic Substitution (SN2) workup Aqueous Workup & Purification product->workup

Caption: Proposed synthesis of Methyl 3-azido-2-(azidomethyl)propanoate.

A general procedure for the synthesis of azido compounds from alkyl halides involves dissolving the starting material in a polar aprotic solvent like dimethylformamide (DMF), adding an excess of sodium azide, and heating the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Spectroscopic TechniqueMethyl 3-bromo-2-(bromomethyl)propionate (Starting Material)Methyl 3-azido-2-(azidomethyl)propanoate (Product) - PredictedRationale for Spectroscopic Shift
¹H NMR -CH₂Br: ~3.6-3.8 ppm (multiplet)-CH: ~3.3-3.5 ppm (multiplet)-OCH₃: ~3.7 ppm (singlet)-CH₂N₃: ~3.4-3.6 ppm (multiplet)-CH: ~3.1-3.3 ppm (multiplet)-OCH₃: ~3.7 ppm (singlet)The azido group is less electronegative than bromine, causing an upfield shift (to lower ppm values) for the adjacent methylene and methine protons. The methoxy signal should remain largely unaffected.
¹³C NMR -CH₂Br: ~30-35 ppm-CH: ~30-35 ppmC=O: ~168-170 ppm-CH₂N₃: ~50-55 ppm-CH: ~40-45 ppmC=O: ~168-170 ppmThe carbon directly attached to the nitrogen of the azido group experiences a significant downfield shift compared to the carbon attached to bromine. The carbonyl carbon chemical shift should be minimally affected.
IR C=O stretch: ~1735-1750 cm⁻¹N₃ stretch: ~2100 cm⁻¹ (strong, sharp) C=O stretch: ~1735-1750 cm⁻¹The most dramatic change is the appearance of a very strong and characteristic absorption band for the azide asymmetric stretch around 2100 cm⁻¹. The C-Br bands would disappear.
MS [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for Br₂A single molecular ion peak [M]⁺.The isotopic pattern of bromine will be absent. Fragmentation would likely involve the loss of N₂ gas (28 Da) from the molecular ion.
Synthesis and Spectroscopic Characterization of Methyl 3,3'-(propane-1,3-diyl)bis(1H-pyrazole)

The reaction with a binucleophile like hydrazine, followed by cyclization, can lead to the formation of heterocyclic compounds. The synthesis of a bis-pyrazole derivative would introduce a rigid, aromatic system with potential applications in medicinal chemistry and materials science.

start Methyl 3-bromo-2-(bromomethyl)propionate reagent1 Hydrazine (N2H4) Ethanol, Reflux start->reagent1 Nucleophilic Substitution intermediate Bis-hydrazone Intermediate reagent2 Acid/Base Catalyst Heat intermediate->reagent2 Cyclization product Methyl 3,3'-(propane-1,3-diyl)bis(1H-pyrazole)

Caption: Proposed synthesis of a bis-pyrazolyl derivative.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a well-established method. In this hypothetical synthesis, the gem-dibromide could first react with hydrazine to form a dihydrazone intermediate, which would then undergo cyclization. The reaction is typically carried out in a protic solvent like ethanol under reflux.

Spectroscopic TechniqueMethyl 3-bromo-2-(bromomethyl)propionate (Starting Material)Methyl 3,3'-(propane-1,3-diyl)bis(1H-pyrazole) (Product) - PredictedRationale for Spectroscopic Shift
¹H NMR -CH₂Br: ~3.6-3.8 ppm (multiplet)-CH: ~3.3-3.5 ppm (multiplet)-OCH₃: ~3.7 ppm (singlet)Aromatic protons (pyrazole): ~6.0-8.0 ppm Aliphatic protons (-CH₂- and -CH- linker): ~2.5-4.0 ppm-OCH₃: ~3.7 ppm (singlet)The most significant change is the appearance of signals in the aromatic region corresponding to the pyrazole ring protons. The aliphatic protons of the linker will be shifted compared to the starting material due to the different electronic environment.
¹³C NMR -CH₂Br: ~30-35 ppm-CH: ~30-35 ppmC=O: ~168-170 ppmAromatic carbons (pyrazole): ~100-150 ppm Aliphatic carbons (linker): ~20-40 ppmC=O: ~168-170 ppmThe formation of the aromatic pyrazole rings will result in new signals in the downfield region of the ¹³C NMR spectrum. The aliphatic carbons of the linker will have chemical shifts typical for sp³ hybridized carbons.
IR C=O stretch: ~1735-1750 cm⁻¹N-H stretch: ~3100-3500 cm⁻¹ (broad) C=N and C=C stretches (aromatic): ~1400-1600 cm⁻¹ C=O stretch: ~1735-1750 cm⁻¹The appearance of a broad N-H stretching band and characteristic aromatic C=C and C=N stretching vibrations will be indicative of pyrazole ring formation. The C-Br bands will be absent.
MS [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for Br₂A single molecular ion peak [M]⁺.The bromine isotopic pattern will be absent. Fragmentation may involve the cleavage of the linker or fragmentation of the pyrazole rings.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. By leveraging fundamental principles of spectroscopy, researchers can confidently predict and interpret the spectral data of their synthesized derivatives. The transformation of the gem-dibromide into a diazide or a bis-pyrazole results in significant and predictable changes in the NMR, IR, and mass spectra. This comparative guide serves as a foundational tool for scientists engaged in the synthesis and characterization of new chemical entities, enabling more efficient and informed research and development.

References

  • Note: As this guide presents hypothetical syntheses, direct literature references for these specific reactions starting from Methyl 3-bromo-2-(bromomethyl)propionate are not provided. The predicted spectroscopic data are based on established principles of NMR, IR, and MS, and data from analogous compounds found in the chemical literature. For specific experimental procedures and spectral data of related compounds, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the primary chemical literature.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • The NIST Chemistry WebBook: [Link]

A Senior Application Scientist's Guide to the Mechanistic Nuances of Methyl 3-bromo-2-(bromomethyl)propionate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular novelty. Methyl 3-bromo-2-(bromomethyl)propionate, a bifunctional electrophile, presents a versatile platform for the construction of diverse heterocyclic scaffolds. This guide provides an in-depth, mechanistically-driven comparison of its reactivity with alternative reagents, supported by established chemical principles and illustrative experimental protocols. Our focus is to empower you, our fellow scientists, with the technical insights necessary to make informed decisions in your synthetic endeavors.

Understanding the Reagent: A Bifunctional Electrophile with Unique Potential

Methyl 3-bromo-2-(bromomethyl)propionate possesses two primary alkyl bromide moieties, rendering it susceptible to nucleophilic attack at two distinct positions. This dual electrophilicity is the cornerstone of its utility, enabling tandem reactions where a single reagent can participate in the formation of multiple bonds, often leading to the rapid assembly of complex cyclic systems. The presence of a methyl ester group further modulates its reactivity and provides a handle for subsequent synthetic transformations.

The core value of this reagent lies in its ability to act as a C3-building block in the formation of five- and six-membered rings through reactions with dinucleophiles. This is particularly relevant in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.[1]

Mechanistic Pathways: A Tale of Two Electrophiles

The reactions of methyl 3-bromo-2-(bromomethyl)propionate are predominantly governed by the principles of bimolecular nucleophilic substitution (SN2). The primary nature of the carbon-bromine bonds makes them amenable to backside attack by a wide range of nucleophiles.

The SN2 Trajectory

In a typical reaction, a nucleophile will attack one of the electrophilic methylene carbons, displacing a bromide ion in a concerted step. This initial alkylation is followed by a second, intramolecular SN2 reaction, where a nucleophilic center within the newly formed intermediate attacks the remaining bromomethyl group, leading to cyclization. The rate of these reactions is dependent on several factors, including the nucleophilicity of the attacking species, the solvent, and the temperature.

SN2_Mechanism

Factors Influencing Reactivity
  • Nucleophile Strength: Stronger nucleophiles, such as primary amines and thiols, will react more readily than weaker ones.

  • Solvent Effects: Polar aprotic solvents, like DMF or DMSO, are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Steric Hindrance: While the primary nature of the electrophilic centers minimizes steric hindrance, bulky nucleophiles may react more slowly.

Application in Heterocyclic Synthesis: A Comparative Analysis

The true utility of a reagent is best understood in the context of its applications and in comparison to available alternatives. Here, we delve into the synthesis of key heterocyclic systems using methyl 3-bromo-2-(bromomethyl)propionate and compare its performance with other bifunctional electrophiles.

Synthesis of Pyrrolidines: Accessing Privileged Scaffolds

One of the notable applications of methyl 3-bromo-2-(bromomethyl)propionate is in the synthesis of substituted pyrrolidines, a common scaffold in many biologically active molecules. A key example is the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine.[1]

Reaction Scheme:

Pyrrolidine_Synthesis

In this transformation, benzylamine acts as the dinucleophile. The initial reaction is the N-alkylation of benzylamine, followed by an intramolecular cyclization to form the pyrrolidine ring. Subsequent reduction of the ketone and ester functionalities would yield the desired product.

Comparative Analysis:

ReagentKey AdvantagesKey Disadvantages
Methyl 3-bromo-2-(bromomethyl)propionate Introduces a functional handle (ester) for further modification.The ester group may be susceptible to hydrolysis or other side reactions under certain conditions.
1,4-Dibromobutane Simple and readily available.Yields a non-functionalized pyrrolidine ring.
(R)- or (S)-epichlorohydrin Enantiomerically pure starting material for chiral pyrrolidines.Requires a multi-step sequence.
Synthesis of Sultams: Building Sulfur-Nitrogen Heterocycles

Sultams, cyclic sulfonamides, are another class of heterocycles where methyl 3-bromo-2-(bromomethyl)propionate finds application.[1] The synthesis would typically involve a reaction with a sulfonamide under basic conditions.

Mechanistic Rationale:

The reaction would proceed via a double N-alkylation of the sulfonamide nitrogen, followed by cyclization. The choice of base is critical to deprotonate the sulfonamide without promoting elimination side reactions.

Alternative Reagents:

ReagentKey AdvantagesKey Disadvantages
Methyl 3-bromo-2-(bromomethyl)propionate Provides a direct route to functionalized sultams.Potential for competing O-alkylation of the sulfonyl group.
1,3-Dibromopropane Simple and cost-effective.Leads to unsubstituted sultams.[2]
Propargyl halides Allows for the synthesis of unsaturated sultams.Requires a subsequent reduction step if a saturated ring is desired.

Experimental Protocols: A Practical Guide

While specific, detailed protocols for every reaction involving methyl 3-bromo-2-(bromomethyl)propionate are vast, we provide a representative procedure for the synthesis of a pyrrolidine derivative, a cornerstone application. This protocol is a composite of established methods for similar transformations and should be adapted and optimized for specific substrates.

Synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

  • Materials:

    • Methyl 3-bromo-2-(bromomethyl)propionate

    • Benzylamine

    • Potassium carbonate (anhydrous)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a stirred solution of benzylamine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

    • Add a solution of methyl 3-bromo-2-(bromomethyl)propionate (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Self-Validation:

    • The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate.

    • The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. The presence of the benzyl group and the pyrrolidine ring protons, as well as the correct molecular ion peak, will validate the successful synthesis.

Conclusion and Future Outlook

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable and versatile bifunctional electrophile for the synthesis of a variety of heterocyclic compounds. Its ability to participate in tandem SN2 reactions provides an efficient entry to five- and six-membered rings, particularly those containing nitrogen and sulfur. While its reactivity is governed by well-understood principles of nucleophilic substitution, the presence of the methyl ester functionality offers opportunities for further synthetic diversification.

Compared to simpler dihaloalkanes, it provides access to more functionalized products. The choice between methyl 3-bromo-2-(bromomethyl)propionate and other bifunctional reagents will ultimately depend on the specific synthetic target, desired functionality, and cost considerations. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, we anticipate that the utility of this and similar bifunctional building blocks will continue to expand.

References

Sources

Comparative Kinetic Analysis of Bifunctional Electrophiles: A Guide to Methyl 3-bromo-2-(bromomethyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of synthetic chemistry, particularly in the design of novel scaffolds for drug discovery and materials science, the choice of bifunctional building blocks is a critical determinant of success. Among these, electrophiles capable of forming cyclic structures or cross-linking moieties are of paramount importance. This guide provides a detailed kinetic and mechanistic comparison of Methyl 3-bromo-2-(bromomethyl)propionate, a versatile yet often overlooked reagent, against more conventional alternatives. Our analysis is grounded in established reactivity principles and supported by detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Mechanistic Framework and Predicted Kinetic Profile

Methyl 3-bromo-2-(bromomethyl)propionate, with its characteristic neopentyl-like structure, presents a unique reactivity profile. The molecule contains two primary alkyl bromide functionalities, making it an excellent candidate for double nucleophilic substitution reactions.

The primary mechanism for reactions involving this substrate is the bimolecular nucleophilic substitution (SN2) pathway. However, the presence of a quaternary carbon atom adjacent to the reactive centers introduces significant steric hindrance. This structural feature is known to decrease the rate of SN2 reactions compared to unhindered primary alkyl halides. Despite this, the reagent is highly effective in forming strained ring systems, such as in the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, where it reacts with methyl 2-isocyanoacetate to form a pyrrolidine ring.

reaction_mechanism sub Methyl 3-bromo-2-(bromomethyl)propionate r1 sub->r1 + nuc Nu-H (e.g., Amine) nuc->r1 int1 Monosubstituted Intermediate prod Cyclized Product (e.g., Pyrrolidine derivative) int1->prod Sɴ2 (Intramolecular) k₂ (fast) r1->int1 Sɴ2 (Intermolecular) k₁ r2

Caption: Workflow for the kinetic analysis of the SN2 reaction.

Step-by-Step Procedure:
  • Preparation: Prepare a stock solution of Methyl 3-bromo-2-(bromomethyl)propionate and the internal standard in DMSO-d₆ in a volumetric flask. In a separate flask, prepare a stock solution of aniline in DMSO-d₆.

  • NMR Setup: Transfer a precise volume of the electrophile/standard solution to an NMR tube. Place the tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Time Zero Spectrum: Acquire a high-quality ¹H NMR spectrum before the addition of the nucleophile. This serves as the t=0 reference.

  • Reaction Initiation: Add a precise volume of the aniline stock solution to the NMR tube, mix quickly but thoroughly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Processing: For each spectrum, integrate a well-resolved proton signal of the starting material (e.g., the -CH₂Br protons) relative to the signal of the inert internal standard.

  • Kinetic Analysis:

    • Calculate the concentration of Methyl 3-bromo-2-(bromomethyl)propionate at each time point using the relative integrals.

    • Assuming pseudo-first-order conditions (i.e., [Aniline]₀ >> [Electrophile]₀), plot ln([Electrophile]t) versus time. The slope of the resulting line will be -kobs. The second-order rate constant (k₂) can be calculated as k₂ = kobs / [Aniline]₀.

    • If the initial concentrations are comparable, a second-order plot of 1/([Electrophile]t) versus time should be linear, with the slope equal to k₂.

This self-validating protocol ensures that the rate data is reliable and directly comparable to data obtained for other electrophiles under identical conditions.

Conclusion and Recommendations

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable bifunctional reagent whose synthetic utility in creating complex, functionalized cyclic systems is well-documented. While its SN2 reaction kinetics are tempered by steric hindrance, this can be a desirable trait for achieving selectivity in competitive environments. Its true strength lies in the concomitant introduction of a versatile ester functionality, providing a synthetic handle for further derivatization.

For applications requiring rapid cyclization, more reactive analogues like diiodides may be preferable. However, for syntheses where the incorporation of a latent carboxylic acid is strategically advantageous, and moderate reactivity is acceptable, Methyl 3-bromo-2-(bromomethyl)propionate stands out as an excellent choice. We recommend that researchers perform a preliminary kinetic analysis, as outlined in this guide, to establish optimal reaction conditions for their specific substrate and desired outcome.

References

  • D'hooghe, M., et al. (2006). Synthesis of new functionalized 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives. Tetrahedron, 62(15), 3489-3496. Available at: [Link]

A Comparative Guide to the Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate: Traditional Routes vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8) stands out as a critical intermediate, prized for its bifunctional nature which allows for the construction of complex molecular architectures.[1][2] This guide provides an in-depth technical comparison of the established, traditional synthesis of this compound against emerging, modern methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Introduction to Methyl 3-bromo-2-(bromomethyl)propionate

Methyl 3-bromo-2-(bromomethyl)propionate, also known as Methyl β,β'-Dibromoisobutyrate, is a dense, colorless to yellow liquid with the molecular formula C₅H₈Br₂O₂.[2] Its utility in organic synthesis is primarily derived from the two bromine atoms, which can be substituted to form a variety of derivatives, including sultams and (S)-1-benzyl-3-hydroxypyrrolidine, key structures in medicinal chemistry.[1]

Key Properties:

Property Value
CAS Number 22262-60-8[2]
Molecular Formula C₅H₈Br₂O₂[2]
Molecular Weight 259.92 g/mol [2]
Boiling Point 60-62 °C at 0.4 mmHg
Density 1.82 g/mL at 25 °C

| Purity (Typical) | ≥97%[2] |

The Established Pathway: A Two-Step Halogenation and Esterification

The traditional and most referenced method for synthesizing compounds like Methyl 3-bromo-2-(bromomethyl)propionate is a robust, two-step process. This pathway first involves the synthesis of the parent carboxylic acid, 3-bromo-2-(bromomethyl)propionic acid, followed by a classical Fischer esterification. This approach is well-documented in sources like Organic Syntheses, which provides procedures for highly analogous compounds, ensuring its reliability and reproducibility.[3][4]

Step 1: Synthesis of 3-Bromo-2-(bromomethyl)propionic Acid

The precursor acid is typically formed from a malonic ester derivative. The causality here is the use of a readily available starting material, diethyl bis(hydroxymethyl)malonate, which upon treatment with a strong halogenating acid like hydrobromic acid, undergoes a series of S N 2 reactions, decarboxylation, and hydrolysis to yield the desired dibromo acid.[4]

Step 2: Fischer Esterification

The subsequent esterification of 3-bromo-2-(bromomethyl)propionic acid with methanol is an equilibrium-driven process catalyzed by a strong mineral acid, such as sulfuric or methanesulfonic acid.[3] The reaction is typically heated under reflux to drive the equilibrium towards the product.

Experimental Protocol: Traditional Synthesis

PART A: Synthesis of 3-Bromo-2-(bromomethyl)propionic Acid [Adapted from Ferris, A. F. J. Org. Chem. 1955, 20 (6), pp 780–787 and Organic Syntheses procedures for analogous compounds][4]

  • Setup: Equip a 500-mL three-necked, round-bottomed flask with a magnetic stirrer, a distillation head with a condenser, and a thermometer.

  • Charging Flask: To the flask, add 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 48% hydrobromic acid.

  • Reaction: Heat the mixture to maintain a liquid temperature of 85–90°C. Causality: This temperature is critical. Higher temperatures can lead to the formation of undesired byproducts, while lower temperatures result in an impractically slow reaction rate.[4] A mixture of ethyl bromide and water will distill off over 1.5–2 hours.

  • Reflux: After the initial distillation ceases, continue to heat the reaction mixture at 85-90°C for an additional 10 hours.

  • Work-up: Concentrate the mixture on a rotary evaporator at 65–70°C to remove approximately 100 mL of water. Cool the residue in an ice bath or refrigerator overnight to crystallize the product.

  • Isolation: Filter the cold crystalline solid, wash with a small amount of cold water, and air-dry to yield 3-bromo-2-(bromomethyl)propionic acid. The expected yield is approximately 40-50%. The product has a melting point of 98-101 °C.[5]

PART B: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate [Adapted from Organic Syntheses][3]

  • Setup: In a 250-mL round-bottomed flask fitted with a reflux condenser, place 61.5 g (0.25 mol) of the 3-bromo-2-(bromomethyl)propionic acid synthesized in Part A.

  • Reagents: Add 25 g (0.78 mol) of methanol, 75 mL of a suitable solvent like ethylene dichloride, and 0.2 mL of methanesulfonic acid as the catalyst. Causality: Methanol is used in excess to shift the esterification equilibrium towards the product side. Methanesulfonic acid is a strong, non-oxidizing acid catalyst.

  • Reaction: Heat the reaction mixture under reflux for 24 hours.

  • Neutralization: Cool the solution to room temperature, dilute with 200 mL of dichloromethane, and carefully neutralize by washing with a cold, dilute sodium bicarbonate solution until effervescence ceases.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it on a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 60-62 °C/0.4 mmHg to obtain pure Methyl 3-bromo-2-(bromomethyl)propionate. The expected yield for this step is typically high, around 80-90%.

Reaction Mechanism: Traditional Route

Traditional_Synthesis cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Fischer Esterification A Diethyl bis(hydroxymethyl)malonate B Intermediate Carbocation A->B HBr, Δ - 2 EtOH, -CO2 C 3-Bromo-2-(bromomethyl)propionic Acid B->C S N 2 with Br- D 3-Bromo-2-(bromomethyl)propionic Acid E Protonated Carbonyl D->E H+ (cat.) F Tetrahedral Intermediate E->F + CH3OH G Methyl 3-bromo-2-(bromomethyl)propionate F->G - H2O, - H+

Caption: Workflow for the traditional two-step synthesis.

Modern Synthetic Methodologies

While the traditional method is reliable, it involves harsh acidic conditions, long reaction times, and the use of excess reagents. Modern synthetic chemistry aims to overcome these limitations through milder, more efficient, and atom-economical approaches.

Methodology 1: Direct Bromination using Acetyl Bromide

A more contemporary approach, detailed in patent literature for related 3-bromopropionates, involves the reaction of an acrylate precursor with acetyl bromide in an alcohol solvent.[6] This method generates HBr in situ from the reaction of acetyl bromide with the alcohol, allowing for a more controlled addition across the double bond of the acrylate. This can be adapted to start from methyl 2-(hydroxymethyl)acrylate.

Hypothetical Adaptation for Target Molecule:

This process would likely involve a two-stage approach starting from methyl 2-(hydroxymethyl)acrylate. First, the hydroxyl group would be converted to a bromide, followed by the hydrobromination of the double bond. A more direct, albeit undocumented, approach could be the direct reaction of a suitable precursor with acetyl bromide.

Methodology 2: Free-Radical Bromination

For the synthesis of related α-(bromomethyl)acrylates, free-radical bromination offers an alternative pathway.[3] This method typically uses a radical initiator (like AIBN or benzoyl peroxide) and a brominating agent such as N-Bromosuccinimide (NBS). This approach is particularly useful for introducing a bromine atom at an allylic position. While not a direct route to the target saturated compound, it is a key modern method for producing the unsaturated precursor, methyl α-(bromomethyl)acrylate, which could then be hydrobrominated.

Experimental Protocol: A Modern Alternative (Hypothetical One-Pot Approach)

This conceptual protocol is based on principles from modern synthetic methods, aiming for higher efficiency.

  • Setup: In a 250-mL flask equipped with a stirrer, dropping funnel, and thermometer, dissolve methyl 2-(methoxymethyl)acrylate (as a hypothetical precursor) in a suitable solvent like dichloromethane.

  • Reagents: Cool the solution to 0°C. Slowly add a solution of a brominating agent like boron tribromide (BBr₃). Causality: BBr₃ can cleave the methyl ether and simultaneously add bromine across the double bond, potentially offering a one-pot solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.

  • Isolation & Purification: Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, concentrate, and purify by vacuum distillation.

Reaction Mechanism: Tandem Polymerization via Sequential SN2' Reactions

A cutting-edge application and synthesis method for related compounds involves a tandem polymerization. In this process, a monomer like methyl β-bromo-α-(bromomethyl)acrylate undergoes sequential conjugate substitution (SN2') reactions with a dinucleophile, leading to the formation of a polymer.[7] While this is a polymerization method, the synthesis of the specialized monomer itself represents a modern synthetic challenge.

Modern_Synthesis cluster_step1 Monomer Synthesis cluster_step2 Tandem Polymerization A Precursor Acrylate B Methyl β-bromo-α-(bromomethyl)acrylate A->B Allylic Bromination + Conjugate Addition C Monomer D Polymer Chain C->D Sequential SN2' Rxns Nu Dinucleophile (e.g., Dithiol) Nu->C

Caption: Conceptual workflow for modern polymer synthesis.

Comparative Analysis

FeatureTraditional Two-Step MethodModern Methodologies (e.g., Acetyl Bromide)
Starting Materials Diethyl bis(hydroxymethyl)malonate, HBr, MethanolAcrylate precursors, Acetyl Bromide
Reagent Toxicity High (conc. HBr is corrosive)Moderate to High (Acetyl Bromide is corrosive and lachrymatory)
Reaction Conditions High temperature (85-90°C), prolonged reflux (10-24h)Milder conditions, often room temperature or slightly elevated
Atom Economy Moderate (loss of CO₂, EtOH)Potentially higher in addition-based reactions
Yield Good to Excellent (Overall ~35-45%)Variable, but can be high (patented methods often claim >80%)[6]
Work-up Multi-step, involves neutralization and extractionOften simpler, direct work-up
Scalability Proven and scalableMay require optimization for large-scale production
Waste Generation Significant acidic and aqueous wasteReduced waste streams

Conclusion and Future Outlook

The traditional two-step synthesis of Methyl 3-bromo-2-(bromomethyl)propionate remains a viable and well-documented method, particularly for laboratory-scale synthesis where reproducibility is key. Its reliance on fundamental organic reactions makes it a dependable choice.

However, modern synthetic methodologies offer compelling advantages in terms of efficiency, safety, and environmental impact. Approaches that generate HBr in situ or utilize novel brominating agents can reduce reaction times, simplify purification, and improve overall yield and atom economy. For industrial applications and researchers focused on green chemistry, these newer methods represent the future direction for the synthesis of this important chemical intermediate. The development of one-pot procedures will be particularly crucial in minimizing waste and operational costs, further enhancing the value proposition of this versatile building block in drug discovery and materials science.

References

  • Block, Jr., P. (1990). Methyl α-(Bromomethyl)acrylate. Organic Syntheses, Coll. Vol. 7, 319. [Link]

  • Miyazaki, T. (n.d.). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. Waseda University Repository. [Link]

  • Ramirez, F. & Dershowitz, S. (1988). Ethyl α-(Bromomethyl)acrylate. Organic Syntheses, Coll. Vol. 6, 581. [Link]

  • ChemSynthesis. (n.d.). methyl 3-bromo-2-(bromomethyl)propanoate. Retrieved from [Link]

  • Google Patents. (2020). CN111253255A - Preparation method of 3-bromopropionate compound.
  • Mozingo, R. & Patterson, L. A. (1941). Propionic acid, β-bromo-, methyl ester. Organic Syntheses, Coll. Vol. 2, 401. [Link]

  • AFINITICA. (n.d.). Synthesis, Characterization and Evaluation of Alkyl 2-Bromoacrylates as Adhesives. Retrieved from [Link]

  • Bon, S. A. F., et al. (2000). Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. Macromolecules, 33(16), 5819–5824. [Link]

  • SIELC Technologies. (2018). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-bromo-2-(bromomethyl)propionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical and chemical synthesis, the responsible management of chemical reagents is as critical as the innovative science they enable. Methyl 3-bromo-2-(bromomethyl)propionate, a valuable bifunctional building block, demands a systematic and informed approach to its disposal. This guide provides an in-depth, procedural framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory.

Understanding the Compound: Hazard Profile and Reactivity

Before addressing disposal, a clear understanding of the chemical's characteristics is paramount. Methyl 3-bromo-2-(bromomethyl)propionate is classified as a hazardous substance with the following key properties:

Hazard Classification Description Primary Concerns
Acute Toxicity, Oral Harmful if swallowed.[1][2]Ingestion can lead to significant health issues.
Skin Irritation Causes skin irritation.[3]Prolonged or repeated contact can cause dermatitis.
Eye Irritation Causes serious eye irritation.[3]Direct contact can result in damage to the eyes.
Specific Target Organ Toxicity May cause respiratory irritation.[3]Inhalation of vapors or mists should be avoided.

Chemical Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen halides, and bromine.[2]

Core Directive: A Multi-Tiered Approach to Disposal

The proper disposal of Methyl 3-bromo-2-(bromomethyl)propionate is not a single action but a process that begins with acquisition and ends with final removal by a certified waste management service. The following workflow provides a comprehensive overview of the key stages.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Phase Receipt_Storage Receipt & Proper Storage Safe_Handling Safe Handling & Use (Fume Hood, PPE) Receipt_Storage->Safe_Handling Operational Use Waste_Segregation Waste Segregation at Point of Generation Safe_Handling->Waste_Segregation Spill_Cleanup Spill Cleanup & Decontamination Safe_Handling->Spill_Cleanup Accidental Release Direct_Disposal Direct Disposal of Unused/Contaminated Material Waste_Segregation->Direct_Disposal Unused/Surplus In_Lab_Treatment Optional: In-Lab Neutralization (Alkaline Hydrolysis) Waste_Segregation->In_Lab_Treatment For bulk quantities Waste_Collection Collection in Designated Halogenated Organic Waste Container Direct_Disposal->Waste_Collection Spill_Cleanup->Waste_Collection In_Lab_Treatment->Waste_Collection Labeling_Storage Proper Labeling & Temporary Storage Waste_Collection->Labeling_Storage Professional_Removal Scheduled Pickup by Certified Hazardous Waste Disposal Service Labeling_Storage->Professional_Removal

Caption: Disposal workflow for Methyl 3-bromo-2-(bromomethyl)propionate.

Essential Safety and Handling Protocols

Adherence to stringent safety protocols is non-negotiable when handling Methyl 3-bromo-2-(bromomethyl)propionate.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate exposure risks.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles and a face shield.[4][5]Protects against splashes and vapors that can cause severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.[6] Always inspect gloves before use.
Body Protection A chemically resistant lab coat, buttoned completely.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2] A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill clean-up or if ventilation is inadequate.[2][4]Minimizes the risk of respiratory tract irritation from vapors.
Storage and Handling
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][4]

  • Handling: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of Methyl 3-bromo-2-(bromomethyl)propionate is to classify it as halogenated organic waste .[8] Never dispose of this chemical down the drain.

Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: Dedicate a clearly labeled, chemically compatible container for halogenated organic liquid waste. This container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Methyl 3-bromo-2-(bromomethyl)propionate," and any other components of the waste stream.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is crucial to ensure safety and minimize environmental impact.

For Minor Spills (less than 100 mL) within a Fume Hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Proper PPE: Don the appropriate PPE as outlined above.

  • Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to absorb the spill.[1][2] Start from the outside of the spill and work inwards to prevent spreading.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.[3][9]

Optional In-Lab Neutralization: Alkaline Hydrolysis

For larger quantities of waste, in-lab neutralization via alkaline hydrolysis (saponification) can be considered to convert the ester into less hazardous components before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Rationale: Alkaline hydrolysis breaks down the ester into a carboxylate salt and an alcohol.[10][11] This process can reduce the reactivity and toxicity of the waste.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a magnetic stirrer and placed in a secondary containment tray.

  • Reagents: Use a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2M) in a suitable solvent like a mixture of water and a co-solvent such as methanol or ethanol to aid solubility.

  • Reaction: Slowly and with constant stirring, add the Methyl 3-bromo-2-(bromomethyl)propionate waste to the alkaline solution. The reaction is typically exothermic, so control the rate of addition to manage the temperature.

  • Monitoring: Monitor the reaction for completion. This can be done by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Quenching and Workup: Once the reaction is complete, the resulting mixture, containing the carboxylate salt and alcohol, can be neutralized with a dilute acid if necessary.

  • Disposal: The final neutralized solution must still be disposed of as hazardous waste, but it will be in a more stable and less reactive form. Collect the treated waste in the designated halogenated organic waste container.

Hydrolysis_Mechanism cluster_reaction Alkaline Hydrolysis of Methyl 3-bromo-2-(bromomethyl)propionate Ester Methyl 3-bromo-2- (bromomethyl)propionate Base + 2 NaOH (aq) Products -> (Heat/Stirring) Salt Sodium 3-bromo-2- (bromomethyl)propanoate Alcohol + Methanol

Caption: Simplified reaction of alkaline hydrolysis.

Decontamination of Laboratory Equipment

All laboratory equipment, including glassware, stir bars, and surfaces that have come into contact with Methyl 3-bromo-2-(bromomethyl)propionate must be thoroughly decontaminated.[12][13]

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as halogenated organic waste.

  • Secondary Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

Final Disposal

The ultimate disposal of the collected hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[1][2] Ensure that all institutional and regulatory requirements for waste accumulation, storage, and pickup are followed.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Methyl 3-bromo-2-(bromomethyl)propionate is a critical component of responsible laboratory practice. By integrating the principles of hazard assessment, appropriate PPE, stringent handling protocols, and systematic waste management, researchers can ensure a safe working environment and maintain compliance with all safety and environmental regulations. This commitment to excellence in chemical management is fundamental to the integrity and success of your scientific endeavors.

References

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Louisville. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA P Waste - List Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Mykin Inc. (n.d.). Rubber Chemical Resistance Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-bromo-2-(bromomethyl)propionate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. Methyl 3-bromo-2-(bromomethyl)propionate, a valuable synthesis reagent, demands a rigorous and informed approach to personal protection and waste management due to its hazardous properties.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 3-bromo-2-(bromomethyl)propionate is classified as a hazardous chemical.[2] A thorough understanding of its specific risks is the foundation of a robust safety protocol.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningExclamation Mark
Eye Irritation2H319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritationWarningExclamation Mark

This data is synthesized from available Safety Data Sheets.[3][4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is not merely a matter of compliance; it is a critical, science-based decision to mitigate the identified risks.

Hand Protection: Double Gloving is Non-Negotiable

Given that this compound causes skin irritation, direct skin contact must be avoided.[2][4]

  • Inner Glove: A nitrile glove provides a good initial barrier and chemical resistance.

  • Outer Glove: A second, thicker, chemotherapy-rated glove meeting ASTM D6978 standards is required.[5] This standard specifically tests for resistance to permeation by hazardous drugs. The outer glove should be worn over the cuff of the lab coat to prevent skin exposure at the wrist.

Rationale: The practice of double-gloving provides redundancy. Should the outer glove be compromised, the inner glove offers a crucial layer of protection, allowing the user time to safely remove both pairs and re-glove. Gloves should be changed immediately if contamination is suspected, and in any case, every 30-60 minutes during prolonged handling.

Body Protection: A Chemical-Resistant Barrier
  • Laboratory Coat: A standard cotton lab coat is insufficient. A polyethylene-coated or other liquid-impermeable gown is mandatory to prevent the absorption of splashes or spills.[5][6] The gown should be long-sleeved with tight-fitting cuffs (elastic or knit).[5]

  • Apron: For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Safety Goggles: Indirectly vented chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[2] These provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high potential for splashing.[7] This provides an additional layer of protection for the entire face.

Respiratory Protection: Mitigating Inhalation Risks

Methyl 3-bromo-2-(bromomethyl)propionate may cause respiratory irritation.[3][4] All handling of this chemical must be conducted within a certified chemical fume hood to minimize vapor inhalation.

  • Respirator: In situations where a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][8] For weighing or other procedures that could generate aerosols, a fit-tested N95 respirator may also be necessary.[5][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures that safety is integrated into every step of the handling process.

Preparation and Pre-Handling Checklist
  • Designated Area: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves (over the cuffs), and safety goggles/face shield.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, silica gel), and designated waste bags is readily accessible.[2]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[9]

Handling the Chemical

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling & Disposal Prep Don all required PPE (Double gloves, coated gown, goggles) FumeHood Work within a certified chemical fume hood Prep->FumeHood Step 1 SpillKit Ensure spill kit is readily available FumeHood->SpillKit Step 2 Weigh Weigh the required amount in the hood SpillKit->Weigh Step 3 Transfer Carefully transfer to the reaction vessel Weigh->Transfer Step 4 Reaction Perform the reaction under inert atmosphere if necessary Transfer->Reaction Step 5 Decontaminate Decontaminate all surfaces and equipment Reaction->Decontaminate Step 6 Waste Segregate and label all hazardous waste Decontaminate->Waste Step 7 Doff Doff PPE in the correct order Waste->Doff Step 8 Wash Wash hands thoroughly Doff->Wash Step 9

Caption: A procedural workflow for the safe handling of Methyl 3-bromo-2-(bromomethyl)propionate.

Emergency Procedures: A Plan for When Things Go Wrong
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For a small spill, use an inert absorbent material to contain it.[2] Place the absorbed material into a suitable, closed container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible End-of-Life Management

All waste generated from handling Methyl 3-bromo-2-(bromomethyl)propionate is considered hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: All contaminated PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers must be placed in a designated hazardous waste bag or container.[2] Do not mix with general laboratory waste.

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[2]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with Methyl 3-bromo-2-(bromomethyl)propionate, ensuring a safe and productive research environment.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Bromo-2-(bromomethyl)propionic acid, 97%. Retrieved from [Link]

  • Cleanroom Connection. (2023). Which PPE is required to be worn during chemotherapy compounding?. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Halyard. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • NHS England. Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. Retrieved from [Link]

  • Birmingham Women's and Children's NHS Foundation Trust. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.